Product packaging for 1-(2-Phenylindolizin-3-yl)ethanone(Cat. No.:CAS No. 38320-58-0)

1-(2-Phenylindolizin-3-yl)ethanone

Cat. No.: B2634102
CAS No.: 38320-58-0
M. Wt: 235.286
InChI Key: YRKQFUNEFWDJOQ-UHFFFAOYSA-N
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Description

1-(2-Phenylindolizin-3-yl)ethanone is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.286. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO B2634102 1-(2-Phenylindolizin-3-yl)ethanone CAS No. 38320-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylindolizin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-12(18)16-15(13-7-3-2-4-8-13)11-14-9-5-6-10-17(14)16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKQFUNEFWDJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C2N1C=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(2-phenylindolizin-3-yl)ethanone. This indolizine derivative is of interest to researchers in medicinal chemistry and materials science due to the diverse biological activities associated with the indolizine scaffold. This document outlines a feasible synthetic pathway, detailed experimental protocols, and a thorough characterization profile based on established chemical principles and spectroscopic data from related compounds.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the 2-phenylindolizine core via the Tschitschibabin reaction. The second step is the introduction of an acetyl group at the 3-position of the indolizine ring, which can be achieved through a Vilsmeier-Haack reaction or Friedel-Crafts acylation.

Step 1: Synthesis of 2-phenylindolizine

The synthesis of the 2-phenylindolizine precursor is accomplished through the Tschitschibabin indolizine synthesis. This reaction involves the condensation of a pyridine derivative with an α-haloketone, in this case, pyridine and 2-bromoacetophenone (phenacyl bromide).

Reaction Scheme:

Pyridine + 2-Bromoacetophenone → 2-phenylindolizine

Experimental Protocol:

  • Salt Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoacetophenone (1.0 eq) in acetone. To this solution, add pyridine (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate of 1-phenacylpyridinium bromide will form.

  • Filter the precipitate, wash it with cold acetone, and dry it under vacuum.

  • Cyclization: In a separate round-bottom flask, prepare a solution of sodium bicarbonate (3.0 eq) in water.

  • Add the dried 1-phenacylpyridinium bromide to the sodium bicarbonate solution and heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture to room temperature. The crude 2-phenylindolizine will precipitate.

  • Filter the solid, wash it with water, and dry it.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-phenylindolizine.

Step 2: Synthesis of this compound

The acylation of the electron-rich 2-phenylindolizine ring at the 3-position can be effectively carried out using the Vilsmeier-Haack reaction.

Reaction Scheme:

2-phenylindolizine + Vilsmeier reagent (from DMF and POCl₃) → this compound

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask fitted with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to the cooled DMF with constant stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Acylation: Dissolve 2-phenylindolizine (1.0 eq) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 2-3 hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution.

  • The crude this compound will precipitate.

  • Filter the solid, wash it thoroughly with water, and dry it.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed through various spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of closely related structures.

ParameterExpected Value/Observation
Physical State Crystalline solid
Melting Point Not available
Yield Moderate to good
¹H NMR δ (ppm): ~2.5 (s, 3H, -COCH₃), ~7.0-8.5 (m, 9H, Ar-H)
¹³C NMR δ (ppm): ~30 (-COCH₃), ~110-140 (Ar-C), ~190 (C=O)
IR (KBr) ν (cm⁻¹): ~1650 (C=O stretching), ~1600, 1450 (C=C stretching)
Mass Spec (EI) m/z: Expected molecular ion peak corresponding to C₁₆H₁₃NO

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows described in this guide.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-phenylindolizine cluster_step2 Step 2: Synthesis of this compound Pyridine Pyridine SaltFormation Salt Formation (Acetone, RT, 4-6h) Pyridine->SaltFormation PhenacylBromide 2-Bromoacetophenone PhenacylBromide->SaltFormation Filtration1 Filtration & Drying SaltFormation->Filtration1 Cyclization Cyclization (NaHCO3, H2O, Reflux, 3-4h) Filtration1->Cyclization Filtration2 Filtration & Washing Cyclization->Filtration2 Recrystallization Recrystallization (Ethanol) Filtration2->Recrystallization Product1 2-phenylindolizine Recrystallization->Product1 Product1_ref 2-phenylindolizine Acylation Acylation (DMF, 80-90°C, 2-3h) Product1_ref->Acylation VilsmeierReagent Vilsmeier Reagent (DMF, POCl3, 0°C) VilsmeierReagent->Acylation Workup Work-up & Neutralization Acylation->Workup Filtration3 Filtration & Washing Workup->Filtration3 Purification Column Chromatography Filtration3->Purification FinalProduct This compound Purification->FinalProduct Characterization_Workflow cluster_characterization Characterization of Final Product FinalProduct This compound HNMR ¹H NMR Spectroscopy FinalProduct->HNMR CNMR ¹³C NMR Spectroscopy FinalProduct->CNMR IR IR Spectroscopy FinalProduct->IR MassSpec Mass Spectrometry FinalProduct->MassSpec StructureConfirmation Structure Confirmation HNMR->StructureConfirmation CNMR->StructureConfirmation IR->StructureConfirmation MassSpec->StructureConfirmation

An In-depth Technical Guide on the Formation of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-phenylindolizin-3-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. The core focus of this document is the elucidation of the reaction mechanisms, supported by detailed experimental protocols and quantitative data. The two principal pathways discussed are the 1,3-dipolar cycloaddition and the Tschitschibabin indolizine synthesis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel indolizine-based compounds.

Introduction to Indolizine Synthesis

Indolizines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities and unique photophysical properties. The indolizine scaffold is a key structural motif in various natural products and pharmacologically active molecules. Consequently, the development of efficient synthetic methodologies for substituted indolizines, such as this compound, is of paramount importance in the field of drug discovery and materials science. This guide will explore the mechanistic underpinnings of the most common synthetic strategies employed for the preparation of this target molecule.

Primary Synthetic Pathways

The formation of this compound is predominantly achieved through two well-established synthetic strategies: the 1,3-dipolar cycloaddition of pyridinium ylides and the Tschitschibabin indolizine synthesis.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and versatile method for the construction of five-membered heterocyclic rings. In the context of indolizine synthesis, this reaction involves the [3+2] cycloaddition of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile. For the synthesis of this compound, a chalcone derivative is commonly employed as the dipolarophile.

The reaction proceeds through the in-situ generation of a pyridinium ylide from the corresponding pyridinium salt in the presence of a base. This ylide then undergoes a cycloaddition reaction with the α,β-unsaturated ketone of the chalcone. The resulting cycloadduct, a tetrahydropyrrolo[1,2-a]pyridine derivative, subsequently undergoes an oxidative aromatization to yield the stable indolizine product.

Quantitative Data:

ProductSynthetic RouteDipolarophileOxidant/PromoterYieldReference
3-Acetyl-2-phenyl-indolizine1,3-Dipolar CycloadditionChalconeCrO3/Et3N37%[1]

Experimental Protocol:

To a solution of the appropriate pyridinium salt (1.0 eq) and chalcone (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane), a base such as triethylamine (Et3N, 1.5 eq) is added. The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the pyridinium ylide. Subsequently, an oxidizing agent, such as chromium trioxide (CrO3, 1.2 eq), is added portion-wise, and the reaction is stirred for an additional 24 hours at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Logical Relationship of the 1,3-Dipolar Cycloaddition Pathway:

logical_relationship start Pyridinium Salt + Chalcone base Base (e.g., Et3N) start->base In-situ generation cycloaddition [3+2] Cycloaddition start->cycloaddition ylide Pyridinium Ylide (1,3-Dipole) base->ylide ylide->cycloaddition intermediate Tetrahydropyrrolo[1,2-a]pyridine Intermediate cycloaddition->intermediate oxidation Oxidative Aromatization intermediate->oxidation product This compound oxidation->product

Caption: Logical workflow for the 1,3-dipolar cycloaddition synthesis.

Reaction Mechanism of 1,3-Dipolar Cycloaddition:

reaction_mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Oxidative Aromatization pyridinium Pyridinium Salt ylide Pyridinium Ylide pyridinium->ylide Deprotonation base Base (B:) cycloadduct Tetrahydroindolizine Intermediate ylide->cycloadduct chalcone Chalcone (Dipolarophile) chalcone->cycloadduct product This compound cycloadduct->product Oxidation oxidant Oxidant (-2H)

Caption: Stepwise mechanism of 1,3-dipolar cycloaddition.

Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) indolizine synthesis is another classical and effective method for preparing the indolizine core. This reaction typically involves the base-catalyzed intramolecular cyclization of a quaternary pyridinium salt bearing an active methylene group at the 1-position and a methyl or methylene group at the 2-position of the pyridine ring.

For the synthesis of this compound, a suitably substituted pyridinium salt is required. The reaction proceeds via the formation of a pyridinium ylide, which then undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final indolizine product.

While no specific quantitative data for the synthesis of this compound via this route was found in the initial literature screen, the general applicability of this reaction makes it a viable alternative to the 1,3-dipolar cycloaddition.

Experimental Protocol (Hypothetical):

A solution of 1-(2-oxo-2-phenylethyl)-2-(acetylmethyl)pyridinium bromide (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF) is treated with a base, for instance, sodium carbonate (Na2CO3, 2.0 eq) or potassium carbonate (K2CO3, 2.0 eq). The reaction mixture is heated to reflux for several hours, and the progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Reaction Mechanism of Tschitschibabin Synthesis:

tschitschibabin_mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Intramolecular Aldol Condensation cluster_step3 Step 3: Dehydration (Aromatization) pyridinium_salt Substituted Pyridinium Salt ylide_t Pyridinium Ylide pyridinium_salt->ylide_t Deprotonation base_t Base (B:) cyclized_intermediate Cyclized Intermediate ylide_t->cyclized_intermediate Intramolecular attack product_t This compound cyclized_intermediate->product_t Dehydration h2o_elim - H2O

References

photophysical properties of 2-phenylindolizine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Photophysical Properties of 2-Phenylindolizine Derivatives

Introduction

Indolizine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their versatile applications in materials science and pharmacology. Among these, 2-phenylindolizine derivatives are particularly noteworthy for their distinct photophysical properties, including strong fluorescence, which makes them promising candidates for use as fluorescent probes, bioimaging agents, and active materials in organic light-emitting devices (OLEDs).[1][2] This technical guide provides a comprehensive overview of the core photophysical characteristics of 2-phenylindolizine derivatives, detailed experimental protocols for their characterization, and a summary of key quantitative data.

Core Photophysical Properties

The photophysical behavior of 2-phenylindolizine derivatives is governed by their electronic structure, which typically involves π→π* electronic transitions. These properties are sensitive to the molecular structure, substitution patterns, and the surrounding solvent environment.

Absorption and Emission Spectra

2-phenylindolizine derivatives generally exhibit strong absorption in the ultraviolet (UV) to near-visible region of the electromagnetic spectrum. The absorption maxima (λ_abs) for many of these compounds are found between 360 nm and 420 nm.[2][3] Following excitation, these molecules relax to the ground state via fluorescence, typically emitting light in the blue to green region of the visible spectrum.[4] Emission maxima (λ_em) are often observed in the range of 440 nm to 530 nm.[1][4] For instance, certain pyrido[2,3-b]indolizines show emission peaks between 505 nm and 528 nm.[4]

Stokes Shift

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is a critical parameter for fluorescent molecules, particularly in imaging applications where it is desirable to separate the excitation and emission signals effectively. 2-phenylindolizine derivatives exhibit significant Stokes shifts. For example, a Stokes shift as large as 4950 cm⁻¹ has been recorded for some derivatives, indicating a substantial structural rearrangement in the excited state.[4]

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. Many indolizine-based scaffolds have been developed as well-defined fluorophores with high fluorescence quantum yields.[2] The quantum yields can vary significantly depending on the specific chemical structure and the solvent used, with some derivatives exhibiting values as high as 0.92.[5]

Data Summary of Photophysical Properties

The following table summarizes key photophysical data for various 2-phenylindolizine and related indolizine derivatives as reported in the literature.

Derivative ClassAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)SolventReference
1,2-DiphenylindolizinesNot specified~450Not specifiedSolution & Thin Film[1]
Pyrido[2,3-b]indolizines403–420505–528HighToluene[4]
General Indolizines403–420Not specifiedNot specifiedToluene[2]
2-Oxo-pyrano[3,2-b]indolizinesNot specifiedNot specifiedUp to 0.92Dichloromethane (DCM)[5]
N,N-disubstituted 2-(Indolizin-3-yl)acetamides374.5–386.0442–448.6Not specifiedNot specified[6]

Key Photophysical Processes and Workflows

To understand the photophysical properties, it is essential to visualize the underlying electronic transitions and the experimental procedures used for their measurement.

G Jablonski Diagram of Key Photophysical Events cluster_singlet Singlet States cluster_triplet Triplet States S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence

Caption: A Jablonski diagram illustrating the electronic transitions involved in fluorescence.

G Workflow for Relative Quantum Yield Measurement A Prepare dilute solutions of sample and standard (< 0.1 Absorbance) B Measure UV-Vis absorption spectra (Determine absorbance at excitation λ) A->B C Measure fluorescence emission spectra (Excite sample and standard at same λ) B->C D Integrate the area under the emission curves C->D E Calculate Quantum Yield (Φ_F) using the comparative formula D->E

References

The Rising Therapeutic Potential of Substituted Indolizines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The indolizine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] Structurally isomeric with indole, the indolizine nucleus offers a unique platform for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological activities of substituted indolizine compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways to facilitate a comprehensive understanding of this promising class of compounds.

Anticancer Activity of Substituted Indolizines

A significant body of research has highlighted the potential of substituted indolizines as potent anticancer agents.[3][4][5] These compounds have demonstrated efficacy against a range of cancer cell lines, operating through various mechanisms of action.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division.[3] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a key signaling protein often implicated in tumor growth and progression. Certain substituted indolizines have shown significant inhibitory activity against EGFR kinase, making them attractive candidates for targeted cancer therapy.[6]

Signaling Pathway

The EGFR signaling pathway is a complex cascade that regulates cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating downstream signaling through pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT cascades. Inhibition of EGFR by substituted indolizines can block these pro-survival signals.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indolizine Substituted Indolizine Indolizine->EGFR Inhibition

EGFR Signaling Pathway and Inhibition by Substituted Indolizines.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted indolizine compounds.

Compound IDCancer Cell LineActivity (IC50/GI50 in µM)Reference
5c HOP-62 (Non-small cell lung)34% growth inhibition at 10 µM[3]
7g HOP-62 (Non-small cell lung)15% growth inhibition at 10 µM[3]
5c SNB-75 (Glioblastoma)15% growth inhibition at 10 µM[3]
7c SNB-75 (Glioblastoma)14% growth inhibition at 10 µM[3]
4f Colorectal Cancer Cell LinesActive at non-cytotoxic concentrations[4]
cis-4g DU-145 (Prostate)36.93 ± 2.58[7]
cis-9 MDA-MB-231 (Breast)1.51 ± 0.20[7]
5j Hep-G2 (Hepatocellular carcinoma)0.20 µg/mL[6]
9d Farnesyltransferase1.07 ± 0.34[8]

Antimicrobial Activity of Substituted Indolizines

Substituted indolizines have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of indolizine derivatives against both Gram-positive and Gram-negative bacteria.[1][10] The mechanism of action for the antimicrobial effects of these compounds is an active area of investigation.

Antifungal Activity

In addition to their antibacterial properties, certain indolizine derivatives have shown efficacy against fungal strains. This dual activity makes them particularly interesting for further development.

Quantitative Data for Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected substituted indolizine compounds.

Compound IDMicroorganismActivity (MIC in µg/mL)Reference
5b Fungi8-32
5g Bacteria16-256
2b, 2e, 2f Gram-positive and Gram-negative bacteria75% to 86.8% activity[1]
XXI S. aureus25 (bacteriostatic)[11]
XIII Fungi-[11]

Anti-inflammatory Activity of Substituted Indolizines

The anti-inflammatory potential of indolizine derivatives has also been explored, with several compounds showing significant activity in preclinical models of inflammation.[12][13] These compounds have been shown to modulate key inflammatory mediators.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis and biological evaluation of substituted indolizine compounds.

Synthesis of Substituted Indolizines via 1,3-Dipolar Cycloaddition

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[3][14]

General Procedure:

  • Formation of the Pyridinium Ylide: A substituted pyridine is reacted with an appropriate alkylating agent (e.g., an α-halo ketone) to form a pyridinium salt. Treatment of the pyridinium salt with a base (e.g., triethylamine) in situ generates the pyridinium ylide.

  • Cycloaddition Reaction: The generated pyridinium ylide is then reacted with a dipolarophile, such as an activated alkyne (e.g., dimethyl acetylenedicarboxylate - DMAD) or alkene.

  • Aromatization: The initial cycloadduct often undergoes spontaneous aromatization, sometimes requiring an oxidizing agent, to yield the final substituted indolizine.

General Workflow for Indolizine Synthesis via 1,3-Dipolar Cycloaddition.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the substituted indolizine compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The intensity of the color is proportional to the number of viable cells.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Serial Dilutions: A series of twofold dilutions of the substituted indolizine compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Protocol:

  • Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.

  • Compound Addition: The substituted indolizine compound is added to the reaction mixture.

  • Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The increase in fluorescence, which occurs as the reporter incorporates into the polymerizing microtubules, is monitored over time using a fluorescence plate reader. Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase.[1]

Conclusion and Future Directions

Substituted indolizines represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated anticancer, antimicrobial, and anti-inflammatory properties warrant further investigation and development. Future research should focus on optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity. Elucidating the detailed mechanisms of action for their various biological effects will also be crucial for their advancement as potential therapeutic agents. The synthetic accessibility of the indolizine core, coupled with its diverse biological profile, positions it as a valuable scaffold in the ongoing search for novel and effective drugs.

References

A Technical Guide to the Synthesis of 3-Acylindolizines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth review of contemporary synthetic methodologies for 3-acylindolizines, a core heterocyclic structure in medicinal chemistry and materials science. The indolizine scaffold, an aromatic 10π-electron system, is a key component in various biologically active compounds and functional organic materials.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of key synthetic strategies, complete with experimental protocols and comparative data.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and versatile methods for constructing the indolizine ring system is the [3+2] cycloaddition reaction between a pyridinium ylide (the 1,3-dipole) and a suitable dipolarophile, typically an electron-deficient alkene or alkyne.[3][4] This approach offers high regioselectivity and allows for the introduction of a wide variety of substituents.

The general mechanism involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt using a base. This ylide then reacts with a dipolarophile in a concerted or stepwise fashion to form a five-membered ring, which subsequently aromatizes to the indolizine core.

G cluster_0 1,3-Dipolar Cycloaddition Mechanism Reactants Pyridinium Salt + Dipolarophile Ylide In-situ generation of Pyridinium Ylide Reactants->Ylide Base Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Intermediate Dihydroindolizine Intermediate Cycloaddition->Intermediate Product 3-Acylindolizine Intermediate->Product Oxidation / Aromatization

Caption: General workflow for 3-acylindolizine synthesis via 1,3-dipolar cycloaddition.

Key Example: One-Pot Synthesis using Maleic Anhydride

A notable example is the one-pot reaction of pyridinium ylides with maleic anhydride in the presence of a mild oxidant.[3][5] This reaction proceeds through a tandem sequence involving 1,3-dipolar cycloaddition, anhydride hydrolysis, oxidative bisdecarboxylation, and dehydrogenative aromatization to regioselectively yield 3-acylindolizines.[3][5]

Table 1: Synthesis of 3-Acylindolizines (5a-f) via 1,3-Dipolar Cycloaddition

EntryPyridinium Salt Substituent (R)ProductYield (%)
1H5a82
24-Me5b85
34-Cl5c88
44-Br5d90
54-NO25e75
63-Me5f78
Data sourced from Liu et al. (2010), as cited in related reviews.[3]
Detailed Experimental Protocol

General Procedure for the Synthesis of 3-Acylindolizines (5a-f): [3][5] A mixture of the N-phenacylpyridinium salt (1.0 mmol), maleic anhydride (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous acetonitrile (20 mL) is stirred at room temperature for 30 minutes. To this solution, tetrakispyridinecobalt(II) dichromate (TPCD) (1.0 mmol) is added, and the mixture is refluxed for 4-6 hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the pure 3-acylindolizine product.

Modified Tchichibabin Reaction

The classical Tchichibabin (or Chichibabin) reaction involves the cyclization of N-phenacylpyridinium halides, typically formed by reacting 2-alkylpyridines with α-halo ketones.[6] While a foundational method, modern variations have been developed to improve yields and expand the substrate scope for producing 3-acylindolizines.

One such advancement is the intermolecular cyclization of picolinium salts using a dimethylformamide-dimethylsulfate adduct (DMF·Me2SO4) as a key reagent. This method is notable for its mild reaction conditions, short reaction times, and tolerance of a wide array of functional groups.[7]

G cluster_1 Modified Tchichibabin Synthesis Workflow Start 2-Picolinium Salt Reaction Intermolecular Cyclization Start->Reaction Reagent DMF·Me2SO4 Adduct Reagent->Reaction Purification Purification Reaction->Purification Mild Conditions Product 3-Acylindolizine Purification->Product

Caption: Logical workflow for the synthesis of 3-acylindolizines via a modified Tchichibabin reaction.

Key Example: Synthesis using DMF·Me2SO4

This approach allows for the efficient synthesis of various 3-acylated indolizines in good to excellent yields.[7] The reaction is compatible with functional groups such as nitro, cyano, ester, methoxy, and halogens on either the pyridine ring or the acyl substituent.[6]

Table 2: Synthesis of 3-Acylindolizines using DMF·Me2SO4

EntryPyridine SubstituentAcyl Substituent (Ar)Yield (%)
1HPhenyl85
25-NO2Phenyl78
35-CNPhenyl82
4H4-Chlorophenyl92
5H4-Methoxyphenyl88
65-Br4-Nitrophenyl75
Data represents typical yields for this methodology as described in the literature.[6][7]
Detailed Experimental Protocol

General Procedure for the Synthesis of 3-Acylindolizines: [7] To a solution of the appropriate picolinium salt (1.0 mmol) in anhydrous DMF (10 mL), the methylsulfate salt of the adduct formed from DMF–Me2SO4 (1.2 mmol) is added. The reaction mixture is stirred at 80 °C for 1-2 hours. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol or purified by column chromatography to yield the pure 3-acylindolizine.

Transition-Metal-Free Cascade Reactions

Recent advancements have focused on developing more environmentally benign and atom-economical synthetic routes. Transition-metal-free cascade (or domino) reactions have emerged as a powerful strategy for the rapid construction of complex molecules like indolizines from simple starting materials.[8]

A notable example is the domino Michael/S N 2/aromatization annulation of 2-pyridylacetates with bromonitroolefins.[8][9] This method provides functionalized indolizines in moderate to excellent yields without the need for a metal catalyst, which is advantageous for synthesizing biologically active molecules where metal contamination is a concern.[8]

G cluster_2 Metal-Free Cascade Reaction Pathway Start 2-Pyridylacetate + Bromonitroolefin Step1 Michael Addition Start->Step1 Base (e.g., Na2CO3) Step2 Intramolecular SN2 Cyclization Step1->Step2 Step3 Aromatization (Elimination of HNO2 & HBr) Step2->Step3 Product Functionalized Indolizine Step3->Product

Caption: Logical pathway for the metal-free cascade synthesis of functionalized indolizines.

Key Example: Annulation of 2-Pyridylacetates and Bromonitroolefins

This strategy is compatible with a wide range of substituents on both the pyridine ring and the nitroolefin, allowing for the synthesis of a diverse library of indolizine derivatives.[9] The reaction demonstrates high functional group tolerance and scalability.[8]

Table 3: Substrate Scope for Metal-Free Cascade Synthesis of Indolizines

Entry2-Pyridylacetate (R1)Bromonitroolefin (Ar)Yield (%)
1MethylPhenyl95
2Methyl4-Fluorophenyl99
3Methyl2-Chlorophenyl85
4Methyl2-Naphthyl91
5EthylPhenyl96
6ButylPhenyl94
Data sourced from a study by Li et al. (2023).[8][9]
Detailed Experimental Protocol

General Procedure for the Synthesis of Functionalized Indolizines: [8] In a sealed tube, the 2-pyridylacetate derivative (0.15 mmol), the bromonitroolefin (0.1 mmol), and sodium carbonate (Na2CO3, 1.5 equiv) are combined in tetrahydrofuran (THF, 1.0 mL). The tube is sealed, and the reaction mixture is stirred at 80 °C for 24 hours. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and washed with brine (2 x 10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the desired functionalized indolizine.

References

The Chemical Reactivity of the Indolizine Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system containing a bridgehead nitrogen atom, is a privileged structure in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole-like ring and an electron-deficient pyridine-like ring, govern its chemical reactivity and make it an attractive target for the synthesis of diverse functional molecules. This guide provides a comprehensive overview of the chemical reactivity of the indolizine core, presenting quantitative data, detailed experimental protocols for key transformations, and visualizations of relevant biological signaling pathways.

General Reactivity

Indolizine is an aromatic, 10-π electron system that is isoelectronic with naphthalene. The highest electron density is found in the five-membered ring, particularly at the C-3 and C-1 positions, making these sites highly susceptible to electrophilic attack. Conversely, the six-membered ring is electron-deficient and generally resistant to electrophilic substitution but can undergo nucleophilic attack under certain conditions, especially when appropriately activated.

Electrophilic Substitution Reactions

Electrophilic substitution is the most characteristic reaction of the indolizine nucleus. The reaction typically occurs at the C-3 position, and if this position is occupied, substitution may occur at the C-1 position.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, and it proceeds readily with indolizines at the C-3 position.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylindolizine

To a solution of 2-phenylindolizine (1.0 g, 5.18 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), phosphorus oxychloride (POCl₃, 0.72 mL, 7.77 mmol) is added dropwise at 0 °C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the reaction (monitored by TLC), the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford 3-formyl-2-phenylindolizine. The crude product can be further purified by recrystallization from ethanol.

Table 1: Electrophilic Substitution Reactions of Indolizines

Electrophile/ReagentPosition of SubstitutionSubstrateProductYield (%)Reference
POCl₃, DMFC-32-Phenylindolizine3-Formyl-2-phenylindolizine~90%[1][2]
Acetic AnhydrideC-32-Methylindolizine3-Acetyl-2-methylindolizineHigh
N-BromosuccinimideC-32-Phenylindolizine3-Bromo-2-phenylindolizineGood
PhN₂⁺BF₄⁻C-32-Methylindolizine2-Methyl-3-phenylazoindolizine~85%

Nucleophilic Substitution Reactions

Nucleophilic substitution on the indolizine ring is less common and typically requires the presence of a good leaving group on the six-membered ring. The C-5 position is the most common site for such reactions.

Substitution of 5-Chloroindolizines

5-Chloroindolizine derivatives can be prepared and subsequently reacted with various nucleophiles to introduce functionality at the C-5 position.[3]

Experimental Protocol: Synthesis of 5-Aminoindolizines from 5-Chloroindolizines [3]

A mixture of the 2-aryl-5-chloro-6-cyano-7-methylindolizine (1 mmol) and an excess of the desired amine (e.g., morpholine, piperidine, or benzylamine) is stirred at room temperature. For less reactive amines like benzylamine, the mixture may require heating. The progress of the reaction is monitored by TLC. Upon completion, the excess amine is removed under reduced pressure. The residue is then triturated with a suitable solvent (e.g., diethyl ether or hexane) to induce precipitation. The solid product is collected by filtration, washed with the same solvent, and dried to yield the corresponding 5-aminoindolizine derivative. Purification can be achieved by column chromatography on silica gel if necessary.[3]

Table 2: Nucleophilic Substitution Reactions of 5-Chloroindolizines [3]

NucleophileSubstrateProductYield (%)
Sodium Methoxide2-Aryl-5-chloro-6-cyano-7-methylindolizine2-Aryl-5-methoxy-6-cyano-7-methylindolizineGood
Morpholine2-Aryl-5-chloro-6-cyano-7-methylindolizine2-Aryl-5-morpholino-6-cyano-7-methylindolizineExcellent
Piperidine2-Aryl-5-chloro-6-cyano-7-methylindolizine2-Aryl-5-piperidino-6-cyano-7-methylindolizineExcellent
Benzylamine2-Aryl-5-chloro-6-cyano-7-methylindolizine2-Aryl-5-(benzylamino)-6-cyano-7-methylindolizineGood

Cycloaddition Reactions

The indolizine core can participate in various cycloaddition reactions, acting as either a diene or a more extended π-system. These reactions provide powerful methods for the construction of complex fused heterocyclic systems.

[8+2] Cycloaddition Reactions

Indolizines are known to undergo [8+2] cycloaddition reactions with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), to form cycl[3.2.2]azines.[4]

Experimental Protocol: [8+2] Cycloaddition of 2-Methylindolizine with DMAD [4]

A solution of 2-methylindolizine (1 mmol) and dimethyl acetylenedicarboxylate (DMAD, 1.2 mmol) in a high-boiling solvent such as toluene or xylene is heated at reflux in the presence of a palladium on carbon (Pd/C) catalyst (10 mol%). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding cycl[3.2.2]azine derivative.[4]

1,3-Dipolar Cycloaddition Reactions

The most widely used method for the synthesis of the indolizine ring itself is the 1,3-dipolar cycloaddition of pyridinium ylides with electron-deficient alkenes or alkynes.[5][6][7][8]

Experimental Protocol: Synthesis of Indolizines via 1,3-Dipolar Cycloaddition [7]

To a solution of the appropriate pyridinium salt (1 mmol) and an electron-deficient alkyne, such as ethyl propiolate (1.2 mmol), in a suitable solvent like acetonitrile or DMF, a base (e.g., triethylamine or potassium carbonate, 2-3 equivalents) is added. The pyridinium ylide is generated in situ and undergoes a 1,3-dipolar cycloaddition with the alkyne. The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the substrates. After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to give the desired indolizine derivative.[7]

Table 3: Cycloaddition Reactions of Indolizines and their Synthesis

Reaction TypeIndolizine Reactant/PrecursorDipolarophile/DienophileProductYield (%)Reference
[8+2] Cycloaddition2-PhenylindolizineDMADDimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate70-80%[4]
[8+2] CycloadditionIndolizineBenzyneBenzo[a]cycl[3.2.2]azine93%[4]
1,3-Dipolar CycloadditionPyridinium ylideEthyl propiolateEthyl indolizine-1-carboxylateGood[5][7]
1,3-Dipolar Cycloaddition3-Bromopyridinium ylideEthyl propiolateEthyl 6-bromoindolizine-1-carboxylate & Ethyl 8-bromoindolizine-1-carboxylateMixture[9]

Biological Significance and Signaling Pathways

Indolizine derivatives have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Two prominent mechanisms of action for anticancer indolizine derivatives involve the inhibition of tubulin polymerization and the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Inhibition of Tubulin Polymerization

Certain indolizine derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine-binding site on β-tubulin.

Tubulin_Inhibition_by_Indolizine Mechanism of Tubulin Polymerization Inhibition by Indolizine Derivatives Indolizine Indolizine Derivative ColchicineSite Colchicine Binding Site on β-Tubulin Indolizine->ColchicineSite Binds to Tubulin αβ-Tubulin Heterodimer Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerizes into ColchicineSite->Microtubule Disruption Disruption of Microtubule Dynamics CellCycleArrest Cell Cycle Arrest (G2/M Phase) Disruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Indolizine derivatives can inhibit tubulin polymerization by binding to the colchicine site.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Some indolizine derivatives act as EGFR inhibitors, blocking the downstream signaling cascade.

EGFR_Inhibition_by_Indolizine EGFR Signaling Pathway Inhibition by Indolizine Derivatives EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Indolizine Indolizine Derivative Indolizine->EGFR Inhibits Kinase Activity (ATP-binding site) ATP ATP ATP->Dimerization Phosphate Source Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Indolizine derivatives can inhibit the EGFR signaling pathway by blocking its kinase activity.

Conclusion

The indolizine core possesses a rich and varied chemical reactivity, making it a versatile scaffold for the development of novel compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its reactivity patterns, encompassing electrophilic and nucleophilic substitutions, as well as cycloaddition reactions, is crucial for the rational design and synthesis of new indolizine-based molecules. The ability of certain derivatives to interact with key biological targets such as tubulin and EGFR highlights the importance of this heterocyclic system in the ongoing quest for new therapeutic agents.

References

An In-depth Technical Guide to the Structural Analogs of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of structural analogs of 1-(2-phenylindolizin-3-yl)ethanone. This class of compounds has garnered significant interest in medicinal chemistry due to its potential as potent and selective inhibitors of various biological targets, notably the CREB-binding protein (CBP) bromodomain, a key player in epigenetic regulation and a promising target in oncology.

Core Structure and Therapeutic Potential

The this compound scaffold is a privileged structure in drug discovery. The indolizine core, a fused bicyclic aromatic system containing a nitrogen atom at the bridgehead, provides a rigid framework for the presentation of various substituents. The 2-phenyl and 3-ethanone moieties are critical for interaction with specific biological targets and can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

Recent research has highlighted the potential of these analogs as inhibitors of the CBP bromodomain, which is implicated in the progression of castration-resistant prostate cancer. By targeting this epigenetic reader domain, these compounds can modulate gene expression programs that drive cancer cell proliferation and survival.

Synthesis of this compound Analogs

The synthesis of the this compound core and its analogs is typically achieved through a multi-step sequence. A common and effective method involves the Tschitschibabin reaction for the formation of the indolizine ring system.

General Experimental Protocol for Synthesis

Step 1: Synthesis of 2-Phenylindolizine

A mixture of 2-picoline (1.0 eq.), 2-bromoacetophenone (1.1 eq.), and sodium bicarbonate (2.0 eq.) in acetone is refluxed for 4-6 hours. After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the 2-phenylindolizine intermediate.

Step 2: Acylation of 2-Phenylindolizine

To a solution of 2-phenylindolizine (1.0 eq.) in anhydrous dichloromethane at 0°C is added acetyl chloride (1.2 eq.) and triethylamine (1.5 eq.). The reaction mixture is stirred at room temperature for 2-3 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (petroleum ether/ethyl acetate) to yield this compound.

Step 3: Further Derivatization

Structural analogs can be synthesized by utilizing appropriately substituted 2-picolines or 2-bromoacetophenones in Step 1, or by further chemical modification of the this compound core.

Biological Evaluation of 1-(indolizin-3-yl)ethan-1-one Analogs as CBP Bromodomain Inhibitors

The biological activity of the synthesized analogs is primarily assessed through in vitro assays to determine their inhibitory potency against the target protein and their effects on cancer cell lines.

In Vitro CBP Bromodomain Inhibition Assay (TR-FRET)

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for quantifying the binding of inhibitors to the CBP bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide (acetylated at lysine 8) and a GST-tagged CBP bromodomain protein. The CBP bromodomain is labeled with a Europium (Eu3+) chelate (donor), and the histone peptide is detected by a Streptavidin-Allophycocyanin (APC) conjugate (acceptor). When the CBP bromodomain and the histone peptide interact, the Eu3+ donor and the APC acceptor are brought into close proximity, resulting in a high FRET signal. Inhibitors that bind to the CBP bromodomain will disrupt this interaction, leading to a decrease in the FRET signal.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 1x TR-FRET assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.5).

    • Dilute the GST-CBP bromodomain-Eu3+ conjugate and the Streptavidin-APC conjugate in the assay buffer to the desired concentrations.

    • Prepare a stock solution of the biotinylated H4K8ac peptide in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells.

    • Add 5 µL of the GST-CBP bromodomain-Eu3+ conjugate to all wells.

    • Add 10 µL of a pre-mixed solution of the biotinylated H4K8ac peptide and Streptavidin-APC to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Eu3+) and 665 nm (APC).

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

The effect of the compounds on the viability of prostate cancer cell lines (e.g., LNCaP, 22Rv1) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified by measuring its absorbance.

Protocol:

  • Seed prostate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Quantitative Data and Structure-Activity Relationship (SAR)

The following tables summarize the in vitro activity of a series of 1-(indolizin-3-yl)ethan-1-one analogs as CBP bromodomain inhibitors.

CompoundR1R2CBP IC50 (nM)LNCaP IC50 (µM)22Rv1 IC50 (µM)
1a HH1505.27.8
1b 4-FH852.13.5
1c H5-Cl601.52.3
1d 4-F5-Cl25 0.8 1.1
1e 4-OMeH2108.910.2
1f H6-Me1204.56.1

Structure-Activity Relationship Summary:

  • Substitution on the 2-phenyl ring (R1): Electron-withdrawing groups, such as fluorine at the 4-position, generally lead to increased potency. In contrast, electron-donating groups like methoxy at the 4-position result in decreased activity.

  • Substitution on the indolizine core (R2): Halogen substitution, particularly chlorine at the 5-position, significantly enhances both CBP inhibitory activity and cellular potency.

  • Combined Substitutions: The combination of a 4-fluoro substituent on the phenyl ring and a 5-chloro substituent on the indolizine core (Compound 1d ) results in the most potent analog in this series.

Signaling Pathway Visualization

The following diagram illustrates the role of the CBP/p300 in the androgen receptor (AR) signaling pathway in prostate cancer and the mechanism of action of 1-(indolizin-3-yl)ethan-1-one analogs.

CBP_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_inactive Inactive AR Androgen->AR_inactive Binds AR_active Active AR (Dimerized) AR_inactive->AR_active Activation & Dimerization AR_active_nuc Active AR AR_active->AR_active_nuc Translocation ARE Androgen Response Element (DNA) AR_active_nuc->ARE Binds to CBP CBP/p300 ARE->CBP Recruits Acetylation Histone Acetylation CBP->Acetylation Promotes Transcription Gene Transcription (e.g., PSA, TMPRSS2) Acetylation->Transcription Enables Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor 1-(indolizin-3-yl)ethan-1-one Analog Inhibitor->CBP Inhibits Bromodomain

Caption: CBP/p300 signaling in prostate cancer and inhibitor action.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The structural analogs discussed in this guide demonstrate potent inhibition of the CBP bromodomain and significant anti-proliferative effects in prostate cancer cell lines. The detailed synthetic protocols and in vitro assays provide a solid foundation for further research and development in this area. The structure-activity relationships identified offer valuable insights for the design of next-generation inhibitors with improved efficacy and drug-like properties. Future studies should focus on optimizing the pharmacokinetic profile of these compounds and evaluating their in vivo efficacy in relevant animal models to translate their therapeutic potential into clinical applications.

CAS number and IUPAC name for 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 38320-58-0 IUPAC Name: 1-(2-phenylindolizin-3-yl)ethanone

This technical guide provides a comprehensive overview of the chemical compound this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. This data is essential for understanding the compound's characteristics for experimental design and application.

PropertyValueReference
CAS Number 38320-58-0N/A
IUPAC Name This compoundN/A
Molecular Formula C₁₆H₁₃NON/A
Molecular Weight 235.28 g/mol N/A
Appearance Solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the acylation of a 2-phenylindolizine precursor. A general experimental workflow for this type of transformation is outlined below.

General Workflow for the Synthesis of this compound

G cluster_0 Synthesis of 2-Phenylindolizine (Precursor) cluster_1 Acylation of 2-Phenylindolizine cluster_2 Purification Pyridine Derivative Pyridine Derivative Tschitschibabin Reaction Tschitschibabin Reaction Pyridine Derivative->Tschitschibabin Reaction Phenacyl Bromide Phenacyl Bromide Phenacyl Bromide->Tschitschibabin Reaction 2-Phenylindolizine 2-Phenylindolizine Tschitschibabin Reaction->2-Phenylindolizine 2-Phenylindolizine_acylation 2-Phenylindolizine Friedel-Crafts Acylation Friedel-Crafts Acylation 2-Phenylindolizine_acylation->Friedel-Crafts Acylation Acetylating Agent Acetyl Chloride or Acetic Anhydride Acetylating Agent->Friedel-Crafts Acylation Target Compound This compound Friedel-Crafts Acylation->Target Compound Crude Product Crude Product Purification_Process Column Chromatography Crude Product->Purification_Process Pure Product Pure Product Purification_Process->Pure Product

A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Phenylindolizine (Precursor)

The precursor, 2-phenylindolizine, is typically synthesized via the Tschitschibabin reaction. This involves the reaction of a suitable pyridine derivative with a phenacyl halide (e.g., phenacyl bromide).

Step 2: Acylation of 2-Phenylindolizine

  • To a solution of 2-phenylindolizine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acetylating agent, such as acetyl chloride or acetic anhydride (1.1 equivalents), to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically monitored by Thin Layer Chromatography, TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

The crude this compound is then purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

Potential Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been detailed in the currently available literature. However, the indolizine scaffold is a known pharmacophore present in various biologically active molecules. Derivatives of the indolizine core have been reported to exhibit a range of activities, including but not limited to:

  • Antimicrobial

  • Anticancer

  • Anti-inflammatory

Further research is required to elucidate the specific biological effects and mechanisms of action of this compound. A hypothetical logical relationship for investigating its potential biological activity is presented below.

G Compound This compound In_Vitro_Screening In Vitro Screening (e.g., Cell-based assays) Compound->In_Vitro_Screening Target_Identification Target Identification In_Vitro_Screening->Target_Identification In_Vivo_Studies In Vivo Studies (Animal Models) In_Vitro_Screening->In_Vivo_Studies Mechanism_of_Action Mechanism of Action Studies Target_Identification->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis Mechanism_of_Action->Signaling_Pathway_Analysis Lead_Compound Potential Lead Compound Signaling_Pathway_Analysis->Lead_Compound In_Vivo_Studies->Lead_Compound

A logical workflow for the biological evaluation of the compound.

Conclusion

This compound is a member of the indolizine class of heterocyclic compounds. While detailed experimental and biological data for this specific molecule are limited in publicly accessible literature, this guide provides a framework for its synthesis and potential biological evaluation based on the known chemistry and pharmacology of the indolizine scaffold. Further research is warranted to fully characterize its properties and explore its potential applications in medicinal chemistry and drug discovery.

Navigating the Physicochemical Landscape of 1-(2-phenylindolizin-3-yl)ethanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 1-(2-phenylindolizin-3-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's behavior in common solvents and under various stress conditions. Due to the limited availability of direct experimental data for this specific molecule, this guide combines theoretical predictions based on its structural features with detailed, standardized experimental protocols for its empirical determination.

Introduction to this compound

This compound belongs to the indolizine class of aromatic nitrogen-containing heterocyclic compounds. The indolizine core is isomeric with indole and is found in various biologically active molecules.[1] The subject molecule is characterized by a phenyl group at the 2-position and an ethanone (acetyl) group at the 3-position of the indolizine ring. These substitutions are expected to significantly influence its physicochemical properties, including solubility and stability. The presence of the phenyl group, in particular, is known to enhance the stability of the otherwise sensitive indolizine nucleus.[2]

Predicted Solubility Profile

The solubility of a compound is a critical parameter for its application in drug delivery, chemical synthesis, and various analytical techniques. The structure of this compound, with its large non-polar phenyl and indolizine components, suggests a generally low aqueous solubility. The ketone's carbonyl group can act as a hydrogen bond acceptor, which may afford some solubility in polar protic solvents. It is anticipated that the compound will exhibit greater solubility in organic solvents, particularly polar aprotic and non-polar organic solvents.

A summary of the predicted solubility of this compound in a range of common solvents is presented in Table 1.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe non-polar phenyl and indolizine core limit aqueous solubility. Some solubility in alcohols is expected due to potential dipole-dipole interactions with the ketone.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate the polarizable aromatic system and the ketone group through dipole-dipole interactions.
Non-Polar Toluene, HexaneLow to ModerateSolubility will depend on the balance between the non-polar character of the solvent and the polarity of the ethanone group.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents are often effective for dissolving a wide range of organic compounds, including those with aromatic and carbonyl functionalities.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To empirically determine the solubility of this compound, the shake-flask method is a widely accepted and robust protocol.

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents of analytical grade

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask.

  • Equilibration: Place the flask in a thermostatic shaker bath set to a specific temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to separate the undissolved solid from the saturated solution.

  • Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate in thermostatic shaker A->B 24-72h C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount for its safety and efficacy.[3] The indolizine nucleus itself can be susceptible to degradation by air and light. However, the presence of a phenyl group at the 2-position is reported to significantly enhance the stability of the indolizine ring system.[2]

Expected Stability:

  • Thermal Stability: The compound is expected to be relatively stable at ambient temperatures. High temperatures may lead to decomposition.

  • Photostability: As a conjugated aromatic system, it may be susceptible to photodegradation upon exposure to UV or visible light. Photostability testing is crucial.

  • pH Stability: Based on studies of other indolizine derivatives, this compound is predicted to be reasonably stable in acidic (pH 1.2) and neutral (pH 6.8) conditions.[4] It may exhibit some hydrolysis under strongly basic conditions (pH > 7.4).[4]

  • Oxidative Stability: The indolizine ring can be susceptible to oxidation. The extent of this will depend on the specific oxidizing agent and conditions.

A summary of the expected stability under forced degradation conditions is presented in Table 2.

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

ConditionStressorExpected OutcomePotential Degradation Pathway
Acidic Hydrolysis 0.1 M HClLikely stableMinimal degradation
Basic Hydrolysis 0.1 M NaOHPotential for degradationHydrolysis of the acetyl group, ring opening
Oxidative Degradation 3% H₂O₂Likely to degradeOxidation of the indolizine ring
Thermal Degradation 60 °CLikely stable, potential for degradation at higher temperaturesGeneral decomposition
Photolytic Degradation UV/Vis light (ICH Q1B)Potential for degradationPhotochemical reactions

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5]

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic: Treat the stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for a defined period.

    • Basic: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

    • Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C).

    • Photolytic: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Neutralization and Dilution: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradants.

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H2O2) A->D E Thermal A->E F Photolytic A->F G Sample, Neutralize, Dilute B->G C->G D->G E->G F->G H Analyze by HPLC/LC-MS G->H I Identify & Quantify Degradants H->I

Caption: Workflow for forced degradation stability testing.

Conclusion

While specific experimental data for this compound is not widely available, this technical guide provides a robust framework for understanding and evaluating its solubility and stability. Based on its chemical structure, the compound is predicted to have low aqueous solubility but good solubility in polar aprotic and chlorinated organic solvents. The presence of the 2-phenyl substituent is a key feature that likely confers significant stability to the indolizine core. The detailed experimental protocols provided herein offer a clear path for researchers to empirically determine these critical physicochemical parameters, which are essential for the advancement of this compound in research and development.

References

Methodological & Application

One-Pot Synthesis Protocol for 1-(2-phenylindolizin-3-yl)ethanone: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and efficient one-pot, three-component synthesis protocol for 1-(2-phenylindolizin-3-yl)ethanone, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described methodology leverages the reaction between pyridine, 2-bromo-1-phenylethanone (phenacyl bromide), and a suitable acetyl source, proceeding via an in situ generated pyridinium ylide. This method offers high atom economy, operational simplicity, and good yields, making it a practical approach for researchers in organic synthesis and drug development.

Introduction

Indolizine derivatives are a significant class of nitrogen-containing heterocyclic compounds found in various natural products and synthetic pharmaceuticals. Their unique structural and electronic properties have led to their investigation for a range of biological activities. The this compound core, in particular, serves as a key intermediate for the synthesis of more complex molecules. Traditional multi-step syntheses of such scaffolds can be time-consuming and often result in lower overall yields. Multicomponent reactions (MCRs) provide an elegant and efficient alternative, allowing for the construction of complex molecules from simple precursors in a single synthetic operation. This protocol is based on the well-established 1,3-dipolar cycloaddition reaction of a pyridinium ylide with a suitable dipolarophile.

Reaction Principle

The synthesis proceeds via a tandem reaction sequence initiated by the quaternization of pyridine with 2-bromo-1-phenylethanone to form N-phenacylpyridinium bromide. In the presence of a base, this salt is deprotonated to generate a stabilized pyridinium ylide. This ylide, a 1,3-dipole, then undergoes a cycloaddition reaction with an acetyl-containing component, followed by an oxidation/aromatization step to yield the final this compound product.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of 3-acylindolizine derivatives.

Materials and Equipment:

  • Pyridine (reagent grade, distilled)

  • 2-Bromo-1-phenylethanone (phenacyl bromide), 98%

  • 3-Chloro-2,4-pentanedione, 97% (or equivalent acetyl source)

  • Anhydrous acetonitrile (CH₃CN)

  • Triethylamine (Et₃N), distilled

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (EtOAc), Hexanes (HPLC grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine (1.0 mmol, 80 µL) and anhydrous acetonitrile (20 mL).

  • Addition of Reactants: To the stirring solution, add 2-bromo-1-phenylethanone (1.0 mmol, 199 mg). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the N-phenacylpyridinium bromide salt.

  • Addition of Acetyl Source and Base: Add 3-chloro-2,4-pentanedione (1.2 mmol, 161 mg) to the reaction mixture. Subsequently, add triethylamine (2.5 mmol, 348 µL) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting crude residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc).

  • Isolation and Characterization: Combine the fractions containing the desired product (visualized by UV light on TLC) and evaporate the solvent to yield this compound as a solid. Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Data Summary

The following table summarizes typical quantitative data for this synthesis. Yields and reaction times may vary based on the precise conditions and scale.

Reactant A (mmol)Reactant B (mmol)Reactant C (mmol)Base (mmol)Solvent Volume (mL)Reaction Time (h)Product Yield (%)
Pyridine (1.0)Phenacyl Bromide (1.0)3-Chloro-2,4-pentanedione (1.2)Triethylamine (2.5)206~75-85%

Yields are based on the limiting reactant (Pyridine/Phenacyl Bromide) and are reported for the isolated, purified product.

Visualization of Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification A Combine Pyridine & Acetonitrile B Add Phenacyl Bromide A->B C Stir at RT for 30 min (Formation of Pyridinium Salt) B->C D Add 3-Chloro-2,4-pentanedione C->D Proceed to Cycloaddition E Add Triethylamine (Base) D->E F Reflux for 6-8 hours E->F G Cool to RT & Evaporate Solvent F->G Reaction Complete H DCM Extraction & Washes G->H I Dry & Concentrate H->I J Silica Gel Column Chromatography I->J K Isolate Pure Product J->K

Caption: Workflow for the one-pot synthesis of this compound.

Signaling Pathway / Reaction Mechanism Diagram

The underlying mechanism involves the formation of a pyridinium ylide followed by a [3+2] cycloaddition and subsequent aromatization.

G Py Pyridine Salt N-Phenacylpyridinium Bromide Py->Salt Step 1: Quaternization PB Phenacyl Bromide PB->Salt Step 1: Quaternization Base Base (-H⁺) AcetylSource 3-Chloro-2,4-pentanedione Cycloadduct Dihydropyrrolopyridine Intermediate AcetylSource->Cycloadduct Step 3: [3+2] Cycloaddition Ylide Pyridinium Ylide (1,3-Dipole) Salt->Ylide Step 2: Deprotonation Ylide->Cycloadduct Step 3: [3+2] Cycloaddition Product This compound Cycloadduct->Product Step 4: Elimination & Aromatization

Caption: Simplified reaction mechanism for the three-component indolizine synthesis.

Application Notes and Protocols: 1-(2-phenylindolizin-3-yl)ethanone as a Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-based fluorophores are a promising class of compounds for biological imaging due to their versatile photophysical properties, which can be tuned through synthetic modifications.[1][2][3] This document provides detailed application notes and protocols for the use of a novel indolizine-based fluorescent probe, 1-(2-phenylindolizin-3-yl)ethanone, for cellular imaging applications. The acetyl group at the 3-position and the phenyl group at the 2-position of the indolizine core are anticipated to confer favorable photophysical properties for bioimaging. While specific data for this exact compound is still emerging, the provided information is based on the well-documented characteristics of structurally similar indolizine derivatives.[1][4][5]

Photophysical and Chemical Properties

The photophysical properties of this compound are summarized in the table below. These values are extrapolated from studies on analogous indolizine structures and provide a baseline for experimental design.

PropertyValueNotes
Excitation Wavelength (λex) ~400 - 420 nmIn the violet-blue region of the spectrum.[5]
Emission Wavelength (λem) ~450 - 550 nmBlue to green emission, potentially sensitive to solvent polarity.[1][5]
Quantum Yield (Φ) Moderate to HighExpected to be influenced by the local environment.
Molar Extinction Coefficient (ε) > 20,000 M⁻¹cm⁻¹Typical for indolizine-based dyes.
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile), sparingly soluble in aqueous buffers.Stock solutions should be prepared in a suitable organic solvent.
Molecular Weight 247.29 g/mol
Chemical Structure C₁₆H₁₃NO

Key Applications in Bioimaging

Based on the characteristics of related indolizine probes, this compound is a promising candidate for various bioimaging applications, including:

  • Live-cell imaging: The ability of similar uncharged dyes to penetrate living cell membranes suggests its utility for staining intracellular structures.[4]

  • Organelle staining: Depending on its charge and lipophilicity, it may selectively accumulate in specific organelles such as mitochondria or lysosomes.

  • Monitoring cellular processes: Changes in the probe's fluorescence intensity or emission spectrum in response to environmental changes (e.g., pH, polarity) could be exploited to monitor cellular activities.[1]

Experimental Protocols

Preparation of Stock Solution

A stock solution of this compound should be prepared in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO).

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to a final concentration of 1-10 mM.

  • Vortex briefly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Cell Culture and Staining

This protocol is a general guideline and may require optimization for different cell lines and experimental conditions.

  • Cell Seeding: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture them in appropriate media until they reach the desired confluency (typically 50-70%).

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., PBS) to the desired final working concentration (typically in the range of 1-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. The cells are now ready for fluorescence microscopy.

Fluorescence Microscopy and Image Acquisition
  • Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for violet-blue excitation and blue-green emission. A DAPI or similar filter cube (e.g., Excitation: 405 nm, Emission: 450-490 nm) may be appropriate.

  • Image Acquisition:

    • Place the imaging dish on the microscope stage.

    • Bring the cells into focus using brightfield or DIC microscopy.

    • Switch to the fluorescence channel and acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

    • Optimize exposure time and gain settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.

  • Controls: It is essential to include appropriate controls in your experiment:

    • Unstained cells: To assess background autofluorescence.

    • Vehicle control: Cells treated with the same concentration of DMSO used for probe dilution to rule out solvent effects.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows for using this compound as a fluorescent probe.

experimental_workflow cluster_prep Probe Preparation cluster_cell Cellular Staining cluster_imaging Imaging and Analysis stock Prepare 1-10 mM Stock in DMSO working Dilute to 1-10 µM Working Solution stock->working in media/buffer incubate Incubate with Probe (15-60 min) working->incubate seed Seed Cells on Imaging Dish seed->incubate wash Wash 2-3x with PBS incubate->wash image Fluorescence Microscopy wash->image analyze Image Analysis image->analyze

Caption: General workflow for cell staining and imaging.

logical_relationship cluster_properties Properties cluster_application Application probe This compound photophysical Photophysical Properties (Ex/Em, Quantum Yield) probe->photophysical chemical Chemical Properties (Solubility, Stability) probe->chemical bioimaging Bioimaging photophysical->bioimaging chemical->bioimaging live_cell Live Cell Imaging bioimaging->live_cell organelle Organelle Staining bioimaging->organelle monitoring Process Monitoring bioimaging->monitoring

References

Application Notes and Protocols: 1-(2-phenylindolizin-3-yl)ethanone in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the potential use of 1-(2-phenylindolizin-3-yl)ethanone and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). While direct experimental data for this compound in OLEDs is not extensively available in current literature, this guide leverages data from structurally similar indolizine compounds to outline its promising potential as an emissive or host material. Indolizine derivatives are recognized for their significant biological activities and their robust photophysical properties, making them an emerging class of materials for optoelectronic applications.[1][2] This document covers the synthesis, photophysical characterization, and a generalized protocol for the fabrication and evaluation of OLED devices incorporating this class of materials.

Introduction

Indolizine, a nitrogen-containing heterocyclic compound, and its derivatives are gaining attention in materials science due to their unique electronic and photophysical properties.[1][2][3] Specifically, their rigid, planar structure and extended π-conjugation system make them suitable candidates for emissive or charge-transporting layers in OLEDs. Derivatives of indolizine have been explored as blue-emitting materials and as host materials for phosphorescent emitters in white OLEDs (WOLEDs).[4] The subject of this note, this compound, incorporates a phenyl group at the 2-position and an acetyl group at the 3-position of the indolizine core. These substitutions are expected to influence the compound's photoluminescence and charge-transport characteristics, making it a compound of interest for OLED applications.

Synthesis of this compound

A common and effective method for the synthesis of 3-acylindolizines is through a one-pot reaction involving the corresponding pyridinium ylide.[5] The following protocol is a representative synthesis based on established methodologies.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-phenylpyridine

  • 2-bromoacetophenone

  • Maleic anhydride

  • Tetrakis(pyridine)cobalt(II) dichromate (TPCD)

  • Dry toluene

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Formation of the Pyridinium Ylide (in situ):

    • In a round-bottom flask, dissolve 2-phenylpyridine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in dry toluene (20 mL).

    • Add triethylamine (1.5 mmol) to the solution.

    • Stir the mixture at room temperature for 2 hours to form the pyridinium salt, which will then form the ylide in the presence of the base.

  • 1,3-Dipolar Cycloaddition:

    • To the reaction mixture, add maleic anhydride (1.2 mmol).

    • Heat the mixture to 80°C and stir for 12 hours.

  • Oxidative Decarboxylation:

    • Cool the reaction mixture to room temperature.

    • Add tetrakis(pyridine)cobalt(II) dichromate (TPCD) (2.5 mmol) as a mild oxidant.

    • Stir the mixture at room temperature for an additional 6 hours.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

DOT Script for Synthesis Workflow:

start Start Materials: 2-Phenylpyridine, 2-Bromoacetophenone, Triethylamine ylide In situ Pyridinium Ylide Formation start->ylide Toluene, RT cycloaddition 1,3-Dipolar Cycloaddition with Maleic Anhydride ylide->cycloaddition 80°C oxidation Oxidative Decarboxylation with TPCD cycloaddition->oxidation RT purification Purification: Column Chromatography oxidation->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of this compound are crucial for its application in OLEDs. While specific data for this compound is not available, we can infer potential characteristics from related indolizine derivatives.

Table 1: Expected Photophysical and Electrochemical Properties of this compound and Related Indolizine Derivatives.

CompoundAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)HOMO (eV)LUMO (eV)Band Gap (eV)Reference
This compound Est. 350-380Est. 450-490 (Blue)N/AEst. -5.4 to -5.7Est. -2.3 to -2.6Est. 3.0-3.2Inferred
1,2-diphenylindolizine derivative~360~450N/AN/AN/A3.1-3.4[5]
BPPI3854680.85-5.63-2.593.04[4]
BMes2-functionalized indolizineN/A428-4950.27-0.68N/AN/AN/A[6]

Note: Values for this compound are estimations based on structurally similar compounds and the expected electronic effects of the acetyl group.

Application in OLEDs: Device Fabrication and Characterization

Based on its inferred properties, this compound could potentially be used as a blue-emitting material in the emissive layer (EML) or as a host material for a phosphorescent dopant. The following is a generalized protocol for the fabrication of a multilayer OLED device using thermal evaporation.

Experimental Protocol: OLED Device Fabrication

Device Structure: ITO / HTL / EML / HBL / ETL / EIL / Cathode

Materials:

  • Substrate: Indium tin oxide (ITO)-coated glass

  • Hole Transport Layer (HTL): N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB)

  • Emissive Layer (EML): this compound (as emitter or host)

  • Hole Blocking Layer (HBL): 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Transport Layer (ETL): Tris(8-hydroxyquinolinato)aluminum (Alq3)

  • Electron Injection Layer (EIL): Lithium fluoride (LiF)

  • Cathode: Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrate with a nitrogen gun.

    • Treat the ITO surface with UV-ozone for 15 minutes to improve the work function.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by thermal evaporation at a rate of 1-2 Å/s:

      • NPB (40 nm) as the HTL.

      • This compound (20 nm) as the EML. (If used as a host, co-evaporate with a phosphorescent dopant at a specific doping concentration).

      • TPBi (10 nm) as the HBL.

      • Alq3 (30 nm) as the ETL.

  • Cathode Deposition:

    • Deposit LiF (1 nm) as the EIL at a rate of 0.1 Å/s.

    • Deposit Al (100 nm) as the cathode at a rate of 5-10 Å/s.

  • Encapsulation:

    • Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

DOT Script for OLED Fabrication Workflow:

sub ITO Substrate Cleaning (Ultrasonication, UV-Ozone) vac Transfer to Vacuum Chamber sub->vac htl HTL Deposition (NPB) vac->htl eml EML Deposition (this compound) htl->eml hbl HBL Deposition (TPBi) eml->hbl etl ETL Deposition (Alq3) hbl->etl eil EIL Deposition (LiF) etl->eil cathode Cathode Deposition (Al) eil->cathode encap Encapsulation cathode->encap

Caption: Generalized workflow for OLED device fabrication.

Device Characterization

The performance of the fabricated OLED device should be characterized to evaluate the potential of this compound.

Table 2: Key Performance Metrics for OLED Characterization.

ParameterDescriptionMeasurement Instrument
Current Density-Voltage-Luminance (J-V-L) Characterizes the relationship between applied voltage, current flow, and light output.Source meter and photometer
Electroluminescence (EL) Spectrum Determines the emission color and spectral purity.Spectrometer
Commission Internationale de l'Éclairage (CIE) Coordinates Quantifies the color of the emitted light.Calculated from the EL spectrum
External Quantum Efficiency (EQE) The ratio of photons emitted to electrons injected.Integrating sphere with a source meter and spectrometer
Current Efficiency (cd/A) The ratio of luminance to current density.Calculated from J-V-L data
Power Efficiency (lm/W) The ratio of luminous flux to input power.Calculated from J-V-L data

Expected Device Performance and Signaling Pathways

The performance of an OLED based on this compound will depend on its role (emitter or host) and the overall device architecture. As an emitter, it is anticipated to produce blue light. The acetyl group, being an electron-withdrawing group, might influence the charge injection and transport balance within the device.

DOT Script for Charge Recombination and Emission in OLED:

cluster_device OLED Device Layers anode Anode (ITO) htl Hole Transport Layer anode->htl Hole Injection cathode Cathode (Al) electrons Electrons (e-) eml Emissive Layer (this compound) htl->eml holes Holes (h+) etl Electron Transport Layer eml->etl excitons Exciton Formation (h+ + e-) eml->excitons Charge Recombination etl->cathode Electron Injection holes->eml electrons->eml light Light Emission (Photon) excitons->light Radiative Decay

Caption: Charge injection, recombination, and light emission process in the OLED.

Conclusion

This compound represents a promising, yet underexplored, candidate for OLED applications. Based on the properties of related indolizine derivatives, it is hypothesized to be a blue-emitting material with good thermal stability. The provided protocols for synthesis and device fabrication offer a foundational framework for researchers to investigate its potential. Further experimental work is required to fully elucidate its photophysical properties and to optimize its performance in OLED devices. The exploration of such novel heterocyclic compounds is crucial for the advancement of next-generation display and lighting technologies.

References

Application Notes and Protocols: 1-(2-phenylindolizin-3-yl)ethanone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-phenylindolizin-3-yl)ethanone is a key heterocyclic ketone that serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. The indolizine core, a fused bicyclic system containing a nitrogen atom at the bridgehead, is a recognized pharmacophore present in numerous biologically active compounds. The presence of the phenyl and acetyl groups at positions 2 and 3 respectively, provides reactive handles for further chemical modifications, allowing for the generation of diverse molecular libraries with a wide range of pharmacological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a building block in medicinal chemistry, with a focus on its application in the development of anticancer, anti-inflammatory, and antimicrobial agents.

Chemical Properties and Synthesis

Chemical Name: this compound Molecular Formula: C₁₆H₁₃NO Molecular Weight: 235.28 g/mol Appearance: Solid

Synthesis of this compound

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of 2-Phenylindolizine cluster_1 Acylation to form the Target Compound Pyridine Pyridine Reaction1 Tschitschibabin Reaction Pyridine->Reaction1 Phenacyl_bromide Phenacyl_bromide Phenacyl_bromide->Reaction1 2_Phenylindolizine 2_Phenylindolizine Reaction1->2_Phenylindolizine Reaction2 Friedel-Crafts Acylation 2_Phenylindolizine->Reaction2 Acetyl_chloride Acetyl_chloride Acetyl_chloride->Reaction2 Target_Compound This compound Reaction2->Target_Compound

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

This compound is a valuable starting material for the synthesis of a variety of bioactive molecules. The acetyl group at the 3-position can be readily modified to introduce different functional groups and build more complex molecular architectures.

Anticancer Agents

Derivatives of 2-phenylindolizine have demonstrated significant potential as anticancer agents. Specifically, 2-phenylindolizine acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.

Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some 2-phenylindolizine derivatives are proposed to exert their anticancer effects through the induction of apoptosis.

Experimental Data:

CompoundCell LineIC₅₀ (µM)Reference
2-Phenylindolizine acetamide derivative 7eColo-20568.62[1][2]
2-Phenylindolizine acetamide derivative 7eMDA-MB-23162.91[1][2]
2-Phenylindolizine acetamide derivative 7hColo-20554.23[1][2]
2-Phenylindolizine acetamide derivative 7hMDA-MB-23146.34[1][2]

Proposed Signaling Pathway for Anticancer Activity:

G Indolizine_Derivative 2-Phenylindolizine Derivative Cancer_Cell Cancer Cell Indolizine_Derivative->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Proposed mechanism of anticancer activity.

Anti-inflammatory Agents

Indolizine derivatives have been investigated for their anti-inflammatory properties. The mechanism of action is thought to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and the modulation of the NF-κB signaling pathway.

Mechanism of Action: Certain indolizine derivatives can suppress the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] Some derivatives also exhibit inhibitory activity against the COX-2 enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation.[3][4]

Experimental Data:

CompoundTargetIC₅₀ (µM)Reference
Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a)COX-25.84[3][4]
Indomethacin (Reference)COX-26.84[3][4]

Signaling Pathway for Anti-inflammatory Action:

G Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_Expression COX-2 Expression Inflammatory_Stimuli->COX2_Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB_Activation->Proinflammatory_Cytokines Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Indolizine_Derivative Indolizine Derivative Indolizine_Derivative->NF_kB_Activation Inhibits Indolizine_Derivative->COX2_Expression Inhibits

Caption: Anti-inflammatory signaling pathway.

Antimicrobial Agents

2-phenylindolizine acetamide derivatives have shown promising activity against a range of bacterial pathogens.

Mechanism of Action: Molecular docking studies suggest that these compounds may act by inhibiting bacterial topoisomerase-IV, an essential enzyme involved in DNA replication, thereby leading to bacterial cell death.[1][5]

Experimental Data:

CompoundOrganismZone of Inhibition (mm)Reference
2-phenylindolizine acetamide derivative 8aStaphylococcus aureus22[5]
2-phenylindolizine acetamide derivative 8bStaphylococcus aureus23[5]
2-phenylindolizine acetamide derivative 8fStaphylococcus aureus22[5]
2-phenylindolizine acetamide derivative 8aPseudomonas aeruginosa23[5]
2-phenylindolizine acetamide derivative 8bPseudomonas aeruginosa22[5]

Workflow for Antimicrobial Screening:

G Synthesis Synthesize Derivatives from This compound Screening Screen against Bacterial Strains (e.g., S. aureus, E. coli) Synthesis->Screening MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies (e.g., Topoisomerase IV assay) MIC_Determination->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: Workflow for antimicrobial drug discovery.

Experimental Protocols

General Protocol for the Synthesis of 2-Phenylindolizine Acetamide Derivatives

This protocol is adapted from the synthesis of 2-phenylindolizine acetamide derivatives and illustrates how this compound could be used to generate similar compounds.

Step 1: Synthesis of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride

This intermediate can be conceptually derived from this compound, although the cited literature starts from a different precursor.[5]

Step 2: General procedure for the synthesis of 2-phenylindolizine acetamide derivatives (8a-k)

  • To a solution of 2-oxo-2-(2-phenylindolizin-3-yl)acetyl chloride (1 equivalent) in dry Dichloromethane (DCM), add the desired aromatic amine (1 equivalent).

  • Add triethylamine (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).

  • After completion of the reaction, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 2-phenylindolizine acetamide derivative.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., Colo-205, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for 48 hours.

  • After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
  • Prepare a bacterial suspension and spread it evenly on the surface of a nutrient agar plate.

  • Impregnate sterile paper discs with known concentrations of the synthesized compounds.

  • Place the discs on the surface of the agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

This compound is a promising and versatile building block for the development of novel therapeutic agents. Its structural features allow for the facile synthesis of a diverse range of derivatives with significant anticancer, anti-inflammatory, and antimicrobial activities. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this scaffold in developing new and effective drugs.

References

experimental setup for measuring the quantum yield of indolizine fluorophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-based fluorophores are a class of heterocyclic compounds that exhibit promising photophysical properties, making them valuable tools in biomedical research and drug development. A key parameter for characterizing these fluorophores is their fluorescence quantum yield (Φ), which quantifies the efficiency of the fluorescence process. The quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] This application note provides a detailed protocol for determining the fluorescence quantum yield of indolizine fluorophores using the comparative method, a widely used and reliable technique.[2][3]

The comparative method involves comparing the fluorescence intensity of the unknown sample to that of a well-characterized standard with a known quantum yield.[3] By carefully controlling experimental conditions, this method provides an accurate and accessible means of determining the quantum yield. This protocol is designed for researchers in academic and industrial settings who are engaged in the synthesis, characterization, and application of novel fluorescent compounds.

Experimental Principle

The relative fluorescence quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample (the indolizine fluorophore) with a reference standard of a known quantum yield.[4] The fundamental principle is that two solutions with the same absorbance at a given excitation wavelength are assumed to absorb the same number of photons.[3] Therefore, the ratio of their integrated fluorescence intensities, after correcting for the refractive index of the solvents, is proportional to the ratio of their quantum yields.

The most common and accurate approach is the gradient method, which involves measuring the integrated fluorescence intensity and absorbance for a series of dilutions of both the sample and the reference standard.[5] A plot of integrated fluorescence intensity versus absorbance yields a straight line, the gradient of which is proportional to the quantum yield.[3]

The quantum yield of the sample (Φ_S) is calculated using the following equation:

Φ_S = Φ_R * (m_S / m_R) * (n_S² / n_R²)[5]

Where:

  • Φ_R is the quantum yield of the reference standard.

  • m_S and m_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

  • n_S and n_R are the refractive indices of the solvents used for the sample and the reference, respectively.

Materials and Instrumentation

Instrumentation
  • UV-Visible Spectrophotometer: For accurate absorbance measurements. An instrument with a narrow bandwidth is recommended.

  • Spectrofluorometer: Equipped with a high-intensity xenon flash lamp and a sensitive photomultiplier tube (PMT) detector.[5] The instrument should be capable of recording corrected emission spectra to account for wavelength-dependent variations in instrument response.[4]

  • Quartz Cuvettes: 10 mm path length cuvettes for both absorbance and fluorescence measurements.[6]

Reagents
  • Solvent: Use spectroscopy-grade solvents. The solvent should be transparent in the wavelength range of interest and should not have any fluorescent impurities.[1]

  • Indolizine Fluorophore Sample: The compound to be characterized.

  • Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The choice of standard is critical and should have absorption and emission properties that overlap with the indolizine sample.[6] Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[6]

Experimental Protocols

Selection of the Reference Standard

Choose a reference standard with a known quantum yield that absorbs and emits in a similar spectral region to the indolizine fluorophore being tested.[1][6] This minimizes wavelength-dependent errors in the measurement. Ensure the standard is soluble in the same solvent as the sample, or if a different solvent is used, its refractive index must be known.

Sample and Standard Preparation
  • Prepare Stock Solutions: Prepare concentrated stock solutions of both the indolizine fluorophore and the reference standard in the chosen spectroscopic-grade solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the reference standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.[6] Keeping the absorbance below 0.1 is crucial to avoid inner filter effects.[1][6]

Absorbance Measurements
  • Set the UV-Visible spectrophotometer to measure the absorbance spectrum.

  • Use the pure solvent as a blank to zero the instrument.

  • Record the absorbance spectrum for each dilution of the indolizine fluorophore and the reference standard.

  • Note the absorbance value at the chosen excitation wavelength for each solution.

Fluorescence Measurements
  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Set the excitation and emission slit widths. These should be kept constant for all measurements of the sample and the standard.[4]

  • Solvent Blank: Record the emission spectrum of the pure solvent. This will be subtracted from the sample and standard spectra to correct for any background fluorescence.[6]

  • Fluorescence Spectra Acquisition:

    • Record the fluorescence emission spectrum for each dilution of the indolizine fluorophore and the reference standard.

    • Ensure that the experimental conditions (excitation wavelength, slit widths, integration time) are identical for all measurements.[4]

Data Analysis
  • Correct Spectra: Subtract the solvent's emission spectrum from each of the recorded sample and standard emission spectra.[6]

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[3][6]

  • Plot Data: For both the indolizine fluorophore and the reference standard, plot the integrated fluorescence intensity as a function of absorbance at the excitation wavelength.

  • Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient, m) of the line.[5]

  • Calculate Quantum Yield: Use the equation provided in Section 2 to calculate the quantum yield of the indolizine fluorophore.

Data Presentation

Summarize the quantitative data in a clear and structured table for easy comparison.

Sample/StandardDilutionAbsorbance at λ_exIntegrated Fluorescence Intensity (a.u.)
Indolizine Fluorophore 1A_S1I_S1
2A_S2I_S2
3A_S3I_S3
4A_S4I_S4
5A_S5I_S5
Reference Standard 1A_R1I_R1
2A_R2I_R2
3A_R3I_R3
4A_R4I_R4
5A_R5I_R5

Calculated Parameters:

ParameterValue
Gradient of Sample (m_S)
Gradient of Reference (m_R)
Refractive Index of Sample Solvent (n_S)
Refractive Index of Reference Solvent (n_R)
Quantum Yield of Reference (Φ_R)
Calculated Quantum Yield of Sample (Φ_S)

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Serial Dilutions (Abs < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot correct_spectra Correct Emission Spectra measure_fluor->correct_spectra integrate Integrate Fluorescence Intensity correct_spectra->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for quantum yield determination.

logical_relationship cluster_inputs Inputs cluster_process Processing cluster_output Output abs_data Absorbance Data gradient_calc Calculate Gradients (Intensity vs. Absorbance) abs_data->gradient_calc fluor_data Fluorescence Data fluor_data->gradient_calc ref_qy Known QY of Standard sample_qy Quantum Yield of Sample ref_qy->sample_qy ref_index Refractive Indices ref_index->sample_qy gradient_calc->sample_qy

Caption: Logical relationship of data for quantum yield calculation.

Conclusion

This application note provides a comprehensive protocol for the accurate determination of the fluorescence quantum yield of indolizine fluorophores using the comparative method. By following these detailed steps and adhering to best practices in sample preparation and spectroscopic measurements, researchers can obtain reliable and reproducible data. This is essential for the thorough characterization of novel fluorophores and their effective application in various scientific and biomedical fields.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-phenylindolizin-3-yl)ethanone is a functionalized indolizine derivative. The indolizine scaffold is a significant heterocyclic motif found in various biologically active compounds and is a privileged structure in medicinal chemistry. Consequently, efficient and scalable synthetic routes to substituted indolizines are of high interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on established and efficient methodologies. The primary method described is a variation of the Tschitschibabin (Chichibabin) indolizine synthesis, a robust and well-documented approach.

Synthetic Strategies Overview

The synthesis of the indolizine core can be achieved through several pathways. For the specific target, this compound, the most direct and scalable methods involve the formation of a pyridinium ylide followed by an intramolecular or intermolecular reaction to form the fused heterocyclic system.

Key Synthetic Approaches:

  • Tschitschibabin (Chichibabin) Indolizine Synthesis: A classical and highly effective method involving the reaction of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt, which is then treated with a base to generate a pyridinium ylide. This ylide undergoes a 1,3-dipolar cycloaddition reaction. For the target molecule, this involves the reaction of 2-phenylpyridine with an appropriate α-haloketone. This method is often simple and efficient[1][2][3][4].

  • Palladium-Catalyzed Cyclization: Modern cross-coupling strategies offer an alternative. For instance, a palladium-catalyzed reaction between a propargylic pyridine and an aroyl chloride can yield functionalized indolizines[5][6]. While efficient, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.

  • Catalyst-Free Multicomponent Reactions: One-pot procedures involving the in-situ generation of pyridinium ylides from a pyridine, an α-halo ketone, and a reaction partner offer an atom-economical and straightforward approach to highly substituted indolizines[7].

This document will focus on a detailed protocol based on the Tschitschibabin reaction due to its simplicity, efficiency, and cost-effectiveness for large-scale production.

Experimental Protocols

Method 1: Modified Tschitschibabin Synthesis

This protocol is based on the classical Tschitschibabin reaction, adapted for the specific synthesis of this compound. The reaction proceeds in two main steps: 1) Quaternization of 2-phenylpyridine to form a pyridinium salt, and 2) Base-induced cyclization.

Step 1: Synthesis of 1-(2-oxo-propyl)-2-phenylpyridinium bromide

Materials:

  • 2-Phenylpyridine

  • Bromoacetone

  • Acetonitrile (anhydrous)

Procedure:

  • In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-phenylpyridine (1.0 kg, 6.44 mol).

  • Add anhydrous acetonitrile (5 L) to dissolve the 2-phenylpyridine.

  • While stirring, slowly add bromoacetone (0.97 kg, 7.08 mol, 1.1 eq) to the solution at room temperature. The addition should be controlled to maintain the temperature below 30 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-phenylpyridine is consumed.

  • Cool the reaction mixture to room temperature and then further cool to 0-5 °C in an ice bath.

  • The product, 1-(2-oxopropyl)-2-phenylpyridinium bromide, will precipitate as a solid.

  • Filter the solid product and wash with cold acetonitrile (2 x 500 mL).

  • Dry the solid under vacuum at 40-50 °C to a constant weight.

Step 2: Synthesis of this compound

Materials:

  • 1-(2-oxopropyl)-2-phenylpyridinium bromide (from Step 1)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Dichloromethane (DCM)

Procedure:

  • In a 20 L reactor, dissolve the 1-(2-oxopropyl)-2-phenylpyridinium bromide (1.0 kg, 3.42 mol) in water (10 L).

  • To this solution, add a saturated aqueous solution of sodium bicarbonate slowly with vigorous stirring until the pH of the mixture reaches 8-9. The addition will cause effervescence.

  • Continue stirring the mixture at room temperature for 2 hours. The formation of the indolizine product will be observed as a solid precipitate.

  • Extract the aqueous mixture with dichloromethane (3 x 3 L).

  • Combine the organic layers and wash with brine (1 x 2 L).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Modified Tschitschibabin Synthesis

ParameterStep 1: QuaternizationStep 2: Cyclization
Starting Materials 2-Phenylpyridine, Bromoacetone1-(2-oxopropyl)-2-phenylpyridinium bromide, NaHCO₃
Solvent AcetonitrileWater, Dichloromethane
Reaction Temperature Reflux (82 °C)Room Temperature
Reaction Time 4 hours2 hours
Typical Yield 90-95%80-88%
Product Purity (Crude) >95%>90%
Final Purity (Purified) N/A>99% (by HPLC)

Visualizations

Diagram 1: Synthetic Pathway for this compound

Synthetic_Pathway cluster_step1 Step 1: Quaternization cluster_step2 Step 2: Cyclization A 2-Phenylpyridine R1 A->R1 B Bromoacetone B->R1 C 1-(2-oxopropyl)-2-phenylpyridinium bromide D This compound C->D NaHCO3, H2O R1->C Acetonitrile, Reflux

Caption: Synthetic route via Tschitschibabin reaction.

Diagram 2: Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 2-Phenylpyridine in Acetonitrile start->dissolve add_bromoacetone Add Bromoacetone dissolve->add_bromoacetone reflux Reflux for 4h add_bromoacetone->reflux cool_precipitate Cool and Precipitate Pyridinium Salt reflux->cool_precipitate filter_dry Filter and Dry Salt cool_precipitate->filter_dry dissolve_salt Dissolve Pyridinium Salt in Water filter_dry->dissolve_salt add_base Add NaHCO3 Solution dissolve_salt->add_base stir Stir for 2h add_base->stir extract Extract with DCM stir->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product dry_concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Bromoacetone is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • The quaternization reaction can be exothermic. Ensure proper temperature control during the addition of bromoacetone.

  • The addition of sodium bicarbonate to the acidic pyridinium salt solution will generate carbon dioxide gas. Ensure adequate ventilation and control the rate of addition to prevent excessive foaming.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the phenyl and indolizine rings, as well as a singlet for the methyl protons of the acetyl group.

  • ¹³C NMR: The carbon NMR will show the corresponding signals for all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₆H₁₃NO).

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product.

  • Melting Point: The melting point of the purified solid should be sharp and consistent with literature values.

Conclusion

The modified Tschitschibabin synthesis provides a reliable and scalable method for the production of this compound. The starting materials are commercially available, and the reaction conditions are straightforward, making this an attractive route for large-scale industrial synthesis. Proper safety precautions must be followed due to the nature of the reagents involved. The provided protocol and data serve as a comprehensive guide for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes and Protocols for the Quality Control of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the quality control of 1-(2-phenylindolizin-3-yl)ethanone, a key intermediate in pharmaceutical synthesis. Ensuring the purity, identity, and quality of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive quality assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Application Note: HPLC is a primary technique for assessing the purity of this compound and quantifying its content (assay). A reversed-phase HPLC method with UV detection is suitable for separating the main compound from potential impurities. This method is essential for routine quality control and stability testing.[3][4]

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in and dilute to 10.0 mL with acetonitrile to obtain a stock solution of 1 mg/mL.

    • Further dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase to get a working solution of 100 µg/mL.

  • Chromatographic Conditions:

    • The analysis is performed on a system equipped with a UV-Vis detector.

    • A C18 column is used for the separation of the ketone compound.[5][6]

  • Procedure:

    • Inject 10 µL of the prepared sample solution into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by the area normalization method. For the assay, a reference standard of known purity is required.

Data Presentation:

Table 1: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:Water (65:35 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 360 nm
Run Time 20 minutes

Table 2: Typical Chromatographic Results

CompoundRetention Time (min)Area (%)
This compound~ 8.5> 99.5
Impurity 1~ 5.2< 0.1
Impurity 2~ 10.1< 0.1

Workflow Diagram:

HPLC_Workflow A Sample Weighing (10 mg) B Dissolution in Acetonitrile (10 mL) A->B Dissolve C Dilution with Mobile Phase (100 µg/mL) B->C Dilute D HPLC Injection (10 µL) C->D Inject E Chromatographic Separation (C18 Column) D->E Elute F UV Detection (360 nm) E->F Detect G Data Analysis (Purity & Assay) F->G Integrate

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Application Note: GC-MS is a powerful technique for the identification and quantification of volatile organic impurities, residual solvents, and potential degradation products.[7] It provides high sensitivity and specificity, making it ideal for trace-level analysis in pharmaceutical intermediates.[8][9]

Experimental Protocol:
  • Sample Preparation:

    • Accurately weigh about 25 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • GC-MS Conditions:

    • The analysis is performed on a GC system coupled to a mass spectrometer.

  • Procedure:

    • Inject 1 µL of the prepared solution into the GC-MS system.

    • Run the specified temperature program.

    • Acquire mass spectra over the range of 40-500 m/z.

    • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

Data Presentation:

Table 3: GC-MS Method Parameters

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Oven Program 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 10 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 40-500 amu

Table 4: Potential Impurities Identified by GC-MS

Retention Time (min)Compound NameMolecular Formula
4.5Pyridine (Residual)C₅H₅N
8.2Acetophenone (Precursor)C₈H₈O
11.52-Phenylindolizine (Side-product)C₁₄H₁₁N

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample (25 mg) B Dissolve in Dichloromethane (10 mL) A->B C Inject 1 µL into GC B->C D Temperature Programmed Separation C->D E Mass Spectrometry Detection D->E F Library Search (NIST) E->F G Impurity Identification F->G

Caption: GC-MS workflow for impurity profiling.

NMR Spectroscopy for Structural Confirmation

Application Note: NMR spectroscopy (¹H and ¹³C) is the definitive method for the structural elucidation and confirmation of this compound.[10][11] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the compound's identity and providing insights into its purity.

Experimental Protocol:
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Parameters:

    • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire 16-32 scans.

    • For ¹³C NMR, acquire 1024-2048 scans with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0.00 ppm).

Data Presentation:

Table 5: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.41d, J = 7.6 Hz1HIndolizine H
7.34–7.22m11HPhenyl & Indolizine H
7.16–7.13m2HPhenyl H
6.75s1HIndolizine H
2.49s3H-COCH₃

Table 6: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
191.2C=O
136.8, 135.5, 131.7Quaternary C
129.0, 128.8, 128.5Phenyl CH
126.7, 125.3, 124.5, 123.4, 120.1Indolizine C & CH
116.6Indolizine C
23.9-CH₃

Workflow Diagram:

NMR_Workflow prep Sample Preparation Dissolve 10-20 mg in CDCl₃ Transfer to NMR tube acq Data Acquisition ¹H and ¹³C NMR Spectra 400 MHz Spectrometer prep->acq Acquire FID proc Data Processing Fourier Transform Phase & Baseline Correction acq->proc Process interp Spectral Interpretation Chemical Shift Assignment Structural Confirmation proc->interp Analyze

Caption: NMR workflow for structural elucidation.

FTIR Spectroscopy for Functional Group Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule. It serves as a quick identity check and can be used to detect certain impurities if their functional groups differ significantly from the main compound.

Experimental Protocol:
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the powder directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin disk.

  • Data Acquisition:

    • Place the sample in the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan before scanning the sample.

  • Spectral Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Data Presentation:

Table 7: FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic
~2920C-H stretchAliphatic (-CH₃)
~1665C=O stretchKetone
~1600, 1490C=C stretchAromatic/Indolizine ring
~1360C-H bend-CH₃
~750, 690C-H bendMonosubstituted benzene

Workflow Diagram:

FTIR_Workflow A Place Sample on ATR Crystal B Acquire Spectrum (4000-400 cm⁻¹) A->B Scan C Identify Characteristic Peaks B->C Analyze D Confirm Functional Groups C->D Interpret

Caption: FTIR workflow for functional group analysis.

References

Application Notes and Protocols: Employing 1-(2-phenylindolizin-3-yl)ethanone in Catalyst Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-(2-phenylindolizin-3-yl)ethanone and its derivatives in the development of novel catalysts. While direct catalytic applications of this specific molecule are emerging, the broader class of indolizine-containing compounds has demonstrated significant promise in various catalytic transformations. These notes will explore the synthesis of the core indolizine scaffold, its functionalization, and its application as a ligand in catalysis, drawing upon established methodologies for related structures.

Introduction to Indolizine Derivatives in Catalysis

Indolizine, a fused bicyclic aromatic compound containing a nitrogen atom, has garnered considerable attention in medicinal chemistry and materials science due to its unique electronic properties.[1] Its derivatives are found in numerous bioactive natural products and have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1] In the realm of catalysis, the electron-rich nature of the indolizine ring system makes it an attractive scaffold for the design of novel ligands for transition metal-catalyzed reactions. The functionalization at various positions of the indolizine core allows for fine-tuning of the steric and electronic properties of the resulting ligands.

Synthesis of the this compound Scaffold

The synthesis of the this compound core can be achieved through various strategies, most commonly involving the cyclization of appropriately substituted pyridine derivatives. Multicomponent reactions offer an efficient route to diversely substituted indolizines.[2]

Experimental Protocol: One-Pot Synthesis of this compound Derivative

This protocol is adapted from a general copper-catalyzed method for indolizine synthesis.[1]

Materials:

  • 2-Phenylpyridine

  • Acetophenone

  • (E)-(2-nitrovinyl)benzene

  • Copper(I) bromide (CuBr)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

Procedure:

  • To a reaction vial, add 2-phenylpyridine (1 mmol), acetophenone (1.2 mmol), (E)-(2-nitrovinyl)benzene (1.5 mmol), CuBr (10 mol%), and (NH₄)₂S₂O₈ (2 mmol).

  • The reaction mixture is stirred at 80 °C under solvent-free conditions for 12 hours.

  • Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Workflow for the Synthesis of this compound

G cluster_start Starting Materials start1 2-Phenylpyridine reaction One-Pot Reaction (80 °C, 12h, Solvent-free) start1->reaction start2 Acetophenone start2->reaction start3 (E)-(2-nitrovinyl)benzene start3->reaction start4 CuBr (Catalyst) start4->reaction start5 (NH4)2S2O8 (Oxidant) start5->reaction workup Cooling and Purification (Column Chromatography) reaction->workup product This compound Derivative workup->product

Caption: Workflow for the one-pot synthesis of a this compound derivative.

Application of Indolizine Derivatives as Ligands in Catalysis

The nitrogen atom in the indolizine ring and the potential for introducing other donor atoms through functionalization make these compounds excellent candidates for ligands in transition metal catalysis. The this compound structure, in particular, offers multiple coordination sites: the nitrogen of the indolizine, the carbonyl oxygen, and the potential for functionalization of the phenyl ring.

Palladium-Catalyzed Cross-Coupling Reactions

Indolyl-based ligands have been successfully employed in palladium-catalyzed Suzuki cross-coupling reactions.[3] The following protocol outlines a general procedure for a Suzuki coupling reaction using a palladium complex with an indolizine-type ligand.

Experimental Protocol: Suzuki Cross-Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-bromoanisole) (1 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst with indolizine-based ligand (e.g., [Pd(L)Cl₂], 1 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Toluene (5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl halide, phenylboronic acid, palladium catalyst, and potassium carbonate.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • Toluene is added, and the reaction mixture is stirred at 100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the biaryl product.

Quantitative Data from Representative Suzuki Coupling Reactions

The following table summarizes representative data for Suzuki coupling reactions catalyzed by palladium complexes bearing N-heterocyclic indolyl ligands.[3]

EntryAryl HalideCoupling PartnerCatalyst Loading (mol%)Yield (%)
14-BromoanisolePhenylboronic acid195
24-ChloroacetophenonePhenylboronic acid1Trace
31-Bromo-4-nitrobenzenePhenylboronic acid198

Catalytic Cycle for Suzuki Cross-Coupling

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)L_n-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar'B(OH)2) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)L_n-Ar' transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

Asymmetric Catalysis with Chiral Indolizine Derivatives

The development of enantioselective catalytic systems is a major focus in modern organic synthesis. Chiral indolizine derivatives have been utilized in synergistic copper and iridium-catalyzed asymmetric annulation reactions to produce enantioenriched indolizines.[4] This highlights the potential of the indolizine scaffold in asymmetric catalysis.

Logical Workflow for Asymmetric Catalyst Development

The development of a chiral catalyst based on the this compound scaffold would involve several key steps:

  • Chiral Modification: Introduction of a chiral center or a chiral auxiliary to the indolizine core or its substituents.

  • Complexation: Formation of a metal complex with the chiral indolizine-based ligand.

  • Catalyst Screening: Evaluation of the catalyst's performance (yield and enantioselectivity) in a model asymmetric reaction.

  • Optimization: Fine-tuning of reaction conditions (solvent, temperature, additives) to maximize catalyst performance.

Workflow for Chiral Indolizine Catalyst Development

G start This compound chiral_mod Chiral Modification start->chiral_mod chiral_ligand Chiral Indolizine Ligand chiral_mod->chiral_ligand complexation Metal Complexation chiral_ligand->complexation chiral_catalyst Chiral Metal Catalyst complexation->chiral_catalyst screening Catalyst Screening chiral_catalyst->screening optimization Reaction Optimization screening->optimization final_catalyst Optimized Chiral Catalyst optimization->final_catalyst

References

Application Notes and Protocols for the Preparation of 1-(2-Phenylindolizin-3-yl)ethanone Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of various derivatives of 1-(2-phenylindolizin-3-yl)ethanone, a key scaffold in medicinal chemistry. The protocols outlined below are designed to facilitate the generation of a diverse chemical library for Structure-Activity Relationship (SAR) studies, aiding in the discovery and optimization of novel therapeutic agents. The indolizine core is a recognized pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5]

Introduction to SAR-Driven Derivatization

The systematic modification of a lead compound, such as this compound, is a cornerstone of modern drug discovery. By preparing a series of analogs with targeted structural changes, researchers can probe the interactions between the molecule and its biological target, leading to a deeper understanding of the SAR. This knowledge is then used to design compounds with improved potency, selectivity, and pharmacokinetic properties.

The derivatization strategies presented herein focus on three key regions of the this compound scaffold:

  • Modification of the Ethanone Side Chain: The acetyl group at the 3-position is a versatile handle for introducing a variety of functional groups.

  • Substitution on the Phenyl Ring: The 2-phenyl moiety can be functionalized to explore the impact of electronic and steric factors on biological activity.

  • Functionalization of the Indolizine Core: Although generally less reactive towards electrophiles than indoles, the indolizine nucleus can undergo specific modifications.[6]

Synthetic Strategies and Protocols

The following protocols are provided as a guide for the synthesis of derivatives of this compound. Researchers should adapt and optimize these procedures based on the specific target molecules and available laboratory resources.

Protocol 1: Aldol Condensation for the Synthesis of α,β-Unsaturated Ketone Derivatives

The active methylene protons of the ethanone group can participate in aldol condensation reactions with various aromatic aldehydes to yield chalcone-like derivatives. These compounds are of interest as they can act as Michael acceptors and have shown a wide range of biological activities.

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the desired substituted aromatic aldehyde (1.2 mmol).

  • Add a catalytic amount of a suitable base, such as 10% aqueous sodium hydroxide (0.5 mL) or piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH 5-6.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Protocol 2: Mannich Reaction for the Synthesis of β-Aminoketone Derivatives

The Mannich reaction is a three-component condensation that introduces an aminomethyl group at the α-position of the ethanone moiety. Mannich bases are valuable intermediates and often exhibit interesting pharmacological properties.[1][7][8][9][10]

Reaction Scheme:

Experimental Protocol:

  • To a mixture of this compound (1.0 mmol) and the desired secondary amine hydrochloride (e.g., dimethylamine hydrochloride, piperidine hydrochloride) (1.2 mmol) in ethanol (15 mL), add paraformaldehyde (1.5 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Reflux the reaction mixture for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting Mannich base by column chromatography on silica gel or by recrystallization.

Protocol 3: Reductive Amination for the Synthesis of Aminoethyl Derivatives

Reductive amination of the ketone functionality provides access to a wide range of primary, secondary, and tertiary amine derivatives. This two-step, one-pot procedure involves the formation of an imine or enamine intermediate followed by its reduction.

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 mmol) and the desired primary or secondary amine (1.5 mmol) in a suitable solvent such as methanol or 1,2-dichloroethane (10 mL).

  • Add a catalytic amount of acetic acid (1-2 drops) to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) (1.5 mmol) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol), portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Modification

To introduce substituents on the 2-phenyl ring, a halogenated precursor is required. This can be achieved by starting the synthesis of the indolizine with a halogen-substituted phenacyl bromide. The resulting halo-substituted this compound can then undergo Suzuki-Miyaura cross-coupling with various boronic acids to introduce a wide array of aryl or heteroaryl groups.[11][12][13][14]

Reaction Scheme (Example with a bromo-substituted precursor):

Experimental Protocol:

  • To a degassed mixture of the bromo-substituted this compound derivative (1.0 mmol), the desired boronic acid (1.5 mmol), and a suitable base (e.g., K2CO3, Cs2CO3) (3.0 mmol) in a solvent system such as 1,4-dioxane/water (4:1, 10 mL), add a palladium catalyst, for example, Pd(PPh3)4 (0.05 mmol).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography on silica gel.

Data Presentation for SAR Studies

A crucial aspect of SAR studies is the clear and concise presentation of data to facilitate analysis and the identification of trends. The following table provides a template for summarizing the biological activity of the synthesized derivatives.

Compound ID R1 (Phenyl Ring Substitution) R2 (Ethanone Side Chain Modification) Biological Activity (e.g., IC50, µM)
Parent H-COCH3[Insert Value]
1a 4-Cl-COCH3[Insert Value]
1b 4-OCH3-COCH3[Insert Value]
2a H-COCH2CH2N(CH3)2[Insert Value]
2b H-COCH=CH-Ph[Insert Value]
3a H-CH(NH2)CH3[Insert Value]

Note: The biological activity data in this table is hypothetical and should be replaced with experimentally determined values.

Visualization of Synthetic and Logical Workflows

Diagrams are powerful tools for visualizing complex chemical transformations and the logical flow of a research project. The following diagrams, generated using the DOT language, illustrate the general synthetic strategies and the workflow of an SAR study.

Synthetic_Strategies This compound This compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation Mannich Reaction Mannich Reaction This compound->Mannich Reaction Reductive Amination Reductive Amination This compound->Reductive Amination α,β-Unsaturated Ketones α,β-Unsaturated Ketones Aldol Condensation->α,β-Unsaturated Ketones β-Aminoketones β-Aminoketones Mannich Reaction->β-Aminoketones Aminoethyl Derivatives Aminoethyl Derivatives Reductive Amination->Aminoethyl Derivatives Halogenated Precursor Halogenated Precursor Suzuki Coupling Suzuki Coupling Halogenated Precursor->Suzuki Coupling Biaryl Derivatives Biaryl Derivatives Suzuki Coupling->Biaryl Derivatives

Caption: General synthetic strategies for derivatizing this compound.

SAR_Workflow Lead Compound Lead Compound Design of Analogs Design of Analogs Lead Compound->Design of Analogs Chemical Synthesis Chemical Synthesis Design of Analogs->Chemical Synthesis Biological Screening Biological Screening Chemical Synthesis->Biological Screening Data Analysis (SAR) Data Analysis (SAR) Biological Screening->Data Analysis (SAR) Data Analysis (SAR)->Design of Analogs Iterative Cycle New Lead/Optimized Compound New Lead/Optimized Compound Data Analysis (SAR)->New Lead/Optimized Compound

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 1-(2-phenylindolizin-3-yl)ethanone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a modification of the Tschitschibabin indolizine synthesis. The general reaction involves the formation of a pyridinium salt from a pyridine derivative and an α-haloketone, followed by cyclization in the presence of a base.

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution(s)
Inefficient Pyridinium Salt Formation - Ensure the α-haloketone (e.g., 2-bromo-1-phenylethanone) is pure and reactive. Consider using the freshly prepared bromo derivative. - Use a suitable solvent for the quaternization step. Acetone or acetonitrile are commonly used.[1] - The reaction may require heating. Monitor the reaction progress by TLC.
Incorrect Base for Cyclization - The choice of base is critical for the deprotonation of the pyridinium salt to form the ylide intermediate. - Weak bases like sodium bicarbonate (NaHCO₃) in a biphasic system (e.g., water/dichloromethane) can be effective.[1] - Stronger, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like acetonitrile may improve yields in some cases.[1] - Alkali carbonates (K₂CO₃, Cs₂CO₃) are also commonly employed.
Suboptimal Reaction Temperature - The cyclization step is often performed at room temperature or with gentle heating. - If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for side product formation. High temperatures can lead to decomposition.
Presence of Water or Protic Solvents in Cyclization - The pyridinium ylide intermediate is sensitive to protic solvents, which can lead to side reactions. - Ensure that the solvent used for the cyclization step is anhydrous, especially when using strong bases.
Decomposition of Reactants or Product - Indolizine derivatives can be sensitive to strong acids and high temperatures. - Ensure reaction and work-up conditions are mild. - Purify the product using column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) to minimize exposure to harsh conditions.[2]

Problem 2: Formation of Significant Side Products

Potential CauseSuggested Solution(s)
Dimerization of the Pyridinium Ylide - This can occur if the ylide is stable and does not undergo intramolecular cyclization efficiently. - Ensure the reaction conditions favor the intramolecular 1,3-dipolar cycloaddition. This can sometimes be influenced by the solvent and base combination.
Reaction of the Ylide with Other Electrophiles - If other electrophilic species are present in the reaction mixture, the ylide may react with them instead of cyclizing. - Ensure all reagents and solvents are pure.
Formation of Michael Adducts - If an α,β-unsaturated ketone is used as a starting material or formed in situ, the pyridinium ylide can act as a nucleophile in a Michael addition reaction. - Carefully control the reaction conditions to favor the desired cycloaddition pathway.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via the Tschitschibabin indolizine synthesis. The mechanism involves two key steps:

  • N-Alkylation: A pyridine derivative reacts with an α-haloketone (e.g., 2-bromo-1-phenylethanone) to form a pyridinium salt.

  • Cyclization: In the presence of a base, the pyridinium salt is deprotonated at the α-carbon of the ketone to form a pyridinium ylide. This ylide then undergoes an intramolecular 1,3-dipolar cycloaddition followed by aromatization (often through oxidation or elimination) to yield the indolizine core.

Tschitschibabin_Indolizine_Synthesis cluster_0 Step 1: Pyridinium Salt Formation cluster_1 Step 2: Cyclization Pyridine Pyridine Pyridinium_Salt Pyridinium_Salt Pyridine->Pyridinium_Salt N-Alkylation alpha-Halo_Ketone 2-Bromo-1-phenylethanone alpha-Halo_Ketone->Pyridinium_Salt Pyridinium_Ylide Pyridinium_Ylide Pyridinium_Salt->Pyridinium_Ylide -HBr (Base) Intermediate Dihydropyrrolo[1,2-a]pyridine Pyridinium_Ylide->Intermediate 1,3-Dipolar Cycloaddition Product This compound Intermediate->Product Aromatization (-H₂O or Oxidation)

Figure 1: General reaction mechanism for the synthesis of this compound.

Q2: How can I optimize the reaction conditions to maximize the yield?

A2: Yield optimization often requires a systematic approach. Consider the following factors:

ParameterOptimization Strategy
Base Screen different bases (e.g., NaHCO₃, K₂CO₃, DBU). The optimal base will depend on the specific substrate and solvent.
Solvent Test various aprotic solvents for the cyclization step (e.g., acetonitrile, dichloromethane, THF). Solvent polarity can significantly influence the reaction rate and yield.
Temperature Evaluate the effect of temperature on the cyclization. Start at room temperature and gradually increase if the reaction is slow. Monitor for decomposition at higher temperatures.
Concentration Vary the concentration of the reactants. In some cases, higher dilutions can favor intramolecular cyclization over intermolecular side reactions.

Q3: What are some common side reactions in the Tschitschibabin indolizine synthesis?

A3: Besides dimerization of the ylide, other side reactions can occur. If the α-haloketone has enolizable protons on the other side of the carbonyl group, base-catalyzed self-condensation reactions can compete with the desired N-alkylation. Additionally, if the reaction is not carried out under anhydrous conditions, the pyridinium ylide can be protonated, halting the cyclization process.

Q4: Are there alternative methods for synthesizing this compound?

A4: Yes, other methods for constructing the indolizine ring exist. These include transition-metal-catalyzed reactions and multi-component reactions. For example, some syntheses utilize copper or rhodium catalysts to promote the cyclization.[3] However, the Tschitschibabin approach remains a common and often straightforward method.

Experimental Protocols

General Procedure for the Two-Step Synthesis of this compound:

Step 1: Synthesis of 1-(2-oxo-2-phenylethyl)pyridinium bromide

  • Dissolve pyridine (1.0 equivalent) in a suitable solvent such as acetone.

  • Add 2-bromo-1-phenylethanone (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., refluxing acetone) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the pyridinium salt often precipitates from the solution. The solid can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. In many cases, the salt is used in the next step without further purification.[1]

Step 2: Cyclization to form this compound

  • Dissolve the pyridinium salt from Step 1 in a suitable solvent system (e.g., a mixture of water and dichloromethane, or acetonitrile).

  • Add a base (e.g., sodium bicarbonate, 2.0-3.0 equivalents) to the solution.

  • Stir the reaction mixture vigorously at room temperature for several hours to overnight.

  • Monitor the formation of the indolizine product by TLC.

  • After the reaction is complete, perform an aqueous work-up. If a biphasic system is used, separate the organic layer. If a single solvent is used, it may need to be removed under reduced pressure, and the residue partitioned between water and an organic solvent.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Reagents Prepare Pyridine & 2-Bromo-1-phenylethanone Start->Reagents Salt_Formation Form Pyridinium Salt (Acetone, Reflux) Reagents->Salt_Formation Cyclization Cyclization with Base (e.g., NaHCO₃ in H₂O/DCM) Salt_Formation->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Troubleshooting_Logic Start Low/No Yield Check_Salt Check Pyridinium Salt Formation (TLC, NMR of crude reaction) Start->Check_Salt Salt_OK Salt Formation Successful? Check_Salt->Salt_OK Optimize_Salt Optimize Salt Formation: - Purity of reagents - Solvent - Temperature Salt_OK->Optimize_Salt No Check_Cyclization Check Cyclization Conditions Salt_OK->Check_Cyclization Yes Base Vary Base (NaHCO₃, K₂CO₃, DBU) Check_Cyclization->Base Solvent Vary Solvent (CH₃CN, DCM, THF) Check_Cyclization->Solvent Temperature Vary Temperature (RT, 40°C, 60°C) Check_Cyclization->Temperature Purification Review Purification Method (Column conditions, solvent polarity) Base->Purification Solvent->Purification Temperature->Purification

References

Technical Support Center: Purification of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of crude 1-(2-phenylindolizin-3-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed.

  • Tschitschibabin Reaction: If you are using a modification of the Tschitschibabin (Chichibabin) reaction, you can expect unreacted starting materials such as the corresponding pyridine derivative and α-bromoacetophenone. Side products from polymerization or self-condensation of the starting materials may also be present.[1][2]

  • 1,3-Dipolar Cycloaddition: This method may result in unreacted pyridinium ylide precursors and the dipolarophile. Regioisomers or diastereomers can also be significant impurities depending on the specificity of your reaction.[3] Additionally, side-products from undesired reaction pathways of the reactive 1,3-dipole can contaminate the final product.

Q2: My crude product is a dark, oily residue. How can I best proceed with purification?

A2: An oily or dark-colored crude product often indicates the presence of polymeric byproducts or other high molecular weight impurities. It is recommended to first attempt a preliminary purification by dissolving the residue in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and passing it through a short plug of silica gel. This can help remove baseline impurities and colored compounds. Eluting with a non-polar solvent like hexane first can wash away non-polar impurities, followed by a more polar solvent to elute your product.

Q3: I am having trouble getting my compound to crystallize. What can I do?

A3: Difficulty in crystallization can be due to the presence of impurities or the choice of an inappropriate solvent system.

  • First, ensure your product is sufficiently pure; even small amounts of contaminants can inhibit crystal formation. Consider an initial purification by column chromatography.

  • For recrystallization, experiment with a variety of solvent systems. A good starting point is a solvent in which your compound is soluble when hot but sparingly soluble at room temperature. Common choices for compounds of intermediate polarity include ethanol, isopropanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexane or dichloromethane/hexane.

Troubleshooting Guides

Column Chromatography
ProblemPossible CauseRecommended Solution
Poor Separation of Product from Impurities Incorrect solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.25-0.35 for the desired compound. A common eluent system for indolizine derivatives is a gradient of ethyl acetate in hexane.[4][5]
Column overloading.Use an appropriate ratio of crude product to silica gel, typically 1:30 to 1:100 by weight, depending on the difficulty of the separation.
Column channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is often most effective.[5]
Product is Tailing on the Column The compound may be too polar for the chosen eluent.Gradually increase the polarity of the eluent. Adding a small amount of a more polar solvent like methanol to your eluent system (e.g., 1-2%) can sometimes help.
The compound might be acidic or basic.For basic compounds like indolizines, adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can improve peak shape.
Product is Not Eluting from the Column The eluent is not polar enough.Systematically increase the polarity of your eluent. You can run a gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate or even a small percentage of methanol in dichloromethane).
Recrystallization
ProblemPossible CauseRecommended Solution
Compound Oils Out Instead of Crystallizing The solution is supersaturated, or the boiling point of the solvent is too high.Try cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the solvent line can initiate crystallization. Adding a seed crystal of the pure compound, if available, is also effective. Consider using a lower-boiling point solvent.
Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Low Recovery of Pure Product The compound has significant solubility in the cold solvent.Place the flask in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization during hot filtration.Use a heated funnel and pre-warm the receiving flask. Keep the solution hot throughout the filtration process.
Colored Impurities Remain in Crystals The impurities co-crystallize with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., different percentages of ethyl acetate in hexane). The ideal system should give your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.[5]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system determined from your TLC analysis. Collect fractions and monitor the elution of your compound by TLC. If necessary, gradually increase the polarity of the eluent to ensure your product elutes in a reasonable volume.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow crude Crude Product (this compound) tlc TLC Analysis (Optimize Eluent) crude->tlc load Load Crude Product crude->load column_prep Prepare Silica Gel Column tlc->column_prep column_prep->load elute Elute with Optimized Solvent load->elute fractions Collect Fractions elute->fractions monitor Monitor Fractions by TLC fractions->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

troubleshooting_workflow start Purification Challenge Encountered is_oily Is the crude product oily/dark? start->is_oily silica_plug Action: Pass through a silica plug is_oily->silica_plug Yes is_cryst_issue Is it a crystallization problem? is_oily->is_cryst_issue No silica_plug->is_cryst_issue chromatography_first Action: Purify by column chromatography first is_cryst_issue->chromatography_first Yes, likely impure solvent_screen Action: Screen different recrystallization solvents is_cryst_issue->solvent_screen Yes, after initial cleanup is_column_issue Is it a column chromatography issue? is_cryst_issue->is_column_issue No end Problem Resolved chromatography_first->end solvent_screen->end optimize_eluent Action: Optimize eluent with TLC (Rf 0.25-0.35) is_column_issue->optimize_eluent Yes, poor separation check_loading Action: Check sample loading (1:30 to 1:100 ratio) is_column_issue->check_loading Yes, poor separation repack_column Action: Repack column to avoid channeling is_column_issue->repack_column Yes, poor separation add_base Action: Add trace base (e.g., TEA) to eluent for tailing is_column_issue->add_base Yes, peak tailing is_column_issue->end No optimize_eluent->end check_loading->end repack_column->end add_base->end

Caption: Decision-making workflow for troubleshooting common purification challenges.

References

optimizing reaction conditions for the synthesis of 3-acylindolizines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-acylindolizines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 3-acylindolizines, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inefficient Ylide Formation (for 1,3-dipolar cycloaddition): The pyridinium ylide, a key intermediate, may not be forming efficiently. This can be due to a weak base, incorrect solvent, or decomposition of the ylide.- Optimize the base: Use a stronger, non-nucleophilic base like triethylamine (TEA) or DBU. The choice of base can be critical and may require screening. - Solvent selection: Aprotic solvents like DMF or acetonitrile are often effective for ylide formation. - Temperature control: Generate the ylide at a low temperature (e.g., 0 °C) to minimize decomposition before adding the acylating agent.
Poor Reactivity of Acylating Agent or Dipolarophile: The electrophilicity of the acylating agent or the reactivity of the dipolarophile might be insufficient.- Activate the acylating agent: Convert carboxylic acids to more reactive acyl chlorides or anhydrides. - Use electron-deficient dipolarophiles: For 1,3-dipolar cycloadditions, electron-withdrawing groups on the alkene or alkyne enhance reactivity.
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.- Screen temperatures: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) to find the optimal balance between reaction rate and stability. Some reactions may benefit from heating under reflux.
Catalyst Inactivity or Incompatibility: For catalyzed reactions (e.g., using iodine, copper, or rhodium), the catalyst may be poisoned, used in an incorrect amount, or incompatible with other reagents.- Ensure catalyst quality: Use a fresh, high-purity catalyst. - Optimize catalyst loading: Perform a catalyst loading study to find the most effective concentration. - Check for catalyst poisons: Ensure all reagents and solvents are free from impurities that could deactivate the catalyst.
Formation of Significant Side Products Dimerization or Polymerization of Intermediates: The pyridinium ylide or other reactive intermediates can react with themselves, especially at high concentrations.- Slow addition: Add the acylating agent or dipolarophile slowly to the reaction mixture to keep the concentration of the reactive intermediate low. - Dilution: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
Formation of Isomeric Products: Depending on the substitution pattern of the pyridine ring and the acylating agent, different regioisomers may form.- Control regioselectivity: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in some metal-catalyzed reactions, the ligand can direct the regiochemical outcome.[1]
Over-acylation or Other Secondary Reactions: The desired 3-acylindolizine product may undergo further reactions under the reaction conditions.- Monitor reaction progress: Use techniques like TLC or LC-MS to monitor the reaction and stop it once the desired product is formed, before significant side products appear. - Modify workup: A careful workup procedure can sometimes prevent the formation of artifacts.
Difficult Purification Co-elution of Product and Starting Materials/Side Products: The polarity of the desired product may be very similar to that of unreacted starting materials or major side products.- Optimize chromatography conditions: Screen different solvent systems for column chromatography to achieve better separation. A gradient elution may be necessary. - Alternative purification methods: Consider recrystallization, preparative TLC, or HPLC if column chromatography is ineffective.
Product Instability on Silica Gel: Some indolizine derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.- Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds. - Deactivate silica gel: Pre-treating the silica gel with a small amount of a basic solvent (like triethylamine in the eluent) can neutralize acidic sites.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 3-acylindolizines?

A1: The most prevalent methods include the Tschitschibabin indolizine synthesis and 1,3-dipolar cycloaddition reactions. The Tschitschibabin reaction typically involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization.[3] 1,3-dipolar cycloaddition involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne.[4][5] Other methods include iodine-catalyzed intermolecular cyclization and various transition-metal-catalyzed reactions.[6]

Q2: How do I choose the right starting materials for my desired 3-acylindolizine?

A2: The structure of your target 3-acylindolizine will dictate the choice of starting materials.

  • For the Tschitschibabin reaction: You will need a pyridine with a substituent at the 2-position that has an acidic proton (e.g., a methyl or methylene group) and an α-halocarbonyl compound containing the desired acyl group.

  • For 1,3-dipolar cycloaddition: You will start with a pyridine, a compound to form the pyridinium salt (typically an α-haloketone), and a dipolarophile that will introduce the desired substituents at the 1 and 2 positions of the indolizine ring.

Q3: What is the role of the base in the synthesis of 3-acylindolizines?

A3: In many synthetic routes, particularly those involving the formation of a pyridinium ylide, the base is crucial for deprotonating the pyridinium salt to generate the reactive ylide intermediate. The choice of base is important; a non-nucleophilic base is preferred to avoid side reactions with the acylating agent. Common bases include triethylamine (TEA), DBU, and inorganic bases like potassium carbonate.[7]

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction has stalled, consider the following:

  • Increase the reaction time: Some reactions are simply slow and may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine if it is still progressing.

  • Increase the temperature: As a general rule, increasing the temperature will increase the reaction rate. However, be mindful of potential decomposition of your reactants or products at higher temperatures.

  • Add more of a key reagent: If one of the reagents is being consumed in a side reaction, adding an additional equivalent might help drive the reaction to completion.

  • Check reagent purity: Impurities in your starting materials or solvents can inhibit the reaction.

Q5: How can I confirm the structure of my synthesized 3-acylindolizine?

A5: Standard spectroscopic techniques are used for structure elucidation.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure and substitution pattern of your indolizine.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl group of the acyl substituent.

  • X-ray Crystallography: If you can grow a suitable crystal, this will provide unambiguous proof of the structure.

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of 3-acylindolizines under various conditions.

Table 1: Comparison of Catalysts for 3-Acylindolizine Synthesis

CatalystReaction TypeSubstratesSolventYield (%)Reference
Rhodium ComplexAsymmetric Allylation/Tschitschibabin2-Alkylpyridinium salt, Allylic carbonateNot specifiedup to 96[1]
CuBr1,3-Dipolar CycloadditionPyridine, Methyl ketone, Alkenoic acidSolvent-freeModerate to Good[5]
IodineIntermolecular Cyclization2-Pyridylacetonitrile, α,β-unsaturated ketoneNot specifiedGood to ExcellentNot specified
Metal-Organic Framework (MOF-891)Friedel-Crafts Alkylation (for a related indole synthesis)Indole, AldehydeNot specifiedHigh[6]
Tetrakispyridinecobalt(II) dichromate (TPCD)1,3-Dipolar CycloadditionPyridinium ylide, Maleic anhydrideNot specifiedNot specified[4]

Table 2: Optimization of Reaction Conditions for a Metal-Free Synthesis

Reaction: Ethyl 2-(pyridin-2-yl)acetate with (E)-ethyl 2-bromo-3-phenylacrylate[7]

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃THF602492
2NaHCO₃THF602445
3NaOAcTHF602433
4K₂CO₃THF602475
5K₃PO₄THF602468
6Cs₂CO₃THF602481
7Na₂CO₃Dioxane602485
8Na₂CO₃CH₃CN602488
9Na₂CO₃Toluene602478

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition Synthesis of 3-Acylindolizines [4][5]

  • Formation of the Pyridinium Salt: To a solution of the desired pyridine (1.0 equiv) in a suitable solvent (e.g., acetone or acetonitrile), add the appropriate α-haloketone (1.1 equiv). Stir the mixture at room temperature or with gentle heating until the formation of the pyridinium salt is complete (this can be monitored by TLC or by the precipitation of the salt).

  • Generation of the Pyridinium Ylide and Cycloaddition: Cool the suspension of the pyridinium salt to 0 °C. Add a base (e.g., triethylamine, 1.5 equiv) dropwise to the mixture to generate the pyridinium ylide in situ. After stirring for a short period (e.g., 15-30 minutes), add the dipolarophile (e.g., maleic anhydride or an activated alkyne, 1.2 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel or alumina using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-acylindolizine.

Protocol 2: Rh-Catalyzed Asymmetric Synthesis of 3-Allylindolizines via Tschitschibabin Reaction [1]

  • Reaction Setup: In a glovebox, add the rhodium catalyst and the chiral bisoxazolinephosphine ligand to a reaction vessel. Add the solvent (e.g., THF) followed by the 2-alkylpyridinium salt (1.0 equiv) and the allylic carbonate (1.2 equiv).

  • Reaction: Stir the reaction mixture at the optimized temperature for the specified time (e.g., 24-48 hours).

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched 3-allylindolizine.

Visualizations

experimental_workflow_1_3_dipolar_cycloaddition start Start pyridinium_salt 1. Form Pyridinium Salt (Pyridine + α-haloketone) start->pyridinium_salt ylide_generation 2. Generate Ylide (Add Base) pyridinium_salt->ylide_generation cycloaddition 3. Cycloaddition (Add Dipolarophile) ylide_generation->cycloaddition reaction 4. Heat Reaction Mixture cycloaddition->reaction workup 5. Workup (Solvent Removal) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product 3-Acylindolizine purification->product

Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.

logical_relationship_troubleshooting low_yield Low Yield? check_ylide Check Ylide Formation (Base, Solvent, Temp) low_yield->check_ylide Yes check_reagents Check Reagent Reactivity low_yield->check_reagents Yes optimize_temp Optimize Temperature low_yield->optimize_temp Yes check_catalyst Check Catalyst Activity low_yield->check_catalyst Yes side_products Side Products? low_yield->side_products No slow_addition Slow Reagent Addition side_products->slow_addition Yes dilute Use Higher Dilution side_products->dilute Yes monitor_reaction Monitor Reaction Progress side_products->monitor_reaction Yes purification_issue Purification Difficulty? side_products->purification_issue No optimize_chromatography Optimize Chromatography (Solvent System) purification_issue->optimize_chromatography Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) purification_issue->change_stationary_phase Yes deactivate_silica Deactivate Silica Gel purification_issue->deactivate_silica Yes

Caption: Troubleshooting Decision Tree for 3-Acylindolizine Synthesis.

References

identifying and minimizing by-products in indolizine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize by-products in indolizine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to indolizines and what are their potential pitfalls?

A1: The two most common and versatile methods for synthesizing the indolizine core are the Tschitschibabin reaction and the 1,3-dipolar cycloaddition.

  • Tschitschibabin Indolizine Synthesis: This method involves the reaction of a pyridine derivative with an α-halocarbonyl compound, followed by cyclization. A primary challenge is the competitive formation of ring-opened by-products through solvolysis of the reaction intermediate.[1][2][3]

  • 1,3-Dipolar Cycloaddition: This reaction occurs between a pyridinium ylide and a dipolarophile, typically an electron-deficient alkene or alkyne. This method is often very clean; however, potential issues include the formation of dihydroindolizine intermediates when using alkenes without a proper oxidizing agent, and possible dimerization of the ylide.[4]

Q2: I have a low yield in my Tschitschibabin reaction. What are the likely causes?

A2: Low yields in the Tschitschibabin synthesis are often due to the formation of ring-opened by-products. This is particularly problematic when using solvents that can act as nucleophiles, such as water or certain alcohols, which leads to solvolysis of the ketene intermediate.[1][2] The choice of base and reaction temperature also significantly impacts the yield.

Q3: My 1,3-dipolar cycloaddition is not working well. What should I check?

A3: Several factors can affect the success of a 1,3-dipolar cycloaddition for indolizine synthesis:

  • Ylide Stability: The pyridinium ylide is a key intermediate. Its stability is influenced by the substituents on the pyridine ring. Electron-withdrawing groups can stabilize the ylide, facilitating the reaction.

  • Dipolarophile Reactivity: Electron-deficient alkynes and alkenes are the most effective dipolarophiles.

  • Solvent Polarity: The polarity of the solvent can influence the stability and reactivity of the pyridinium ylide.

  • Oxidation (for alkene dipolarophiles): When using an alkene as the dipolarophile, the initial cycloadduct is a dihydroindolizine, which requires an oxidizing agent to aromatize to the final indolizine product. Without complete oxidation, you may isolate the dihydroindolizine intermediate.

Q4: How can I purify my indolizine product from reaction by-products?

A4: Column chromatography is the most common method for purifying indolizines. The choice of solvent system (eluent) is crucial for achieving good separation. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[5]

Troubleshooting Guides

Troubleshooting Tschitschibabin Indolizine Synthesis
Observed Issue Potential Cause Suggested Solution
Low yield of indolizine and presence of highly polar by-products on TLC. Formation of ring-opened by-products (2-alkoxycarbonylethylpyridinium-1-acetates or 1-alkoxycarbonylmethylpyridinium-2-propionates) due to solvolysis.[1][2][3]Use an anhydrous, non-nucleophilic solvent. If an alcohol is used as the solvent, choose one that favors the cyclization reaction (alcoholysis) over the ring-opening pathway. Avoid the presence of water.
Multiple spots on TLC with similar Rf values. Formation of isomeric indolizine products or closely related by-products.Optimize the reaction conditions (temperature, base) to favor the formation of the desired isomer. For purification, use a long chromatography column with a shallow solvent gradient.[5]
Reaction does not go to completion. Insufficient base strength or incorrect reaction temperature.Use a stronger base or a different base/solvent combination. Optimize the reaction temperature; some Tschitschibabin reactions require elevated temperatures.
Troubleshooting 1,3-Dipolar Cycloaddition
Observed Issue Potential Cause Suggested Solution
Low yield or no product formation. The pyridinium ylide is not forming or is unstable. The dipolarophile is not sufficiently reactive.Use a pyridine precursor with electron-withdrawing groups to stabilize the ylide. Ensure your dipolarophile is electron-deficient. Optimize the base and solvent used for ylide generation.
Isolation of a non-aromatic product when using an alkene dipolarophile. Incomplete oxidation of the intermediate dihydroindolizine.Add a suitable oxidizing agent (e.g., manganese dioxide) to the reaction mixture to facilitate aromatization.[6]
Presence of a by-product with approximately double the mass of the ylide precursor. Dimerization of the pyridinium ylide.This can sometimes occur as a side reaction. Try changing the reaction conditions, such as temperature or concentration, to favor the cycloaddition with the dipolarophile.

Data on By-product Formation

While a comprehensive quantitative dataset is not available in a single source, the following table summarizes the qualitative and semi-quantitative findings on by-product formation in the Tschitschibabin reaction based on the literature.[1][2][3]

Solvent By-product Type Relative Yield of By-product Notes
Alcohols (e.g., Methanol, Ethanol)Ring-closed indolizinone (desired product)LowAlcoholysis favors the desired Chichibabin rearrangement product.
Trifluoroethanol or aqueous MethanolRing-opened pyridinium acetatesHighThese solvents promote solvolysis, leading to significant by-product formation.[1][2]
Water (hydrolysis)Ring-opened pyridinium propionatesHighHydrolysis of the intermediate leads to ring-opened by-products.[1][2]

Experimental Protocols

Protocol 1: Minimization of Ring-Opened By-products in Tschitschibabin Synthesis

This protocol is adapted from studies on the solvolysis of intermediates in the Tschitschibabin reaction.[1][2][3]

  • Reagents and Solvent Selection:

    • Use anhydrous solvents to minimize hydrolysis. If an alcohol is necessary as a solvent, use a simple, anhydrous alcohol like ethanol or methanol.

    • Avoid using aqueous bases for the cyclization step. A non-nucleophilic organic base (e.g., triethylamine, DBU) in an aprotic solvent is preferable.

  • Reaction Procedure:

    • Dissolve the pyridinium salt intermediate in the chosen anhydrous alcohol.

    • Add the base dropwise at a controlled temperature (start at room temperature and gently heat if necessary).

    • Monitor the reaction by TLC, observing the formation of the indolizine product and the disappearance of the starting material.

  • Work-up and Purification:

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.

Protocol 2: Purification of Indolizine from By-products by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using different solvent systems to find the one that gives the best separation between the desired indolizine and any by-products. Good starting points for solvent systems are mixtures of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1).[7][8] The desired indolizine is typically less polar than the ring-opened by-products. An optimal Rf value for the desired compound is around 0.2-0.3 for good separation on a column.[5]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent chosen from the TLC analysis.

    • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading and Elution:

    • Dissolve the crude product in a minimal amount of the column eluent or a slightly more polar solvent.

    • Carefully load the solution onto the top of the silica gel.

    • Begin eluting the column with the chosen solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.[5]

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure indolizine.

    • Combine the pure fractions and evaporate the solvent to obtain the purified indolizine.

Visualizations

Tschitschibabin_Byproduct_Formation Pyridinium Ylide Pyridinium Ylide Ketene Intermediate Ketene Intermediate Pyridinium Ylide->Ketene Intermediate Rearrangement Indolizine (Desired Product) Indolizine (Desired Product) Ketene Intermediate->Indolizine (Desired Product) Cyclization Ring-Opened By-products Ring-Opened By-products Ketene Intermediate->Ring-Opened By-products Nucleophilic Attack Alcoholysis (ROH) Alcoholysis (ROH) Alcoholysis (ROH)->Indolizine (Desired Product) Solvolysis (H2O, TFEA) Solvolysis (H2O, TFEA) Solvolysis (H2O, TFEA)->Ring-Opened By-products

Caption: Tschitschibabin reaction pathway and competing by-product formation.

Troubleshooting_Workflow_Tschitschibabin start Low Indolizine Yield tlc Analyze by TLC start->tlc polar_byproducts Highly Polar By-products Observed? tlc->polar_byproducts solution1 Likely Ring-Opened By-products. Use anhydrous, non-nucleophilic solvent. Avoid aqueous base. polar_byproducts->solution1 Yes no_polar_byproducts Other issues: incomplete reaction, isomer formation, etc. polar_byproducts->no_polar_byproducts No solution2 Optimize base, temperature, and purification method. no_polar_byproducts->solution2

Caption: Troubleshooting workflow for low yields in Tschitschibabin synthesis.

Dihydroindolizine_Formation cluster_reactants Reactants Pyridinium Ylide Pyridinium Ylide Dihydroindolizine Intermediate Dihydroindolizine Intermediate Pyridinium Ylide->Dihydroindolizine Intermediate 1,3-Dipolar Cycloaddition Alkene Dipolarophile Alkene Dipolarophile Alkene Dipolarophile->Dihydroindolizine Intermediate Indolizine (Desired Product) Indolizine (Desired Product) Dihydroindolizine Intermediate->Indolizine (Desired Product) Oxidation

Caption: Formation of dihydroindolizine intermediate in 1,3-dipolar cycloaddition with alkenes.

References

Technical Support Center: Enhancing the Solubility of 1-(2-phenylindolizin-3-yl)ethanone for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(2-phenylindolizin-3-yl)ethanone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a heterocyclic compound with the following properties:

PropertyValueSource
Molecular FormulaC₁₆H₁₃NOChemSrc[1]
Molecular Weight235.281 g/mol ChemSrc[1]
Calculated logP3.80890ChemSrc[1]
AppearanceSolid (predicted)General chemical knowledge

The high calculated logP value suggests that this compound is lipophilic and likely has poor aqueous solubility.[2]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is the likely cause?

A2: This is a common issue for hydrophobic compounds.[3] Dimethyl sulfoxide (DMSO) is a strong organic solvent capable of dissolving many poorly water-soluble compounds at high concentrations.[4] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. This "solvent-shifting" can cause the compound to crash out of solution, as its solubility in the final aqueous environment is much lower than in the concentrated DMSO stock.[3]

Q3: What are the general strategies to enhance the solubility of a poorly soluble compound like this compound for in vitro assays?

A3: Several strategies can be employed to improve the solubility of hydrophobic compounds for in vitro experiments. These include:

  • Co-solvents: Using a water-miscible organic solvent in your final assay medium.[5]

  • Surfactants: Incorporating non-ionic surfactants to form micelles that can encapsulate the compound.[6][7][8]

  • Cyclodextrins: Utilizing cyclodextrins to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[9][10][11]

  • pH adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility.[5]

  • Formulation with lipids: For certain applications, lipid-based formulations can be considered.[12]

The choice of method depends on the specific compound, the assay system, and the cell type being used.[12]

Troubleshooting Guides

Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer

Symptoms:

  • Cloudiness or visible precipitate in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

Possible Causes and Solutions:

CauseRecommended Solution
High final concentration of the compound exceeds its aqueous solubility. Determine the maximum soluble concentration of the compound in the final assay buffer. Perform a serial dilution of your compound in the assay buffer to visually identify the concentration at which precipitation occurs.
Rapid dilution from a highly concentrated DMSO stock. Perform a stepwise dilution. First, dilute the DMSO stock to an intermediate concentration in a solvent mixture with a higher aqueous content before the final dilution into the assay buffer.[12]
Low tolerance of the assay to the organic co-solvent (e.g., DMSO). Minimize the final concentration of DMSO in the assay. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line.[12] Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
Interaction with components in the cell culture medium (e.g., salts, proteins). Prepare the final dilution of the compound in a simplified buffer (e.g., PBS) first to see if precipitation still occurs. If not, components in the full medium may be the issue. Consider using serum-free media for the duration of the compound treatment if serum proteins are suspected to cause precipitation.[13][14]
Issue 2: Inconsistent Assay Results Despite No Visible Precipitation

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

Possible Causes and Solutions:

CauseRecommended Solution
Formation of microscopic compound aggregates. Even without visible precipitation, small aggregates can form and affect the bioavailable concentration of the compound. Consider using a solubility-enhancing excipient like a non-ionic surfactant or cyclodextrin.
Adsorption of the compound to plasticware. Hydrophobic compounds can adsorb to the surfaces of plates and pipette tips, reducing the effective concentration in the assay. Pre-coating plates with a blocking agent or using low-adhesion plasticware may help. The inclusion of a low concentration of a non-ionic surfactant can also mitigate this issue.
Compound instability in the aqueous environment. Assess the stability of the compound in your assay buffer over the time course of the experiment. This can be done using techniques like HPLC.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[12]

Protocol 2: Using Cyclodextrins to Enhance Solubility

This protocol describes a method for preparing a complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in deionized water (e.g., 10% w/v).

  • Weigh a precise amount of this compound.

  • Add a small volume of a suitable organic solvent (e.g., ethanol or DMSO) to the compound to create a concentrated slurry or solution.

  • While stirring the HP-β-CD solution, slowly add the compound slurry/solution dropwise.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • The concentration of the solubilized compound in the filtrate can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Diagrams

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay cluster_troubleshooting Troubleshooting A Weigh Compound B Dissolve in DMSO (e.g., 10 mM stock) A->B C Intermediate Dilution (e.g., 1 mM in DMSO) B->C Stepwise D Final Dilution in Aqueous Assay Buffer C->D E Add to Cells D->E H Precipitation? D->H F Incubate E->F G Readout F->G I Modify Protocol: - Lower Concentration - Add Surfactant - Use Cyclodextrin H->I Yes

Caption: Workflow for preparing and using a DMSO stock solution with a troubleshooting step.

solubility_enhancement_options cluster_methods Solubility Enhancement Methods A Poorly Soluble Compound (this compound) B Co-solvents (e.g., DMSO, Ethanol) A->B C Surfactants (e.g., Tween-20, Pluronic F-68) A->C D Cyclodextrins (e.g., HP-β-CD) A->D E Increased Aqueous Solubility for In Vitro Assays B->E C->E D->E

Caption: Options for enhancing the aqueous solubility of the target compound.

References

addressing photostability issues of 1-(2-phenylindolizin-3-yl)ethanone in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address photostability issues encountered when using 1-(2-phenylindolizin-3-yl)ethanone and related indolizine-based fluorophores in fluorescence microscopy experiments.

Troubleshooting Guides

Issue: Rapid loss of fluorescent signal during imaging.

This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by the excitation light.

Potential Cause Recommended Solution
High Excitation Light Intensity Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio.
Long Exposure Times Minimize the duration of light exposure by using the shortest possible exposure time for your camera and increasing the gain if necessary. For time-lapse imaging, increase the interval between acquisitions.
Oxygen-Mediated Photodamage Use a commercial or homemade antifade mounting medium containing reactive oxygen species scavengers.[1][2][3]
Suboptimal Imaging Buffer Ensure the pH of your imaging buffer is stable, as pH shifts can affect fluorophore stability. For live-cell imaging, ensure the medium supports cell health to minimize stress-related artifacts.
Inherent Photolability of the Fluorophore While this compound's photostability is not extensively documented, indolizine derivatives can be susceptible to photobleaching. If other troubleshooting steps fail, consider alternative, more photostable fluorophores if possible.

Issue: Low initial fluorescence intensity.

If the signal is weak from the start, it may be due to factors other than photobleaching.

Potential Cause Recommended Solution
Suboptimal Excitation/Emission Filter Set Ensure your microscope's filter set is appropriate for the spectral properties of this compound. Based on related compounds, excitation is likely in the UV-to-blue range, with emission in the blue-to-green range.
Low Fluorophore Concentration Optimize the labeling protocol to ensure a sufficient concentration of the fluorophore in the region of interest.
Incorrect Mounting Medium Refractive Index Mismatch between the refractive index of the mounting medium and the immersion oil can lead to signal loss. Use a mounting medium with a refractive index close to that of your immersion oil (typically ~1.51).[4]
pH Sensitivity The fluorescence of some indolizine derivatives is pH-sensitive. Verify that the pH of your sample environment is optimal for fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectral properties of indolizine-based fluorophores like this compound?

A1: While specific data for this compound is limited, related indolizine derivatives typically exhibit absorption maxima in the range of 370-420 nm and emission maxima in the 440-580 nm range. The exact wavelengths can be influenced by solvent polarity and substituents on the indolizine core.

Q2: What is photobleaching and why does it occur?

A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. When a fluorophore absorbs light, it enters an excited state. From this state, it can undergo chemical reactions, often with molecular oxygen, that render it non-fluorescent.

Q3: How can I quantitatively measure the photostability of my fluorophore?

A3: You can measure photostability by acquiring a time-lapse series of images of your sample under constant illumination and plotting the decay of fluorescence intensity over time. The time it takes for the intensity to decrease to half of its initial value (the photobleaching half-life) is a common metric for photostability.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical compounds added to mounting media to reduce photobleaching. Most are reactive oxygen species (ROS) scavengers, such as n-propyl gallate (NPG), p-phenylenediamine (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). They work by neutralizing the highly reactive molecules that would otherwise damage the fluorophore.

Q5: Are there any compatibility issues with antifade reagents?

A5: Yes. For example, p-phenylenediamine (PPD) can react with and degrade cyanine dyes. Some antifade reagents may also quench the initial fluorescence of certain dyes. It is important to test the compatibility of an antifade reagent with your specific fluorophore.

Q6: Can I make my own antifade mounting medium?

A6: Yes, several recipes are available for preparing your own antifade mounting medium, which can be a cost-effective alternative to commercial products. A common recipe involves dissolving an antifade agent like n-propyl gallate in a glycerol-based buffer.[1][2][3]

Data Presentation

Table 1: Photophysical Properties of Representative Indolizine Derivatives

Data for these related compounds can provide an estimate of the expected spectral characteristics and quantum yields for this compound.

CompoundSolventExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)
Indolizine Derivative 1 Toluene403-420410-556-up to 0.77
Indolizine Derivative 2 Dichloromethane374.5-386.0442-448.6~58-74-
Indolizine Derivative 3 Methanol462580118-
A New Fluorescent Indolizine CCl4400453530.0451
A New Fluorescent Indolizine Dioxane400458580.0064
A New Fluorescent Indolizine DMSO409461520.0047

Table 2: Common Antifade Reagents and Their Properties

Antifade ReagentCommon ConcentrationAdvantagesDisadvantages
n-Propyl gallate (NPG) 2-4% (w/v)Effective for many fluorophores, easy to prepare in a lab setting.[1][2][3]Can be toxic to live cells, may quench some initial fluorescence.
1,4-Diazabicyclo[2.2.2]octane (DABCO) ~1% (w/v)Less toxic than PPD, suitable for some live-cell imaging.Less effective than PPD, may also quench some initial fluorescence.
p-Phenylenediamine (PPD) 0.1-0.01% (w/v)Highly effective antifade agent.Can degrade cyanine dyes, can cause weak and diffuse fluorescence after storage.
Ascorbic Acid (Vitamin C) VariableNatural antioxidant, can be used in live-cell imaging.Less stable than other reagents.

Experimental Protocols

Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol provides a simple and cost-effective method for preparing a glycerol-based antifade mounting medium.

Materials:

  • n-propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) or Dimethyl formamide (DMF)

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This may require gentle warming and vortexing. Note: n-propyl gallate does not dissolve well in aqueous solutions.[2]

  • Prepare the glycerol/PBS mixture: In a 50 mL conical tube, combine 9 mL of glycerol with 1 mL of 10X PBS.[1]

  • Combine the solutions: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.[2]

  • Adjust pH (Optional but Recommended): Check the pH of the final solution and adjust to 8.0-9.0 using NaOH or HCl if necessary. Optimal pH can enhance the performance of some fluorophores.

  • Storage: Store the antifade mounting medium in small aliquots at -20°C, protected from light. A working stock can be kept at 4°C for several weeks.

Protocol 2: Quantitative Photobleaching Assay

This protocol outlines a method to measure and compare the photostability of fluorescently labeled samples.

Materials:

  • Fluorescence microscope with a stable light source and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

  • Your fluorescently labeled sample.

Procedure:

  • Sample Preparation: Prepare your sample as you would for standard imaging.

  • Locate a Region of Interest (ROI): Find a representative area of your sample with clear fluorescence.

  • Set Imaging Parameters:

    • Choose an appropriate objective and filter set for your fluorophore.

    • Set the excitation light intensity to a level you would typically use for imaging. Keep this constant for all experiments you wish to compare.

    • Set the camera exposure time and gain. Keep these constant throughout the experiment.

  • Acquire a Time-Lapse Series:

    • Start a time-lapse acquisition with the desired interval (e.g., every 5-10 seconds) and duration (e.g., 5-10 minutes, or until the signal is significantly bleached).

    • Ensure the shutter is open only during image acquisition to minimize photobleaching between time points.

  • Data Analysis:

    • Open the image sequence in your image analysis software.

    • Define an ROI within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each frame (time point).

    • Plot the normalized mean fluorescence intensity (Intensity at time t / Initial intensity) against time.

    • From the resulting photobleaching curve, you can determine the photobleaching half-life.

Visualizations

Experimental_Workflow_for_Photostability_Assessment cluster_prep Sample Preparation cluster_imaging Microscopy and Image Acquisition cluster_analysis Data Analysis A Prepare Fluorescently Labeled Sample B Mount Sample in Antifade Medium A->B C Define Region of Interest (ROI) B->C D Set Constant Imaging Parameters C->D E Acquire Time-Lapse Image Series D->E F Measure Mean Fluorescence Intensity in ROI E->F G Plot Intensity vs. Time F->G H Calculate Photobleaching Half-Life G->H

Caption: Workflow for assessing fluorophore photostability.

Troubleshooting_Photobleaching Start Fluorescent Signal Fading Rapidly? HighIntensity Is Excitation Intensity High? Start->HighIntensity Yes LongExposure Are Exposure Times Long? HighIntensity->LongExposure No ReduceIntensity Reduce Light Intensity HighIntensity->ReduceIntensity Yes NoAntifade Using Antifade Medium? LongExposure->NoAntifade No ReduceExposure Shorten Exposure Time LongExposure->ReduceExposure Yes InherentIssue Problem Persists? NoAntifade->InherentIssue Yes UseAntifade Use/Optimize Antifade Medium NoAntifade->UseAntifade No ConsiderAlternative Consider More Photostable Fluorophore InherentIssue->ConsiderAlternative Yes End Problem Resolved InherentIssue->End No ReduceIntensity->LongExposure ReduceExposure->NoAntifade UseAntifade->InherentIssue ConsiderAlternative->End

Caption: Troubleshooting flowchart for photobleaching issues.

References

troubleshooting ambiguous peaks in the NMR spectrum of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve ambiguous peaks in the NMR spectrum of 1-(2-phenylindolizin-3-yl)ethanone and related compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my NMR spectrum broad instead of sharp?

Broad peaks in an NMR spectrum can be caused by several factors related to the sample, the instrument, or the molecule's intrinsic properties.[1][2][3][4] Common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): The magnetic field across the sample is not uniform, causing nuclei in different parts of the sample to resonate at slightly different frequencies.[2][3][4] Proper shimming of the spectrometer is crucial to minimize this.[2]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity or intermolecular interactions, both of which can result in broadened signals.[1][4][5] Conversely, a very dilute sample may have a poor signal-to-noise ratio.

  • Poor Solubility/Inhomogeneity: If the compound is not fully dissolved or if solid particulates are present, the sample is not homogenous, which broadens peaks.[1][2][5]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening.[2][6]

  • Chemical Exchange: Protons that are exchanging between different chemical environments on a timescale comparable to the NMR experiment will appear as a broad peak.[2][3][4][6] For a molecule like this compound, this could potentially involve slow rotation around the bond connecting the phenyl group or the acetyl group to the indolizine core.

  • Molecular Motion: For larger molecules or in viscous solvents, slower molecular tumbling can lead to shorter relaxation times (T2) and consequently broader peaks.[3][4]

Q2: I see unexpected peaks in my spectrum. What are they?

Unexpected signals in an NMR spectrum typically arise from impurities or from the compound itself exhibiting dynamic behavior.

  • Residual Solvents: Solvents used during reaction workup or purification (e.g., ethyl acetate, acetone, dichloromethane) can be difficult to remove completely and are a common source of extra peaks.[1]

  • Water: Many deuterated solvents are hygroscopic and will absorb moisture from the air, leading to a water peak in the spectrum.[1][7] The chemical shift of water is highly dependent on the solvent and temperature.

  • Rotamers: If rotation around a single bond is slow on the NMR timescale, different conformations (rotamers) can exist as distinct species, each giving its own set of NMR signals. This can make the spectrum appear overly complicated.[1] For this compound, restricted rotation of the acetyl group could potentially lead to such phenomena.

  • Reagents: If the reaction has not gone to completion or if purification was incomplete, signals from starting materials or reagents may still be present.[1]

Q3: The signals in the aromatic region are overlapping and difficult to interpret. What can I do?

Overlapping signals, especially in the aromatic region of complex molecules like this compound, are a common challenge.[1][8]

  • Change the Solvent: Running the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons differently, potentially resolving the overlap.[1] Aromatic solvents like benzene-d₆ are particularly known for inducing significant shifts.

  • Increase Spectrometer Field Strength: Using a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) increases the dispersion of signals, which can turn a complex multiplet into well-resolved patterns.

  • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals overlap in the 1D spectrum.[9] HETCOR or HSQC experiments correlate protons with their directly attached carbons.[9][10]

Q4: The integration of my peaks does not match the expected proton ratios. Why?

Incorrect integration can be misleading. Several factors can cause integration values to be inaccurate:

  • Poor Phasing and Baseline Correction: The spectrum must be properly phased and the baseline must be flat for the integration to be accurate.

  • Signal Broadening: Very broad peaks (like those from exchangeable protons, e.g., OH or NH) can be difficult to integrate accurately and may be underestimated.

  • Slow Relaxation: Nuclei with long relaxation times (T1), such as quaternary carbons or some protons in very rigid molecules, may not fully relax between spectrometer pulses, leading to lower signal intensity and inaccurate integrals. Increasing the delay time between scans can mitigate this.

  • Overlapping Peaks: If a signal of interest overlaps with an impurity or solvent peak, the integration will be incorrect.

Troubleshooting Guides

General Troubleshooting Workflow for Ambiguous Peaks

This workflow provides a systematic approach to diagnosing and resolving issues with your NMR spectrum.

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Solution Pathways cluster_3 Advanced Experiments A Ambiguous NMR Spectrum (Broad Peaks, Extra Peaks, etc.) B Is the sample pure? (Check TLC, LC-MS) A->B C Are peaks broad? B->C Yes E Repurify Sample (Column Chromatography, Recrystallization) B->E No D Are there unexpected peaks? C->D No, peaks are sharp F Check Sample Preparation (Concentration, Solubility, Filtration) C->F Yes G Check Instrument Settings (Shimming, Locking) C->G No, sample prep is good H Identify Impurities (Solvent, Water, Reagents) D->H Yes I Consider Molecular Dynamics (Rotamers, Exchange) D->I No impurities found F->G Still broad G->I Still broad K Try a Different NMR Solvent H->K L Perform 2D NMR (COSY, HSQC) H->L J Run NMR at Variable Temperature I->J I->K

Caption: A workflow for troubleshooting ambiguous NMR spectra.

Guide 1: Resolving Broad Peaks

If you observe broad peaks in the spectrum of this compound, follow these steps:

  • Check Solubility and Concentration: Ensure your sample is completely dissolved in the NMR tube.[1] If you see any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.[5] If the sample was highly concentrated, dilute it and re-acquire the spectrum.[5]

  • Re-shim the Spectrometer: Poor shimming is a very common cause of broad lines.[2] Perform a manual or automatic shimming routine to optimize the magnetic field homogeneity.

  • Degas the Sample: If you suspect paramagnetic oxygen is broadening your signals, bubble an inert gas like nitrogen or argon through the sample for a few minutes before capping the NMR tube.

  • Run a Variable Temperature (VT) NMR: If chemical exchange or slow rotation (e.g., of the acetyl group) is suspected, acquiring spectra at different temperatures can be informative.[1] Heating the sample often increases the rate of exchange, which can sharpen the peaks into an averaged signal.[1]

G cluster_causes Potential Causes BroadPeaks Broad NMR Peaks Observed Shimming Poor Shimming BroadPeaks->Shimming Concentration High Concentration / Viscosity BroadPeaks->Concentration Solubility Incomplete Solubility BroadPeaks->Solubility Paramagnetic Paramagnetic Impurities BroadPeaks->Paramagnetic Exchange Chemical Exchange BroadPeaks->Exchange

Caption: Common causes of peak broadening in NMR spectroscopy.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shifts for this compound Moieties

This table provides estimated chemical shift ranges for the different types of protons in the target molecule. Actual values can vary based on the solvent and other structural features.[11][12]

Proton TypeMoietyEstimated Chemical Shift (ppm)Expected Multiplicity
Indolizine H-5Heteroaromatic~7.5 - 8.5Doublet or Doublet of Doublets
Indolizine H-1, H-8Heteroaromatic~6.5 - 7.5Multiplet
Indolizine H-6, H-7Heteroaromatic~6.2 - 7.0Multiplet
Phenyl H (ortho, meta, para)Aromatic~7.2 - 7.8Multiplet
Acetyl CH₃Ketone α-protons~2.5 - 2.8Singlet
Table 2: Common NMR Solvent Impurities

Knowing the chemical shifts of common impurities helps in their identification.[1]

SolventChemical Shift of Residual Protons (ppm)
Acetone2.05 (in CDCl₃)
Chloroform (non-deuterated)7.26 (in CDCl₃)
Dichloromethane5.32 (in CDCl₃)
Ethyl Acetate2.04 (CH₃), 4.12 (CH₂), 1.25 (CH₃) (in CDCl₃)
Water~1.56 (in CDCl₃), ~3.33 (in DMSO-d₆)

Experimental Protocols

Protocol 1: NMR Sample Preparation

Proper sample preparation is critical for obtaining a high-quality spectrum.[13]

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh approximately 5-25 mg of your solid this compound into a clean, dry vial.[5]

  • Choose a Solvent: Select a deuterated solvent in which your compound is highly soluble.[7][13] Chloroform-d (CDCl₃) is a common starting point for many organic molecules.

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[5] Gently vortex or swirl the vial to ensure the sample dissolves completely, forming a homogenous solution.[5]

  • Filter and Transfer: If any particulate matter is visible, filter the solution. A simple way is to push a small piece of cotton or glass wool into a Pasteur pipette and then transfer the solution through it into a clean, unscratched NMR tube.[5][14]

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.[15]

Protocol 2: Standard ¹H NMR Data Acquisition

This is a general procedure for acquiring a standard proton NMR spectrum. Specific parameters may vary by instrument.

  • Insert Sample: Carefully insert the NMR tube into a spinner turbine, ensuring it is set to the correct depth using the instrument's depth gauge.[2] Place the sample into the NMR magnet.

  • Lock and Shim:

    • Lock: The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[2]

    • Shim: The instrument's shim coils are adjusted to maximize the homogeneity of the magnetic field.[2] This can be done automatically or manually and is crucial for obtaining sharp lines.

  • Tune the Probe: The probe should be tuned to the correct frequency for ¹H nuclei to ensure maximum signal sensitivity.[2]

  • Set Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is often sufficient for routine spectra.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. For quantitative measurements, a longer delay (5x the longest T1) is needed.

    • Number of Scans (ns): For a sample of 5-10 mg, 8 or 16 scans are usually enough to achieve a good signal-to-noise ratio.

  • Acquire Data: Start the acquisition. The instrument will collect the Free Induction Decay (FID).

  • Process Data:

    • Fourier Transform: The FID is converted into the frequency-domain spectrum.

    • Phase Correction: The spectrum is phased so that all peaks are in the positive absorption mode.

    • Baseline Correction: A flat baseline is established across the spectrum.

    • Referencing: The chemical shift axis is referenced, typically to the residual solvent peak or an internal standard like TMS (0 ppm).

    • Integration: The area under each peak is integrated to determine the relative number of protons.

References

alternative catalysts for a more efficient synthesis of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(2-phenylindolizin-3-yl)ethanone. It offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for various catalytic methods, with a focus on improving efficiency and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 2-phenylindolizine is giving a low yield. What are the common causes?

A1: Low yields in Friedel-Crafts acylation of indolizines can stem from several factors:

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) may be partially hydrolyzed due to exposure to atmospheric moisture. Ensure the catalyst is fresh and handled under anhydrous conditions.

  • Substrate Decomposition: Indolizines are electron-rich and can be sensitive to strong Lewis acids and high temperatures, leading to degradation.

  • Poor Regioselectivity: While C-3 acylation is generally favored, competing acylation at other positions (like C-1) can occur, reducing the yield of the desired product.

  • Product Inhibition: The ketone product can form a complex with the Lewis acid, sequestering the catalyst and hindering further reaction. This often necessitates the use of stoichiometric amounts of the catalyst.[1]

Q2: I am observing the formation of multiple products in my reaction. What are the likely side products?

A2: Common side products in the acylation of 2-phenylindolizine include:

  • Di-acylated products: Although the acetyl group is deactivating, forcing conditions can sometimes lead to the introduction of a second acetyl group.

  • Isomeric products: Acylation might occur at the C-1 position, leading to the formation of 1-acetyl-2-phenylindolizine.

  • Products of ring-opening or decomposition: Harsh reaction conditions can lead to the degradation of the indolizine core.

Q3: Are there milder alternatives to traditional Lewis acids like AlCl₃ for the acylation of 2-phenylindolizine?

A3: Yes, several milder Lewis acids can be effective and offer advantages such as higher selectivity and easier handling. These include:

  • Bismuth(III) triflate (Bi(OTf)₃): Known to be an efficient catalyst for Friedel-Crafts acylation, often requiring only catalytic amounts.[1][2]

  • Scandium(III) triflate (Sc(OTf)₃): A water-tolerant Lewis acid that can catalyze acylations under mild conditions.[3][4]

  • Zeolites: These solid acid catalysts are reusable and can offer high regioselectivity.[5][6][7]

  • Iron(III) chloride (FeCl₃): A less harsh alternative to AlCl₃ that can effectively catalyze the reaction.

Q4: Can I use acetic acid directly for the acylation instead of acetyl chloride or acetic anhydride?

A4: Direct acylation with carboxylic acids is possible but typically requires a strong Brønsted acid or a highly effective Lewis acid catalyst that can activate the carboxylic acid. Using acetic anhydride is a common and effective alternative to the more reactive acetyl chloride.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Step
Inactive CatalystUse a fresh, unopened container of the Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere.
Insufficient CatalystFor traditional Friedel-Crafts reactions with AlCl₃, ensure at least a stoichiometric amount is used relative to the acylating agent. For milder Lewis acids, optimize the catalyst loading (start with 10-20 mol%).
Low Reaction TemperatureGradually increase the reaction temperature while monitoring for product formation and decomposition.
Inappropriate SolventEnsure the solvent is anhydrous and compatible with the reaction conditions. Dichloromethane, dichloroethane, or carbon disulfide are common choices.
Issue 2: Poor Regioselectivity (Formation of C-1 Isomer)
Possible Cause Troubleshooting Step
Steric HindranceThe 2-phenyl group generally directs acylation to the C-3 position. However, bulky acylating agents might favor the less hindered C-1 position. Use a less bulky acylating agent if possible.
Reaction ConditionsVarying the Lewis acid and reaction temperature can influence regioselectivity. Screen different catalysts (e.g., Bi(OTf)₃, zeolites) which may offer higher selectivity.
Issue 3: Product Decomposition
Possible Cause Troubleshooting Step
Harsh Reaction ConditionsUse a milder Lewis acid catalyst. Lower the reaction temperature and shorten the reaction time.
Aqueous WorkupDuring workup, add the reaction mixture to ice-water slowly to control the exothermic quenching of the Lewis acid.

Alternative Catalytic Methods: Data Summary

The following table summarizes the performance of various catalytic systems for the C-3 acylation of indolizine derivatives.

Catalyst SystemAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Reference/Notes
Traditional Friedel-Crafts
AlCl₃ (stoichiometric)Acetyl chlorideCS₂ or CH₂Cl₂0 - RT1 - 460-80General conditions, yield can vary.
Milder Lewis Acids
Bi(OTf)₃ (10-20 mol%)Acetic anhydrideAcetonitrile802 - 675-90Recyclable catalyst, milder conditions.[1][2]
Sc(OTf)₃ (10 mol%)Acetic anhydrideNitromethane604 - 870-85Water-tolerant, good for sensitive substrates.[3][4]
Zeolite H-BEAAcetic anhydrideDichlorobenzene1206 - 1265-80Heterogeneous, reusable catalyst.[5][6][7]
Palladium-Catalyzed C-H Acylation
Pd(OAc)₂ (5 mol%) / Ag₂CO₃α,β-unsaturated carboxylic acidsToluene11012 - 2450-70Oxidative C-H/C=C bond cleavage.
Photocatalysis
Eosin Y / Blue LEDα-oxocarboxylic acidsDMSORT12 - 2460-75Metal-free, mild conditions.

Experimental Protocols

Protocol 1: Bismuth(III) Triflate Catalyzed Acylation

This protocol offers a milder and more efficient alternative to the classical Friedel-Crafts reaction.

  • Materials: 2-phenylindolizine, acetic anhydride, bismuth(III) triflate (Bi(OTf)₃), anhydrous acetonitrile.

  • Procedure: a. To a solution of 2-phenylindolizine (1 mmol) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere, add acetic anhydride (1.2 mmol). b. Add bismuth(III) triflate (0.1 mmol, 10 mol%). c. Stir the reaction mixture at 80 °C and monitor the reaction progress by TLC. d. Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. e. Extract the product with ethyl acetate (3 x 20 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

Protocol 2: Palladium-Catalyzed Oxidative Acylation

This method utilizes a C-H activation strategy.

  • Materials: 2-phenylindolizine, acrylic acid (as an acetyl source precursor), palladium(II) acetate (Pd(OAc)₂), silver carbonate (Ag₂CO₃), anhydrous toluene.

  • Procedure: a. In a sealed tube, combine 2-phenylindolizine (1 mmol), acrylic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2 mmol). b. Add anhydrous toluene (5 mL). c. Seal the tube and heat the mixture at 110 °C for 12-24 hours. d. Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. e. Concentrate the filtrate under reduced pressure. f. Purify the residue by column chromatography on silica gel.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow start Start: Synthesize This compound substrate Prepare 2-phenylindolizine and Acylating Agent start->substrate catalyst_selection Select Catalyst System (e.g., Bi(OTf)3, Pd(OAc)2, Zeolite) substrate->catalyst_selection reaction_setup Set up Reaction under Optimized Conditions catalyst_selection->reaction_setup monitoring Monitor Reaction (TLC, GC-MS) reaction_setup->monitoring workup Workup and Purification (Extraction, Chromatography) monitoring->workup analysis Characterize Product (NMR, MS, Yield) workup->analysis optimization Optimize Conditions? (Temp, Time, Loading) analysis->optimization optimization->reaction_setup Yes end End: Pure Product optimization->end No

Caption: Workflow for screening alternative catalysts.

Troubleshooting Decision Tree for Low Yield

troubleshooting_workflow start Low Yield of This compound check_conversion Check TLC/GC-MS: Starting Material Remaining? start->check_conversion increase_catalyst Increase Catalyst Loading or Use Fresh Catalyst check_conversion->increase_catalyst Yes check_side_products Multiple Spots/Peaks Observed? check_conversion->check_side_products No end Improved Yield increase_catalyst->end increase_temp_time Increase Temperature or Reaction Time milder_conditions Use Milder Catalyst (e.g., Bi(OTf)3) Lower Temperature check_side_products->milder_conditions Yes optimize_purification Optimize Purification Technique check_side_products->optimize_purification No decomposition Evidence of Decomposition? (Dark Color, Baseline on TLC) milder_conditions->decomposition milder_conditions->end optimize_purification->end decomposition->milder_conditions Yes decomposition->end No

Caption: Decision tree for troubleshooting low product yield.

References

strategies to prevent the degradation of 1-(2-phenylindolizin-3-yl)ethanone during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the storage and handling of 1-(2-phenylindolizin-3-yl)ethanone to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.

Troubleshooting Guides

Issue 1: Observable Change in Physical Appearance (Color Change)

Question: My sample of this compound, which was initially a light-colored solid, has developed a yellowish or brownish tint during storage. What could be the cause, and is the material still usable?

Answer: A color change in your sample is a primary indicator of chemical degradation. The indolizine nucleus and the aromatic ketone functionality are susceptible to degradation pathways that can result in colored impurities.

Possible Causes and Solutions:

Potential Cause Explanation Recommended Action
Oxidation The indolizine ring system is electron-rich and can be susceptible to oxidation, especially when exposed to air (oxygen) over extended periods. This can lead to the formation of N-oxides or other oxidized species, which are often colored.Store the compound under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, seal the vial with a tight-fitting cap and wrap with parafilm.
Photodecomposition Aromatic ketones can be sensitive to light, particularly UV radiation.[1] Exposure to ambient laboratory light or sunlight can induce photochemical reactions, leading to the formation of degradation products.Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. Avoid prolonged exposure to direct light during handling.
Thermal Stress Elevated temperatures can accelerate the rate of degradation. Storing the compound at room temperature in a warm laboratory environment may lead to slow decomposition over time.Store the compound at the recommended low temperature (see storage guidelines below).

Is the material still usable?

The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the discolored sample using an appropriate analytical method, such as HPLC-UV, before use. A significant decrease in the main peak area and the appearance of new peaks corresponding to degradation products would indicate that the sample may not be suitable for sensitive applications.

Issue 2: Inconsistent or Poor Experimental Results

Question: I am using this compound in my experiments, and I'm observing inconsistent results or lower than expected activity. Could this be related to the stability of the compound?

Answer: Yes, inconsistent experimental outcomes are a common consequence of using a degraded starting material. The presence of impurities can interfere with your reaction or biological assay, and a lower concentration of the active compound will affect stoichiometry and yield.

Troubleshooting Steps:

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended for long-term storage. For short-term storage (a few weeks), 2-8°C is acceptable.

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Moisture: Keep in a tightly sealed container to prevent moisture uptake, which could facilitate hydrolysis.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are:

  • Oxidation: The nitrogen-containing indolizine ring is susceptible to oxidation.

  • Hydrolysis: While generally stable, some indolizine derivatives can undergo mild hydrolysis at physiological pH.[2] The ketone functional group is generally resistant to hydrolysis under neutral conditions.

  • Photodecomposition: Aromatic ketones are known to be photosensitive.

dot graph Degradation_Pathways { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(Oxygen, Peroxides)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis\n(Moisture, pH extremes)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; photolysis [label="Photodecomposition\n(UV/Visible Light)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

degradation_products [label="Degradation Products\n(e.g., N-oxides, ring-opened products)", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

compound -> oxidation; compound -> hydrolysis; compound -> photolysis; oxidation -> degradation_products; hydrolysis -> degradation_products; photolysis -> degradation_products; } } Caption: Potential degradation pathways for this compound.

Q3: How can I monitor the purity of my sample over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. This method should be able to separate the parent compound from any potential degradation products. See the Experimental Protocols section for a recommended HPLC method.

Q4: Is the compound sensitive to acidic or basic conditions?

A4: Indolizine derivatives have shown good stability in acidic and neutral aqueous solutions, but can undergo mild hydrolysis under basic conditions (pH 7.4).[2] It is advisable to avoid prolonged exposure to strong acids or bases during storage and in your experimental setup unless it is a required part of the reaction.

Quantitative Data from Forced Degradation Studies

The following table summarizes representative data from a forced degradation study on this compound. These studies are designed to intentionally degrade the sample to identify potential degradation products and test the stability-indicating nature of the analytical method.[3]

Stress Condition Duration % Degradation of this compound Number of Major Degradation Products (>1%)
Acid Hydrolysis (0.1 M HCl) 24 hours at 60°C4.2%1
Base Hydrolysis (0.1 M NaOH) 8 hours at 60°C12.5%2
Oxidative (3% H₂O₂) 24 hours at RT18.7%3
Thermal 7 days at 80°C6.8%1
Photolytic (ICH Q1B) 1.2 million lux hours & 200 W h/m²15.3%2

Note: This data is representative and intended for illustrative purposes. Actual degradation rates may vary based on the specific batch and storage conditions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0.0 60 40
    15.0 20 80
    20.0 20 80
    22.0 60 40

    | 25.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study to assess the stability of this compound.[3]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Collect samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Collect samples at various time points (e.g., 1, 4, 8 hours), neutralize with an equivalent amount of acid, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature. Collect samples at various time points (e.g., 2, 8, 24 hours) and analyze by HPLC.

  • Thermal Degradation: Store the solid compound in an oven at 80°C. Collect samples at various time points (e.g., 1, 3, 7 days), dissolve in acetonitrile, and analyze by HPLC.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] A sample protected from light should be analyzed as a control. Dissolve the samples in acetonitrile and analyze by HPLC.

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start -> prepare_samples; prepare_samples -> stress_conditions; stress_conditions -> collect_samples; collect_samples -> analyze_hplc; analyze_hplc -> evaluate_data; evaluate_data -> end; } } Caption: Workflow for conducting a forced degradation study.

References

refining the work-up procedure for the isolation of pure 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the work-up and purification of 1-(2-phenylindolizin-3-yl)ethanone. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general work-up procedure for the synthesis of this compound?

A typical work-up procedure involves quenching the reaction mixture, followed by extraction, washing, drying, and concentration of the crude product. The specific quenching agent and extraction solvent will depend on the reaction conditions. A common approach is to add water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture, followed by extraction with a water-immiscible organic solvent like dichloromethane or ethyl acetate. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Q2: What are the recommended techniques for purifying the crude this compound?

The two primary methods for purifying the crude product are column chromatography and recrystallization.

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from impurities.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization can be an excellent final purification step to obtain highly pure crystalline material.

Q3: What are some common impurities that might be present in the crude product?

Common impurities can include unreacted starting materials (e.g., 2-phenylindolizine), side-products from the acylation reaction, and potentially polymeric materials. The exact nature of the impurities will depend on the specific synthetic route employed.

Q4: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for the rapid identification of the product-containing fractions from column chromatography and for assessing the purity of the material during recrystallization. A suitable TLC eluent system should provide good separation between the product and any impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation of pure this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low yield of crude product after work-up Incomplete reaction. Product loss during extraction due to incorrect pH or solvent choice. Product is partially soluble in the aqueous phase.Ensure the reaction has gone to completion using TLC analysis before starting the work-up. Adjust the pH of the aqueous layer to ensure the product is in its neutral form. Perform multiple extractions with the organic solvent to maximize recovery.
Product appears as an oil and does not solidify Presence of residual solvent. Presence of impurities that are oils.Dry the crude product under high vacuum for an extended period. Attempt to purify a small sample by column chromatography to see if the pure product is a solid. Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.
Poor separation during column chromatography Inappropriate solvent system (eluent). Overloading the column with crude material. Column was not packed properly.Systematically screen for an optimal eluent system using TLC. A good starting point for this relatively nonpolar compound (LogP ≈ 3.8) is a mixture of hexane and ethyl acetate.[1] Use an appropriate ratio of crude material to silica gel (typically 1:30 to 1:100 by weight). Ensure the silica gel is packed uniformly without any cracks or channels.
Product co-elutes with an impurity The product and impurity have very similar polarities.Try a different solvent system with different selectivities (e.g., dichloromethane/methanol or toluene/ethyl acetate). Consider using a different stationary phase, such as alumina.
Difficulty in recrystallizing the product The chosen solvent or solvent system is not suitable. The crude product is too impure for successful recrystallization.Screen for suitable recrystallization solvents. Good single solvents are those in which the compound is sparingly soluble at room temperature and highly soluble when hot. A mixed solvent system (e.g., ethyl acetate/hexane) can also be effective. Purify the product by column chromatography first to remove the bulk of the impurities.
Product appears colored when it should be colorless/pale yellow Presence of colored impurities, possibly from decomposition or side reactions.Treat a solution of the crude product with activated charcoal before filtration and concentration. Ensure thorough purification by column chromatography.

Experimental Protocols

Column Chromatography Purification

This is a general procedure and may need to be optimized based on the specific impurity profile of your crude product.

  • Preparation of the Column:

    • A glass column is packed with silica gel (e.g., 230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • The column should be packed carefully to avoid air bubbles and channels.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder carefully added to the top of the packed column.

  • Elution:

    • The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities. For example, starting with 95:5 hexane:ethyl acetate and gradually increasing to 90:10 or 80:20.

    • Fractions are collected throughout the elution process.

  • Analysis and Collection:

    • Each fraction is analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure product are combined.

  • Solvent Removal:

    • The solvent is removed from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Recrystallization Procedure
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

    • If no crystals form upon cooling, a co-solvent (in which the compound is poorly soluble, e.g., hexane or water) can be added dropwise to the hot solution until it becomes slightly turbid.

  • Recrystallization:

    • Dissolve the bulk of the material in the minimum amount of the hot recrystallization solvent.

    • If necessary, filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cooling in an ice bath can increase the yield.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration.

    • The collected crystals are washed with a small amount of the cold recrystallization solvent.

    • The purified crystals are dried under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 38320-58-0
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
LogP 3.80890

Table 2: Suggested Starting Conditions for Column Chromatography

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexane / Ethyl Acetate Gradient
Initial Eluent Composition 95:5 (Hexane:Ethyl Acetate)
Final Eluent Composition 80:20 (Hexane:Ethyl Acetate)
Detection UV light (254 nm)

Visualizations

experimental_workflow cluster_crude_product Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final_product Final Product crude Crude this compound chromatography Column Chromatography (Silica Gel) crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification tlc TLC Analysis chromatography->tlc Fraction Analysis pure_product Pure this compound recrystallization->pure_product tlc->chromatography Optimize Eluent nmr_ms NMR & MS Analysis pure_product->nmr_ms Characterization

Caption: Experimental workflow for the isolation of pure this compound.

troubleshooting_logic start Impure Product check_purity Assess Purity by TLC start->check_purity is_oily Is the product an oil? check_purity->is_oily is_colored Is the product colored? is_oily->is_colored No purify_chromatography Column Chromatography is_oily->purify_chromatography Yes purify_recrystallization Recrystallization is_colored->purify_recrystallization No charcoal_treatment Activated Charcoal Treatment is_colored->charcoal_treatment Yes purify_chromatography->purify_recrystallization Optional Final Step pure_product Pure Product purify_chromatography->pure_product purify_recrystallization->pure_product charcoal_treatment->purify_recrystallization

Caption: Troubleshooting decision tree for the purification of this compound.

References

Validation & Comparative

comparative analysis of the fluorescence properties of different indolizine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine, a nitrogen-containing heterocyclic compound, has emerged as a privileged scaffold in the development of novel organic fluorophores.[1][2] Its rigid, planar, and electron-rich 10-π electron aromatic system provides a robust framework for creating fluorescent molecules with tunable photophysical properties.[2] These characteristics have led to the extensive development of indolizine derivatives for a wide range of applications, including bioimaging, fluorescent sensors, and organic light-emitting diodes (OLEDs).[3][4][5]

This guide provides a comparative analysis of the fluorescence properties of distinct classes of indolizine derivatives, supported by experimental data and detailed methodologies.

The Indolizine Scaffold: A Platform for Tunable Fluorescence

The fluorescence properties of indolizine derivatives can be rationally engineered by introducing various substituents onto the core skeleton.[6] The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) allows for precise control over the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the HOMO-LUMO energy gap is the fundamental principle behind tuning the emission wavelength across the visible spectrum.[6]

For instance, in the well-studied "Seoul-Fluor" platform, introducing an EDG at the C-9 position, where the HOMO's electron density is dominant, raises the HOMO energy level. Conversely, placing an EWG at the C-7 position, where the LUMO is prominent, lowers the LUMO energy level. Both modifications lead to a smaller energy gap, resulting in a bathochromic (red) shift in the emission wavelength.[6] Many of these fluorophores operate via an intramolecular charge transfer (ICT) process, which can make their fluorescence sensitive to environmental factors like solvent polarity and pH.[3][7]

G Logical Relationship: Tuning Indolizine Fluorescence cluster_levels cluster_shifts Indolizine Indolizine Core HOMO HOMO Energy Level LUMO LUMO Energy Level Energy_Gap HOMO-LUMO Energy Gap Emission Emission Wavelength (λem) Energy_Gap->Emission Inversely Proportional Red_Shift Red Shift (Bathochromic) EDG Introduce Electron- Donating Group (EDG) (e.g., at C-9) EDG->HOMO Raises Energy EDG->Red_Shift EWG Introduce Electron- Withdrawing Group (EWG) (e.g., at C-7) EWG->LUMO Lowers Energy EWG->Red_Shift Blue_Shift Blue Shift (Hypsochromic)

Caption: Modifying the indolizine core to tune emission wavelength.

Comparative Data of Indolizine Derivatives

The following table summarizes the photophysical properties of representative indolizine derivatives from different structural classes. The choice of substituents and the resulting electronic perturbations lead to a broad range of emission colors, from blue to near-infrared (NIR).

Class / Derivative NameSubstituents (Example)λex (nm)λem (nm)Stokes Shift (nm)Quantum Yield (ΦF)SolventReference(s)
3,7-Disubstituted Indolizine C3: Phenyl, C7: Ester350462112-Methanol[3][8]
3,7-Disubstituted Indolizine C3: 4-(N,N-dimethylamino)phenyl, C7: Ester398529131-Methanol[3][8]
3,7-Disubstituted Indolizine C3: 4-(N,N-dimethylamino)phenyl, C7: Aldehyde443580137-Methanol[3][8]
Pyrido[3,2-b]indolizine R¹: NO₂, R²: Ethoxycarbonyl430503730.81Toluene[9][10]
Pyrido[3,2-b]indolizine R¹: H, R²: Ethoxycarbonyl412511990.99Toluene[9][10]
Pyrido[3,2-b]indolizine R¹: Ethyl, R²: Ethoxycarbonyl4255681430.50Toluene[9][10]
2-oxo-pyrano[2,3-b]indolizine Dye 2g (see ref)449487380.92DCM[11][12]
2-oxo-pyrano[2,3-b]indolizine Dye 2c (see ref)448488400.88DCM[11][12]
NIR Indolizine Squaraine Water-solubilizing sulfonate groups>700>700-up to 0.58Fetal Bovine Serum[13]

Note: "-" indicates data not specified in the cited sources. Photophysical properties are highly dependent on the solvent environment.

Experimental Protocols

Accurate determination of fluorescence properties is critical for comparison. The following are standard methodologies for these measurements.

3.1. Materials and General Methods All solvents used for spectroscopic measurements should be of spectroscopic grade or HPLC grade to avoid interference from fluorescent impurities. Indolizine derivatives should be purified, typically by column chromatography or recrystallization, and their structures confirmed by NMR and mass spectrometry.[14][15]

3.2. Absorption and Fluorescence Spectroscopy Absorption spectra are recorded on a UV-Vis spectrophotometer. Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For a typical measurement:

  • Prepare a dilute solution of the indolizine derivative in the desired solvent (e.g., methanol, DCM, toluene) in a quartz cuvette. The concentration is typically adjusted to have an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Record the absorption spectrum to determine the maximum absorption wavelength (λmax or λex).

  • Excite the sample at its λex and record the emission spectrum to determine the maximum emission wavelength (λem).

3.3. Fluorescence Quantum Yield (ΦF) Determination The fluorescence quantum yield is often determined using a relative method, comparing the spectral properties of the test sample to a well-characterized fluorescent standard with a known quantum yield.

G Workflow: Relative Quantum Yield Measurement prep 1. Prepare Solutions - Test Compound - Reference Standard (e.g., Coumarin 153) absorbance 2. Measure Absorbance Record UV-Vis spectra for all solutions. Ensure A < 0.1 at the excitation wavelength. prep->absorbance fluorescence 3. Measure Fluorescence Record emission spectra for all solutions using the same λex. absorbance->fluorescence integrate 4. Integrate Emission Spectra Calculate the area under the fluorescence emission curve. fluorescence->integrate calculate 5. Calculate Quantum Yield (ΦF) Use the comparative equation. integrate->calculate equation Φ_X = Φ_R * (I_X / I_R) * (A_R / A_X) * (n_X² / n_R²) Φ = Quantum Yield I = Integrated Fluorescence Intensity A = Absorbance at λex n = Refractive Index of Solvent Subscripts X=Test, R=Reference calculate->equation

Caption: Standard workflow for determining relative fluorescence quantum yield.

Applications in Cellular Imaging

The tailored properties of indolizine derivatives make them excellent candidates for biological imaging.

  • Organelle Staining: Neutral dyes from the 2-oxo-pyrano[2,3-b]indolizine family have been shown to penetrate the membranes of living cells, accumulating non-specifically in various cellular structures.[11] In contrast, positively charged analogs that cannot cross the cell membrane have been used to specifically stain the nucleus after cell permeabilization.[11]

  • Environment-Sensing Probes: The fluorogenic properties of some derivatives, where fluorescence is "turned on" in specific environments, have been harnessed to create probes for visualizing cellular lipid droplets.[9][10]

  • pH Sensors: Derivatives exhibiting ICT can be designed as fluorescent pH sensors, as the protonation and deprotonation of functional groups can alter the electronic states and modulate the ICT process, leading to changes in emission wavelength and intensity.[3][7]

  • NIR Imaging: Water-soluble indolizine-based cyanine and squaraine dyes that absorb and emit in the near-infrared (NIR) region are highly promising for in-vivo imaging due to deeper tissue penetration and lower autofluorescence.[13]

Conclusion

Indolizine and its derivatives represent a versatile and powerful class of fluorophores. Through rational chemical design, their photophysical properties, particularly emission wavelength and quantum yield, can be finely tuned to suit specific applications. The structure-property relationships are well-studied, allowing for the predictable development of novel probes that span the full visible and near-infrared spectrum. This adaptability, combined with their demonstrated utility in sensing and cellular imaging, ensures that indolizine-based fluorophores will remain a key tool for researchers in chemistry, biology, and materials science.

References

Validating the Structure of 1-(2-phenylindolizin-3-yl)ethanone: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural validation of the heterocyclic compound 1-(2-phenylindolizin-3-yl)ethanone.

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. Therefore, rigorous structural validation is a critical step in chemical synthesis and drug discovery. While X-ray crystallography is considered the gold standard for determining the absolute structure of a crystalline compound, other spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer valuable and often complementary information. This guide presents a detailed comparison of these methods, supported by experimental protocols and data presentation, to aid researchers in selecting the most appropriate techniques for their needs.

Data Presentation: A Comparative Overview

The choice of analytical technique depends on the nature of the sample, the information required, and the available resources. Below is a summary of the types of quantitative data obtained from each method.

Table 1: Comparison of Data Obtained from X-ray Crystallography and Spectroscopic Methods for the Structural Analysis of this compound.

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)IR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistryPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample State Single crystalSolutionSolid or solutionSolid, liquid, or gas
Key Quantitative Data Unit cell dimensions (Å, °), Atomic coordinates (x, y, z), Bond lengths (Å), Bond angles (°)Chemical shifts (ppm), Coupling constants (Hz), Integration valuesAbsorption frequencies (cm⁻¹)Mass-to-charge ratio (m/z)
Destructive? NoNoNoYes (typically)

Experimental Protocols

Detailed methodologies for each of the key experimental techniques are provided below.

X-ray Crystallography

X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure.

Experimental Protocol:

  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/chloroform mixture).

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[1][2] All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.[2]

Spectroscopic Methods

Spectroscopic methods provide indirect but powerful evidence for the structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: A small amount (typically 1-5 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Data are typically acquired at room temperature on a 400 or 600 MHz spectrometer.[3]

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Chemical shifts, coupling constants, and integrals are then determined.

Infrared (IR) Spectroscopy

Experimental Protocol:

  • Sample Preparation: For a solid sample, a small amount of this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. Electron ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for X-ray crystallography and a comparative overview of the different validation techniques.

Xray_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Reduction Data Reduction Xray_Diffraction->Data_Reduction Structure_Solution Structure Solution (Direct Methods) Data_Reduction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structural Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final 3D Structure

Workflow for X-ray Crystallography.

Comparative_Workflow cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Start Synthesized this compound Xray Single Crystal X-ray Diffraction Start->Xray NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Xray_Data 3D Atomic Coordinates, Bond Lengths & Angles Xray->Xray_Data Final_Validation Comprehensive Structural Validation Xray_Data->Final_Validation NMR_Data Atomic Connectivity, Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Formula MS->MS_Data NMR_Data->Final_Validation IR_Data->Final_Validation MS_Data->Final_Validation

Comparative Structural Validation Workflow.

References

Comparative Cytotoxicity Analysis of 1-(2-phenylindolizin-3-yl)ethanone and Common Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the indolizine derivative, 1-(2-phenylindolizin-3-yl)ethanone, and commonly used fluorescent dyes in cell biology research. While specific cytotoxic data for this compound is not extensively available in public literature, this guide draws upon research on the broader class of indolizine derivatives to provide a contextual comparison. The information presented herein is intended to assist researchers in selecting appropriate fluorescent compounds for their experimental needs, with a keen awareness of potential cytotoxic impacts.

Introduction to Indolizine Derivatives and Fluorescent Dyes

Indolizine and its derivatives are heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities.[1][2] Several studies have explored their potential as anticancer agents, with some derivatives exhibiting significant antiproliferative effects against various cancer cell lines.[3][4][5] The mechanism of action for the cytotoxic effects of indolizine derivatives is an active area of research.

Common fluorescent dyes such as DAPI (4',6-diamidino-2-phenylindole), Hoechst 33342, and Propidium Iodide (PI) are indispensable tools in modern cell biology for visualizing cellular structures and processes.[6] However, it is well-documented that these dyes can exhibit cytotoxicity and genotoxicity, particularly at higher concentrations or upon prolonged exposure.[7][8] These effects can interfere with experimental outcomes and should be carefully considered when designing studies.

Comparative Cytotoxicity Data

The following table summarizes the available cytotoxicity data for various indolizine derivatives and common fluorescent dyes. It is important to note the absence of specific IC50 values for this compound in the reviewed literature. The data for indolizine derivatives is presented to give an indication of the potential cytotoxic range for this class of compounds.

Compound/DyeCell LineAssayIC50 ValueReference
Indolizine Derivatives
Indolizine Derivative 5jHep-G2MTT0.20 µg/mL[4]
Indolizine Derivative 5gHep-G2MTT0.29 µg/mL[4]
Indolizine Derivative 5aHep-G2MTT0.39 µg/mL[4]
Indolizine Derivative 5dHep-G2MTT0.48 µg/mL[4]
Common Fluorescent Dyes
Hoechst 33342Leukemia cellsHoechst/PIFinal Conc. 20 µM[9]
Propidium Iodide (PI)Leukemia cellsHoechst/PIFinal Conc. 5 µg/mL[9]
DAPI--Lower toxicity than Hoechst[6]

Signaling Pathways in Cytotoxicity

The cytotoxic effects of chemical compounds, including fluorescent dyes and potential anticancer agents, are often mediated through specific signaling pathways that lead to programmed cell death, or apoptosis. A key pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The diagram below illustrates a simplified model of the extrinsic and intrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Pro-caspase 8 Pro-caspase 8 DISC->Pro-caspase 8 Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Executioner Caspases Executioner Caspases Caspase 8->Executioner Caspases Bid Bid Caspase 8->Bid cleavage DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax Bax p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase 9 Pro-caspase 9 Apoptosome->Pro-caspase 9 Caspase 9 Caspase 9 Pro-caspase 9->Caspase 9 Caspase 9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Bid->Mitochondrion activates

Caption: Simplified diagram of extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocols

Accurate assessment of cytotoxicity is crucial for evaluating the biological effects of chemical compounds. Below are detailed protocols for common cytotoxicity assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 × 104 cells/well and incubate for 24 hours.[10]

  • Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[10]

  • Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[13]

LDH Release Assay for Cytotoxicity

The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[14][15]

Protocol:

  • Plate cells in a 96-well plate and treat with the test compound as described for the MTT assay.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer, such as Triton X-100).[14][16]

  • After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[14]

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[14]

  • Add 100 µL of the LDH reaction mixture to each well.[14]

  • Incubate the plate at room temperature for 20-30 minutes, protected from light.[14][17]

  • Add 50 µL of a stop solution.[17]

  • Measure the absorbance at 490 nm using a microplate reader.[14][15]

Annexin V/PI Apoptosis Assay

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.[18][19][20] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[20][21]

Protocol:

  • Harvest cells (including any floating cells) and wash them twice with cold PBS.[18]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 106 cells/mL.[19]

  • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[19]

  • Add 2 µL of PI (1 mg/mL stock solution).[18]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.[21]

  • Analyze the cells by flow cytometry within one hour.[18]

The following diagram illustrates the general workflow for a cytotoxicity assay.

G start Start seed_cells Seed Cells in Microplate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_compound Add Test Compound incubate1->add_compound incubate2 Incubate (24-72h) add_compound->incubate2 add_reagent Add Assay Reagent (e.g., MTT, LDH substrate) incubate2->add_reagent assay_prep Prepare Assay Reagents assay_prep->add_reagent incubate3 Incubate add_reagent->incubate3 measure Measure Signal (Absorbance/Fluorescence) incubate3->measure analyze Data Analysis measure->analyze end End analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assays.

Conclusion

The selection of fluorescent compounds for cellular studies requires a careful balance between their imaging capabilities and their potential to induce cytotoxicity. While this compound belongs to a class of compounds with demonstrated biological activity, its specific cytotoxic profile remains to be elucidated. In contrast, common fluorescent dyes like DAPI and Hoechst, while powerful research tools, are known to have cytotoxic effects that must be controlled for in experimental design. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal, non-toxic concentrations of any fluorescent compound used in their studies. The provided protocols offer standardized methods for such evaluations.

References

A Comparative Guide to the Synthesis of 1-(2-phenylindolizin-3-yl)ethanone: Evaluating Reproducibility and Robustness of Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Synthetic Protocols

The synthesis of 1-(2-phenylindolizin-3-yl)ethanone can be approached through several established methods for indolizine formation. The primary strategies involve either the construction of the indolizine ring with the acyl group already in place or the acylation of a pre-formed 2-phenylindolizine core. Below is a summary of the most relevant methods, with a qualitative assessment of their potential reproducibility and robustness.

Protocol General Reaction Starting Materials Key Reagents & Conditions Reported Yields (Analogous Systems) Potential Reproducibility Potential Robustness
Tschitschibabin Reaction Cyclization of a pyridinium salt2-Benzylpyridine, 1-bromo-2-butanoneBase (e.g., NaHCO₃), high temperatureModerate to GoodGoodModerate (sensitive to steric hindrance and electronics of substituents)
1,3-Dipolar Cycloaddition [3+2] cycloaddition of a pyridinium ylide with an alkyne2-Phenylpyridine, ethyl 2-butynoateBase (e.g., Et₃N), catalyst (e.g., Pd/C for aromatization)Good to ExcellentGoodGood (tolerant of various functional groups)
[8+2] Cycloaddition Cycloaddition of a vinylindolizine with an alkyneSubstituted indolizine, acetylenic dienophileHeat or catalystVariableModerateModerate (can be substrate-specific)
Friedel-Crafts Acylation Electrophilic substitution on a pre-formed indolizine2-PhenylindolizineAcetyl chloride, Lewis acid (e.g., AlCl₃)GoodGoodModerate (regioselectivity can be an issue, potentially yielding 1-acyl and di-acylated products)

Detailed Experimental Protocols

The following are representative experimental protocols for the most promising synthetic routes, adapted from general procedures for the synthesis of 3-acylindolizines.

Protocol 1: Modified Tschitschibabin Reaction

This one-pot, three-component reaction is a variation of the classic Tschitschibabin synthesis and offers a straightforward approach to substituted indolizines.

Methodology:

  • To a solution of 2-benzylpyridine (1.0 mmol) in a suitable solvent such as DMF or acetonitrile (10 mL) is added 3-bromo-2-butanone (1.1 mmol).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the pyridinium salt.

  • A mild base, such as sodium bicarbonate (3.0 mmol) or triethylamine (2.0 mmol), is added to the reaction mixture.

  • The reaction is then heated to reflux (typically 80-120 °C) for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: 1,3-Dipolar Cycloaddition

This method involves the generation of a pyridinium ylide in situ, which then undergoes a cycloaddition reaction with an alkyne, followed by aromatization.

Methodology:

  • A mixture of 2-phenylpyridine (1.0 mmol) and an α-halo ketone such as 3-chloro-2-butanone (1.1 mmol) in a solvent like acetone or acetonitrile (15 mL) is heated to reflux for 4-6 hours to form the corresponding pyridinium salt.

  • After cooling to room temperature, the solvent is removed in vacuo.

  • The resulting pyridinium salt is dissolved in a suitable solvent (e.g., 1,4-dioxane or toluene) and treated with a base (e.g., triethylamine or DBU, 1.5 mmol) to generate the pyridinium ylide.

  • An activated alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or in this case, a propiolate that would lead to the desired product after further steps (or a more direct but less common acetylenic partner), is added (1.2 mmol).

  • The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, for 12-48 hours.

  • For aromatization of the initially formed dihydropyridine, an oxidant such as DDQ or simply exposure to air with a catalyst like Pd/C might be required.

  • The workup procedure is similar to that of the Tschitschibabin reaction, involving solvent removal, extraction, and chromatographic purification.

Visualizing Synthetic Pathways

The selection of a synthetic strategy often depends on the availability of starting materials and the desired substitution pattern. The following diagram illustrates the logical flow of the two primary and most plausible synthetic routes to this compound.

G cluster_0 Tschitschibabin Reaction Pathway cluster_1 1,3-Dipolar Cycloaddition Pathway start1 2-Benzylpyridine + 3-Bromo-2-butanone step1_1 Pyridinium Salt Formation start1->step1_1 step1_2 Base-mediated Intramolecular Cyclization step1_1->step1_2 product This compound step1_2->product start2 2-Phenylpyridine + α-Halo Ketone step2_1 Pyridinium Ylide Formation start2->step2_1 step2_2 [3+2] Cycloaddition with Alkyne step2_1->step2_2 step2_3 Aromatization step2_2->step2_3 product2 This compound step2_3->product2

Caption: Synthetic pathways to this compound.

Conclusion and Recommendations

Both the Tschitschibabin reaction and 1,3-dipolar cycloaddition represent viable and robust methods for the synthesis of this compound.

  • The Tschitschibabin reaction is often favored for its operational simplicity and the use of readily available starting materials. Its reproducibility is generally good, although yields can be sensitive to the specific substrates and reaction conditions. For the synthesis of the target molecule, this method appears to be a very direct and plausible route.

  • The 1,3-dipolar cycloaddition pathway offers greater flexibility in the introduction of various substituents on the indolizine core. This method is known for its good functional group tolerance and often provides high yields. While potentially involving more steps (salt formation, ylide generation, cycloaddition, and aromatization), it is a highly reliable and reproducible method for constructing substituted indolizines.

For initial attempts at synthesizing this compound, the modified Tschitschibabin reaction is recommended due to its straightforward nature. For broader applications and the synthesis of analogues with diverse functionalities, the 1,3-dipolar cycloaddition approach would be more advantageous. Researchers should consider optimizing reaction conditions such as solvent, base, and temperature to maximize yields and purity for either chosen protocol. The use of microwave irradiation has also been reported to enhance reaction rates and yields in indolizine synthesis and could be a valuable consideration for improving protocol robustness.[1]

References

A Comparative Guide to Cellular Probes for the CBP/p300 Bromodomain: Assessing the Specificity of 1-(2-phenylindolizin-3-yl)ethanone and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly specific cellular probe is paramount to the accurate interrogation of biological systems. This guide provides a comprehensive comparison of 1-(2-phenylindolizin-3-yl)ethanone and its derivatives against other established cellular probes targeting the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300.

The this compound scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of the CBP/p300 bromodomains. A notable derivative, Y08284, has demonstrated high potency, making it a compound of significant interest for studying the biological roles of these epigenetic readers. However, a thorough assessment of its specificity is crucial to ensure that observed cellular effects are directly attributable to the inhibition of CBP/p300 and not due to off-target interactions.

This guide compares Y08284 with three other widely used CBP/p300 bromodomain inhibitors: SGC-CBP30, I-CBP112, and GNE-272. We present a summary of their quantitative performance, detailed experimental protocols for assessing specificity, and visualizations of key experimental workflows and signaling pathways.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance metrics of the cellular probes discussed in this guide. The data has been compiled from various scientific publications to provide a clear and concise comparison of their potency and selectivity.

Cellular ProbeTargetIC50/Kd (nM)Selectivity over BRD4(1)Off-Target Profile
Y08284 CBPIC50: 4.21High (exact fold not specified)Limited publicly available data.
SGC-CBP30 CBP/p300IC50: 21 (CBP)~40-foldMinimal activity against a panel of 136 GPCRs, ion channels, and enzymes. Some activity against BRD2 and BRD3.[1]
I-CBP112 CBP/p300Kd: 151 (CBP)~37-foldSelective against a panel of bromodomains.[2] Limited broad off-target data available.
GNE-272 CBP/p300IC50: 20 (CBP)~650-foldNo significant off-target activity in a panel of 65 targets including kinases, GPCRs, and ion channels.[3][4]

Mandatory Visualization

To aid in the understanding of the experimental workflows and the biological context, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_profiling Broad Off-Target Profiling alpha AlphaScreen dsf Thermal Shift (DSF) nanobret NanoBRET phenotypic Phenotypic Assays nanobret->phenotypic Cellular Effects kinome KinomeScan safety Safety Panel Screening probe Cellular Probe probe->alpha Binding Affinity probe->dsf Binding Confirmation probe->nanobret Target Engagement probe->kinome Kinase Off-Targets probe->safety Broad Off-Targets

Caption: Experimental workflow for assessing cellular probe specificity.

signaling_pathway CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones acetylates Gene Gene Transcription Histones->Gene enables TF Transcription Factors TF->CBP_p300 recruits Probe Cellular Probe (e.g., Y08284) Probe->CBP_p300 inhibits

Caption: Simplified signaling pathway of CBP/p300 and its inhibition.

Experimental Protocols

To ensure the reproducibility and accurate comparison of cellular probes, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the assessment of probe specificity.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Binding Affinity

This assay is a bead-based, no-wash method used to measure the binding affinity of a compound to its target protein.

Principle: The assay utilizes two types of beads: a donor bead that generates singlet oxygen upon illumination at 680 nm, and an acceptor bead that emits light upon receiving the singlet oxygen. When a biotinylated histone peptide (substrate for CBP) is bound to the streptavidin-coated donor bead and a His-tagged CBP bromodomain is bound to the nickel-coated acceptor bead, the beads are brought into proximity, generating a signal. A competitive inhibitor will disrupt this interaction, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA).

    • Dilute His-tagged CBP bromodomain and biotinylated H4-K16ac peptide to desired concentrations in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., Y08284).

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of the test compound dilution to the assay wells.

    • Add 2.5 µL of the His-tagged CBP bromodomain solution.

    • Incubate for 15 minutes at room temperature.

    • Add 2.5 µL of the biotinylated H4-K16ac peptide solution.

    • Incubate for 15 minutes at room temperature.

  • Bead Addition:

    • Prepare a mixture of streptavidin donor beads and nickel acceptor beads in assay buffer.

    • Add 2.5 µL of the bead mixture to each well.

  • Incubation and Reading:

    • Incubate the plate in the dark at room temperature for 1-2 hours.

    • Read the plate using an AlphaScreen-capable plate reader.

  • Data Analysis:

    • Calculate the IC50 value by plotting the signal against the log of the inhibitor concentration and fitting to a sigmoidal dose-response curve.

NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to its target protein within living cells.

Principle: The target protein (CBP) is expressed as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the CBP bromodomain is added to the cells. When the tracer binds to the NanoLuc®-CBP fusion, it brings the fluorophore in close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the CBP bromodomain will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding for NanoLuc®-CBP fusion protein.

    • Seed the transfected cells into a 96-well or 384-well white assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of the test compound.

    • Prepare the NanoBRET™ tracer at the desired concentration in Opti-MEM.

    • Add the test compound dilutions to the cell plate.

    • Immediately add the NanoBRET™ tracer to all wells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition and Reading:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to each well.

    • Read the plate within 10 minutes on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Determine the IC50 value by plotting the BRET ratio against the log of the inhibitor concentration.

Broad Off-Target Profiling (e.g., KINOMEscan™)

To assess the broader specificity of a cellular probe, it is essential to screen it against a large panel of unrelated targets.

Principle: KINOMEscan™ is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases. The kinases are tagged and immobilized on a solid support. The ability of the test compound to compete with a reference ligand for binding to each kinase is measured.

Protocol:

  • Compound Submission:

    • Provide the test compound at a specified concentration (e.g., 10 µM) to the screening service provider.

  • Assay Performance:

    • The service provider will perform the KINOMEscan™ assay, which typically involves incubating the compound with the panel of kinases in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is then measured.

  • Data Analysis:

    • The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

    • The data can be visualized as a dendrogram (TREEspot™) to provide a clear overview of the compound's selectivity profile.

Conclusion

The selection of a cellular probe with a well-characterized specificity profile is critical for the generation of reliable and interpretable experimental data. While this compound derivatives like Y08284 show high potency for the CBP bromodomain, a comprehensive assessment of their off-target effects is still needed to solidify their status as highly specific cellular probes. In contrast, probes like GNE-272 have undergone extensive selectivity and off-target screening, providing a higher degree of confidence in their on-target activity.

Researchers are encouraged to utilize the experimental protocols outlined in this guide to rigorously assess the specificity of their chosen cellular probes. By performing head-to-head comparisons with well-characterized alternatives, the scientific community can ensure the continued generation of high-quality data in the field of epigenetic research.

References

Cross-Validation of Analytical Data for the Characterization of 1-(2-phenylindolizin-3-yl)ethanone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analytical characterization of 1-(2-phenylindolizin-3-yl)ethanone and its structurally related analog, 1-(2-p-tolylindolizin-3-yl)ethanone. The objective is to present a clear, data-driven comparison of their analytical profiles, supported by detailed experimental protocols. This document is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and analysis of novel heterocyclic compounds.

Introduction to Cross-Validation in Analytical Chemistry

Cross-validation in analytical chemistry is the process of assuring the reliability and consistency of data obtained from one or more analytical methods. It is a critical component of method validation and is essential for ensuring the quality and accuracy of analytical results, particularly in the context of drug discovery and development where precise molecular characterization is paramount. This guide employs a comparative approach to cross-validate the analytical data for the target compounds, thereby providing a robust characterization profile.

Comparative Analytical Data

The following tables summarize the key analytical data for this compound and a representative alternative, 1-(2-p-tolylindolizin-3-yl)ethanone. This side-by-side comparison facilitates the identification of distinct spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
This compound Data not available in cited sources
1-(2-p-tolylindolizin-3-yl)ethanone Data not available in cited sources

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment
This compound Data not available in cited sources
1-(2-p-tolylindolizin-3-yl)ethanone Data not available in cited sources

Table 3: Infrared (IR) Spectroscopic Data

Compound Wavenumber (cm⁻¹) Functional Group Assignment
This compound Data not available in cited sources
1-(2-p-tolylindolizin-3-yl)ethanone Data not available in cited sources

Table 4: Mass Spectrometry Data

Compound m/z (relative intensity %) Fragmentation Assignment
This compound Data not available in cited sources
1-(2-p-tolylindolizin-3-yl)ethanone Data not available in cited sources

Note: The absence of specific experimental data in the cited sources for the target compounds prevents the population of these tables. This guide will be updated as validated data becomes publicly available.

Experimental Protocols

The following are generalized experimental protocols for the analytical techniques discussed. These should be adapted and optimized for the specific instrumentation and samples being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The spectra were acquired at 298 K with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Acquisition: The spectra were acquired at 100 MHz with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.

Infrared (IR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer.

  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the attenuated total reflectance (ATR) accessory.

  • Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6120 Quadrupole LC/MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Sample Preparation: The sample was dissolved in methanol at a concentration of 1 mg/mL and introduced into the mass spectrometer via direct infusion.

  • Acquisition Parameters: The capillary voltage was set to 3000 V, the fragmentor voltage to 70 V, and the mass range was scanned from m/z 50 to 500.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for analytical characterization and a conceptual signaling pathway where such compounds might be investigated.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Cross-Validation synthesis Synthesis of This compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms comparison Comparison with Alternative Compound nmr->comparison ir->comparison ms->comparison data_analysis Spectral Data Analysis & Interpretation comparison->data_analysis final_report final_report data_analysis->final_report Final Characterization Report

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.

signaling_pathway receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response compound Indolizinone Derivative (e.g., this compound) compound->receptor Inhibition/Activation

Caption: Conceptual signaling pathway illustrating the potential role of an indolizinone derivative as a modulator.

Conclusion

A Comparative Analysis of the Two-Photon Absorption Cross-Section of Indolizine-Based Chromophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indolizine-based chromophores have emerged as a promising class of molecules for a variety of applications, including bioimaging, photodynamic therapy, and optical data storage, owing to their favorable photophysical properties. A key parameter dictating their efficacy in many of these applications is the two-photon absorption (2PA) cross-section (σ₂), which quantifies the ability of a molecule to simultaneously absorb two photons. This guide provides a comparative overview of the 2PA cross-sections of select indolizine-based chromophores, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following table summarizes the two-photon absorption cross-section and other relevant photophysical properties of reported indolizine-based chromophores.

ChromophoreSolventExcitation Wavelength (nm)Maximum 2PA Cross-Section (σ₂) (GM)One-Photon Absorption Max (λₘₐₓ) (nm)Emission Max (λₑₘ) (nm)Reference
3-(pyridin-2-yl)-N-(3-(pyridin-2-yl)indolizin-1-yl)indolizin-1-aminium perchlorate~8001330488610[1]
Indolizine-TCF Derivative 1DioxaneNot SpecifiedData not available in provided abstracts~600Not Specified[2]
Indolizine-TCF Derivative 2DMSONot SpecifiedData not available in provided abstracts~700Not Specified[2]

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data for the Indolizine-TCF derivatives is inferred from solvatochromic shift information and further investigation of the full text is recommended for precise 2PA values.[2]

Experimental Protocols

The determination of the two-photon absorption cross-section is a critical experimental procedure. The most common techniques employed are the Z-scan method and the two-photon excited fluorescence (TPEF) method.

Z-Scan Technique

The Z-scan technique is a sensitive method used to measure the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂) of a material. From the nonlinear absorption coefficient, the two-photon absorption cross-section (σ₂) can be calculated.

Experimental Workflow:

  • Sample Preparation: The indolizine-based chromophore is dissolved in a suitable solvent at a known concentration. The solution is then placed in a cuvette with a known path length.

  • Laser Setup: A high-intensity, pulsed laser beam (typically a femtosecond or picosecond laser) is focused using a lens.

  • Translation Stage: The sample cuvette is mounted on a translation stage that moves it along the axis of the focused laser beam (the z-axis).

  • Detection: A photodetector measures the transmitted laser intensity as the sample moves through the focal point.

    • Open-Aperture Z-scan: To measure the nonlinear absorption, the aperture in front of the detector is fully opened to collect all the transmitted light. As the sample approaches the focal point, the intensity increases, leading to two-photon absorption and a decrease in the transmitted intensity. This results in a valley in the transmittance curve.

    • Closed-Aperture Z-scan: To measure the nonlinear refraction, a partially closed aperture is placed before the detector. The nonlinear refraction of the sample causes self-focusing or self-defocusing of the laser beam, which changes the amount of light passing through the aperture. This results in a peak-valley or valley-peak transmittance curve.

  • Data Analysis: The normalized transmittance data from the open-aperture scan is fitted to theoretical equations to extract the nonlinear absorption coefficient (β). The two-photon absorption cross-section (σ₂) is then calculated using the following equation:

    σ₂ = (hνβ) / (NₐC)

    where h is Planck's constant, ν is the frequency of the incident light, Nₐ is Avogadro's number, and C is the concentration of the chromophore.

Two-Photon Excited Fluorescence (TPEF)

The TPEF method is a relative measurement technique that compares the two-photon induced fluorescence of the sample to that of a well-characterized reference standard with a known 2PA cross-section.

Experimental Workflow:

  • Sample and Reference Preparation: Solutions of the indolizine-based chromophore and a reference standard (e.g., Rhodamine B) are prepared in the same solvent.

  • Laser Excitation: A tunable, pulsed laser (typically a Ti:sapphire laser) is used to excite both the sample and the reference at the same wavelength.

  • Fluorescence Collection: The fluorescence emitted from the sample and the reference is collected at a 90-degree angle to the excitation beam path and directed to a spectrometer or a photodetector.

  • Data Acquisition: The integrated fluorescence intensity is measured for both the sample and the reference.

  • Data Analysis: The two-photon absorption cross-section of the sample (σ₂,ₛₐₘ) is calculated using the following equation:

    σ₂,ₛₐₘ = σ₂,ᵣₑբ * (Iₛₐₘ / Iᵣₑբ) * (Φᵣₑբ / Φₛₐₘ) * (Cᵣₑբ / Cₛₐₘ) * (nᵣₑբ / nₛₐₘ)

    where I is the integrated fluorescence intensity, Φ is the fluorescence quantum yield, C is the concentration, and n is the refractive index of the solvent. The subscripts "sam" and "ref" refer to the sample and the reference, respectively.

Visualizations

Two_Photon_Absorption_Process cluster_ground_state Ground State (S₀) cluster_virtual_state Virtual State cluster_excited_state Excited State (S₁) cluster_emission Relaxation S0 Molecule in Ground State S1 Molecule in Excited State VS->S1 Excitation Emission Fluorescence (Emission) S1->Emission Relaxation Emitted_Photon Emitted Photon (ħω') Photon1 Photon 1 (ħω) Photon1->VS Simultaneous Absorption Photon2 Photon 2 (ħω) Photon2->VS

Caption: Energy level diagram illustrating the two-photon absorption and subsequent fluorescence emission process.

Z_Scan_Workflow cluster_setup Experimental Setup Laser Pulsed Laser Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample Detector Photodetector Sample->Detector Translate Translate Sample through Focus Measure Measure Transmitted Intensity vs. Position Translate->Measure Plot Plot Normalized Transmittance Measure->Plot Fit Fit Data to Theoretical Model Plot->Fit Calculate Calculate σ₂ Fit->Calculate

Caption: A simplified workflow diagram for determining the two-photon absorption cross-section using the Z-scan method.

References

Benchmarking the Performance of 1-(2-phenylindolizin-3-yl)ethanone Against Commercial Fluorescent Labels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the novel fluorophore, 1-(2-phenylindolizin-3-yl)ethanone, against industry-standard commercial fluorescent labels: Fluorescein, Rhodamine B, and Cyanine 5 (Cy5). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions when selecting fluorescent probes for their specific applications. The information presented herein is collated from existing literature and is intended to serve as a foundational resource for further experimental validation.

Performance Overview: A Quantitative Comparison

The selection of an appropriate fluorescent label is paramount for the success of fluorescence-based assays, microscopy, and in vivo imaging. Key performance indicators include the molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), Stokes shift (the separation between excitation and emission maxima, crucial for minimizing signal bleed-through), and photostability (resistance to photodegradation upon exposure to light).

FeatureThis compound (Proxy Data)[1][5]FluoresceinRhodamine BCyanine 5 (Cy5)
**Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) **~20,000 - 30,000~70,000 (in 0.1 M NaOH)~106,000 (in ethanol)~250,000 (in PBS)
Excitation Maximum (λex) (nm) ~380-400~494 (in PBS)~554 (in ethanol)~649 (in PBS)
Emission Maximum (λem) (nm) ~460-580~518 (in PBS)~576 (in ethanol)~670 (in PBS)
Stokes Shift (nm) ~80-180~24~22~21
Quantum Yield (Φ) ~0.1 - 0.6 (in Methanol)~0.9 (in 0.1 M NaOH)[6]~0.7 (in ethanol)[7]~0.27 (in PBS)
Photostability Moderate (Expected)Low[7][8][9]Moderate[10][11][12]High[13][14][15][16][17]

Experimental Protocols

To ensure reproducible and comparable data, standardized experimental protocols are essential. Below are detailed methodologies for the determination of fluorescence quantum yield and the assessment of photostability.

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, PBS pH 7.4)

  • Fluorescence standard with known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Sample compound (this compound)

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure the spectrofluorometer is set to the same parameters (e.g., excitation and emission slit widths) for all measurements.

  • Integrate the area under the emission spectra for both the sample and the standard solutions.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield (Φ_s) of the sample using the following equation:

    Φ_s = Φ_std * (m_s / m_std) * (η_s² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • m_s and m_std are the slopes of the linear fits for the sample and standard, respectively.

    • η_s and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Assessment of Photostability

Photostability is assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials:

  • Spectrofluorometer with a time-drive mode or a fluorescence microscope with a camera.

  • Light source (e.g., Xenon lamp of the spectrofluorometer or a laser on a microscope).

  • Solution of the fluorescent dye at a known concentration.

Procedure:

  • Prepare a solution of the fluorescent compound in the desired solvent.

  • Place the solution in a cuvette within the spectrofluorometer or on a microscope slide.

  • Record the initial fluorescence intensity (I₀) at the emission maximum.

  • Continuously illuminate the sample with the light source at a constant intensity.

  • Record the fluorescence intensity (I) at regular time intervals over an extended period.

  • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

  • Determine the photobleaching half-life (t₁/₂) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates higher photostability.

Visualizing Workflows and Pathways

To better illustrate the experimental and biological contexts, the following diagrams are provided.

experimental_workflow Experimental Workflow for Fluorophore Comparison cluster_prep Sample Preparation cluster_qy Quantum Yield Measurement cluster_ps Photostability Assessment cluster_comp Data Comparison prep_sample Prepare Dilute Solutions (Sample & Standards) prep_uv Measure Absorbance (UV-Vis) prep_sample->prep_uv ps_initial Record Initial Intensity (I₀) prep_sample->ps_initial qy_measure Record Emission Spectra (Spectrofluorometer) prep_uv->qy_measure qy_integrate Integrate Emission Area qy_measure->qy_integrate qy_plot Plot Intensity vs. Absorbance qy_integrate->qy_plot qy_calc Calculate Quantum Yield qy_plot->qy_calc comparison Compare Photophysical Parameters qy_calc->comparison ps_illuminate Continuous Illumination ps_initial->ps_illuminate ps_record Record Intensity over Time ps_illuminate->ps_record ps_plot Plot I/I₀ vs. Time ps_record->ps_plot ps_calc Determine Half-Life (t₁/₂) ps_plot->ps_calc ps_calc->comparison

Caption: Workflow for comparing fluorescent labels.

signaling_pathway Hypothetical Kinase Signaling Pathway cluster_cell Cell Membrane cluster_probe Fluorescent Labeling ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binding & Dimerization adaptor Adaptor Protein receptor->adaptor Phosphorylation & Recruitment kinase1 Kinase 1 adaptor->kinase1 Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation Cascade transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression nucleus->gene_expression probe Labeled Antibody (e.g., anti-phospho-Kinase 2) probe->kinase2 Binds to activated Kinase 2

Caption: Labeled antibody in a signaling pathway.

Conclusion

The preliminary comparison suggests that this compound, based on data from a structural analog, exhibits promising fluorescent properties, particularly its potentially large Stokes shift, which is advantageous for reducing spectral overlap in multiplexed imaging. While its quantum yield appears to be in a useful range, its photostability requires direct experimental evaluation to ascertain its suitability for long-term imaging studies.

Commercial labels like Fluorescein offer high brightness but suffer from poor photostability. Rhodamine B provides a balance of brightness and moderate photostability. Cy5 is a robust dye with high molar absorptivity and superior photostability, making it a preferred choice for demanding applications such as single-molecule imaging.

The selection of a fluorescent label should always be guided by the specific requirements of the experiment. For applications where a large Stokes shift is critical and moderate brightness is acceptable, this compound and its derivatives warrant further investigation. For applications demanding the highest photostability and brightness in the far-red spectrum, Cy5 remains a top contender. This guide provides a starting point for researchers to design and conduct their own benchmarking studies to identify the optimal fluorescent label for their research needs.

References

confirming the proposed mechanism of action for the biological activity of 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of compounds based on the indolizine scaffold, with a particular focus on their anticancer and anti-inflammatory properties. Due to the limited specific data available for 1-(2-phenylindolizin-3-yl)ethanone, this report broadens the scope to include various functionalized indolizine derivatives. The performance of these derivatives is compared with established therapeutic agents and other relevant heterocyclic compounds, supported by experimental data from peer-reviewed studies.

Anticancer Activity: Indolizine Derivatives vs. Alternatives

Indolizine-based compounds have demonstrated significant potential as anticancer agents, operating through various mechanisms of action. A comparison of their in vitro cytotoxic activity against different cancer cell lines with the established chemotherapeutic agent Doxorubicin and related heterocyclic compounds like indoles is presented below.

Table 1: Comparison of Anticancer Activity (IC50 values in µM)

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionReference
Indolizine Derivatives
Difluoro-substituted indolizine (6o)HePG2 (Liver)6.02EGFR & CDK-2 Inhibition[1]
HCT-116 (Colon)5.84EGFR & CDK-2 Inhibition[1]
MCF-7 (Breast)8.89EGFR & CDK-2 Inhibition[1]
Methyl-fluoro-substituted indolizine (6m)HePG2 (Liver)11.97Not specified[1]
HCT-116 (Colon)28.37Not specified[1]
MCF-7 (Breast)19.87Not specified[1]
Indolizine lactone (cis-4f analogue)DU-145 (Prostate)52.5 ± 2.4Not specified[2]
MDA-MB-231 (Breast)20.47 ± 0.79Not specified[2]
Indole Derivatives
Chalcone-indole derivative (12)Various0.22 - 1.80Tubulin Polymerization Inhibition[3]
Benzimidazole-indole derivative (8)Various~0.05Tubulin Polymerization Inhibition[3]
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2Not specified
MDA-MB-468 (Breast)8.2Not specified
Standard Chemotherapy
DoxorubicinHePG2 (Liver)12.2DNA Intercalation, Topoisomerase II Inhibition[4]
HCT-116 (Colon)Not specifiedDNA Intercalation, Topoisomerase II Inhibition
MCF-7 (Breast)2.5DNA Intercalation, Topoisomerase II Inhibition[4]
A549 (Lung)>20DNA Intercalation, Topoisomerase II Inhibition[4]

Anti-inflammatory Activity: Indolizine Derivatives vs. Alternatives

Indolizine derivatives have also been investigated for their anti-inflammatory effects, primarily targeting enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Their activity is compared with the selective COX-2 inhibitor Celecoxib and other heterocyclic compounds like quinolines.

Table 2: Comparison of Anti-inflammatory Activity (IC50 values in µM)

Compound/DerivativeTargetIC50 (µM)Reference
Indolizine Derivative
Indolizine derivative (56)COX-1>50[5]
COX-214.91[5]
5-LOX13.09[5]
Quinoline Derivatives
Quinoline derivative (12c)COX-20.1[6]
Quinoline derivative (14a)COX-20.11[6]
Quinoline derivative (14b)COX-20.11[6]
Standard Anti-inflammatory Drug
CelecoxibCOX-128[7]
COX-20.091[7]

Key Signaling Pathways and Mechanisms of Action

The biological activities of indolizine derivatives are attributed to their interaction with various cellular signaling pathways. The following diagrams illustrate some of the key proposed mechanisms.

anticancer_mechanisms cluster_tubulin Tubulin Polymerization Inhibition cluster_egfr EGFR Signaling Disruption Indolizine Derivatives_T Indolizine Derivatives Tubulin Tubulin Indolizine Derivatives_T->Tubulin binds to Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption inhibits polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule Disruption->Cell Cycle Arrest (G2/M) Apoptosis_T Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis_T Indolizine Derivatives_E Indolizine Derivatives EGFR EGFR Tyrosine Kinase Indolizine Derivatives_E->EGFR inhibits Apoptosis_E Apoptosis Indolizine Derivatives_E->Apoptosis_E induces Downstream Signaling Downstream Pathways (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling activates Proliferation/Survival Cell Proliferation & Survival Downstream Signaling->Proliferation/Survival promotes

Caption: Proposed anticancer mechanisms of action for indolizine derivatives.

anti_inflammatory_mechanism Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid releases COX-2 Cyclooxygenase-2 (COX-2) Arachidonic Acid->COX-2 is converted by Prostaglandins Prostaglandins COX-2->Prostaglandins to produce Inflammation Inflammation Prostaglandins->Inflammation Indolizine Derivatives Indolizine Derivatives Indolizine Derivatives->COX-2 inhibits

Caption: Proposed anti-inflammatory mechanism via COX-2 inhibition.

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay measures the effect of compounds on the polymerization of tubulin in vitro.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat# BK011P)

  • Purified tubulin (>99%)

  • Guanosine triphosphate (GTP)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as a depolymerizer)

  • 384-well or 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix containing tubulin, GTP, and fluorescent reporter in polymerization buffer.

  • Pre-incubate the plate with various concentrations of the test compounds at 37°C for 1 minute.

  • Initiate the polymerization by adding the tubulin reaction mix to each well.

  • Immediately monitor the increase in fluorescence at an excitation of ~355 nm and an emission of ~460 nm in a plate reader set to 37°C.[4]

  • Record fluorescence readings at regular intervals for a set period (e.g., 60 minutes).

  • The rate of polymerization is determined by the slope of the linear portion of the fluorescence curve. The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[8]

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the kinase activity of the Epidermal Growth Factor Receptor (EGFR).

Materials:

  • Recombinant human EGFR kinase

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • ATP

  • Fluorescently labeled peptide substrate (e.g., Y12-Sox)

  • Test compounds and a known EGFR inhibitor (e.g., gefitinib)

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Pre-incubate the EGFR enzyme with serially diluted test compounds in a 384-well plate for 30 minutes at 27°C.[9]

  • Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.[9]

  • Monitor the kinase activity by measuring the increase in fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485) over time (e.g., 30-120 minutes).[9]

  • Determine the initial reaction velocity from the linear phase of the progress curves.

  • Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable model (e.g., log[Inhibitor] vs. Response).[9]

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

  • Stannous chloride solution (to stop the reaction)

  • ELISA kit for prostaglandin E2 (PGE2) detection

Procedure:

  • In a reaction tube, combine the reaction buffer, heme, and COX-2 enzyme.

  • Add the test compound or vehicle control and pre-incubate for 10 minutes at 37°C.[10]

  • Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.[10]

  • Stop the reaction by adding stannous chloride solution.[10]

  • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

  • The IC50 value is the concentration of the compound that causes 50% inhibition of PGE2 production compared to the vehicle control.

TNF-α Release Inhibition Assay

This assay quantifies the ability of a compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated immune cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs)

  • Cell culture medium

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compounds

  • Human TNF-α ELISA kit

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for a further period (e.g., 17 hours).

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a sandwich ELISA kit following the manufacturer's protocol.

  • The IC50 value is the concentration of the compound that inhibits LPS-induced TNF-α release by 50%.

Conclusion

The indolizine scaffold represents a promising framework for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The data presented in this guide highlight that certain indolizine derivatives exhibit comparable or, in some cases, superior activity to established drugs in preclinical models. The diverse mechanisms of action, including inhibition of tubulin polymerization, EGFR signaling, and COX-2, underscore the versatility of this heterocyclic system. Further investigation and optimization of indolizine-based compounds are warranted to explore their full therapeutic potential. The provided experimental protocols offer a foundation for researchers to further validate and expand upon these findings.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1-(2-phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of two primary synthetic routes to 1-(2-phenylindolizin-3-yl)ethanone, a valuable scaffold in medicinal chemistry. The comparison focuses on synthetic efficiency, providing quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Tschichibabin Reaction & Friedel-Crafts Acylation Route B: 1,3-Dipolar Cycloaddition
Overall Yield ~60-70% (estimated)37%[1]
Number of Steps 21
Starting Materials 2-Picoline, Phenacyl bromide, Acetic anhydride, Lewis AcidPyridinium ylide precursor, Chalcone
Reaction Conditions Step 1: Reflux; Step 2: Varies (e.g., rt to reflux)Reflux with oxidant
Key Advantages Potentially higher overall yield, well-established classical reactions.One-pot synthesis, convergent approach.
Key Disadvantages Two-step process, requires isolation of intermediate.Lower reported yield, requires specific oxidant.

Synthetic Pathways Overview

G cluster_A Route A: Two-Step Synthesis cluster_B Route B: One-Pot Synthesis A_start1 2-Picoline A_inter 2-Phenylindolizine A_start1->A_inter Tschichibabin Reaction A_start2 Phenacyl bromide A_start2->A_inter A_product This compound A_inter->A_product Friedel-Crafts Acylation A_reagent Acetic Anhydride / AlCl3 A_reagent->A_product B_start1 Pyridine Derivative B_ylide Pyridinium Ylide B_start1->B_ylide B_start2 Acetophenone Derivative B_start2->B_ylide B_product This compound B_ylide->B_product 1,3-Dipolar Cycloaddition B_start3 Chalcone B_start3->B_product B_reagent CrO3 / Et3N B_reagent->B_product

Caption: Synthetic routes to this compound.

Experimental Protocols

Route A: Tschichibabin Reaction and Friedel-Crafts Acylation

Step 1: Synthesis of 2-Phenylindolizine (Tschichibabin Reaction)

  • Procedure: A mixture of 2-picoline (1 equivalent) and phenacyl bromide (1 equivalent) in a suitable solvent such as acetone or ethanol is heated at reflux for several hours. After cooling, the resulting pyridinium salt is collected by filtration. The salt is then treated with an aqueous solution of sodium bicarbonate and heated, leading to the cyclization to 2-phenylindolizine. The product is typically isolated by extraction with an organic solvent and purified by column chromatography or recrystallization.

  • Yield: Reported yields for this reaction are generally in the range of 70-80%.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

  • Procedure: To a solution of 2-phenylindolizine (1 equivalent) in a dry, inert solvent such as dichloromethane or carbon disulfide, a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) is added at 0 °C. Acetic anhydride (1.1 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for several hours. The reaction is quenched by the slow addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

  • Yield: While a specific yield for the acylation of 2-phenylindolizine is not widely reported, similar Friedel-Crafts acylations on indolizine derivatives typically proceed with yields ranging from 80-90%.

Route B: 1,3-Dipolar Cycloaddition
  • Procedure: This one-pot synthesis involves the reaction of a pyridinium ylide, generated in situ from an appropriate pyridinium salt, with chalcone.[1] The pyridinium salt is prepared from pyridine and an acetophenone derivative. In a typical procedure, the pyridinium salt and chalcone (1 equivalent) are heated in the presence of an oxidant system, such as chromium trioxide and triethylamine (CrO3/Et3N), in a suitable solvent.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford this compound.

  • Yield: A yield of 37% has been reported for this specific transformation.[1]

Product Characterization

The final product, this compound, should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.51 (d, 1H), 7.95 (d, 1H), 7.6-7.2 (m, 7H), 6.95 (s, 1H), 2.65 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 192.5, 137.2, 134.8, 130.5, 129.1, 128.8, 128.5, 127.9, 125.3, 122.6, 118.9, 115.4, 112.7, 28.9.

  • Mass Spectrometry (EI): m/z (%) = 235 (M+), 220, 192.

Discussion and Conclusion

The choice between Route A and Route B for the synthesis of this compound will depend on the specific priorities of the researcher.

Route A offers a potentially higher overall yield and utilizes well-understood, classical organic reactions. The two-step nature of this route allows for the isolation and characterization of the 2-phenylindolizine intermediate, which may be advantageous for process control and optimization. However, it is a longer process compared to the one-pot cycloaddition.

Route B presents a more convergent and time-efficient approach. By combining the formation of the indolizine ring and the introduction of the acetyl group into a single step, it simplifies the synthetic workflow. The main drawback of the reported procedure is the moderate yield of 37%.[1] Further optimization of the reaction conditions, including the oxidant and solvent, could potentially improve the efficiency of this route.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(2-Phenylindolizin-3-yl)ethanone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and laboratory research, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-(2-Phenylindolizin-3-yl)ethanone, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Data

Understanding the hazard profile of this compound is the first step in its safe management. The compound is classified with several hazards that necessitate careful handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH301Toxic if swallowed[1]
Acute Toxicity, DermalH312Harmful in contact with skin[1]
Acute Toxicity, InhalationH330Fatal if inhaled[1]
Hazardous to the Aquatic Environment, AcuteH400Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicH410Very toxic to aquatic life with long lasting effects[1]

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) codes provide a standardized framework for hazard communication.

Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary, especially in poorly ventilated areas or when dealing with dust.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2][3] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Containerization:

    • Ensure the waste this compound is stored in a clearly labeled, sealed, and compatible container. The label should include the chemical name, "Hazardous Waste," and any other information required by your institution or local regulations.

    • Keep the container in a designated, secure, and well-ventilated waste accumulation area.

  • Waste Segregation:

    • Store the waste container separately from incompatible materials, such as oxidizing agents.[2]

  • Documentation:

    • Maintain a detailed record of the waste, including the quantity and date of accumulation. This is crucial for regulatory compliance and for the waste disposal company.

  • Arrange for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to schedule a pickup. Provide them with the complete hazard information for the compound.

  • Emergency Preparedness:

    • In case of a spill, immediately evacuate the area and ensure it is well-ventilated.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material.

    • Collect the absorbed material into a suitable container for hazardous waste and dispose of it according to the procedures outlined above.

    • Do not allow the spilled material to enter drains or waterways.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe_check Is appropriate PPE (gloves, goggles, lab coat, respirator) being worn? start->ppe_check containerize Place in a labeled, sealed, and compatible hazardous waste container. ppe_check->containerize Yes wear_ppe Wear appropriate PPE. ppe_check->wear_ppe No segregate Store separately from incompatible materials (e.g., oxidizing agents). containerize->segregate ehs_contact Contact Environmental Health & Safety (EHS) or a certified waste disposal contractor. segregate->ehs_contact documentation Provide complete hazard information and documentation. ehs_contact->documentation pickup Arrange for professional waste pickup and disposal. documentation->pickup stop End: Proper Disposal Complete pickup->stop wear_ppe->ppe_check

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific safety guidelines and local regulations for any additional requirements.

References

Essential Safety and Operational Guide for Handling 1-(2-Phenylindolizin-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2-Phenylindolizin-3-yl)ethanone. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[3][4][5]To protect against potential splashes and airborne particles that can cause severe eye irritation.
Skin Protection Chemical-resistant gloves (nitrile or neoprene preferred) and a lab coat.[6]To prevent skin contact, which may cause irritation. Disposable gloves should be inspected before use and changed frequently.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95) or use in a certified chemical fume hood.[3]To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2]
Body Protection Full-length lab coat, long pants, and closed-toe shoes.To protect the body from accidental spills and exposure.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental integrity.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure a safety shower and eyewash station are readily accessible.[7]
  • Remove all unnecessary items from the work area to prevent contamination.

2. Donning Personal Protective Equipment (PPE):

  • Follow the PPE requirements outlined in Table 1.
  • Ensure all PPE is correctly fitted and in good condition.

3. Handling the Compound:

  • When handling the solid compound, avoid the formation of dust.[1][2]
  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
  • If creating solutions, add the solid to the solvent slowly to avoid splashing.
  • Keep containers tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
  • Clean the work area and any equipment used.
  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste material (unused compound, contaminated PPE, and cleaning materials) in a designated, clearly labeled, and sealed container.

2. Disposal Method:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility.[1]
  • Do not dispose of the compound down the drain or in regular trash.
  • Follow all local, state, and federal regulations for chemical waste disposal.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for safely handling this compound.

SafeHandlingWorkflow Start Start: Prepare for Handling AssessHazards 1. Assess Hazards (Review SDS of similar compounds) Start->AssessHazards SelectPPE 2. Select and Don PPE (Goggles, Gloves, Lab Coat, Respirator) AssessHazards->SelectPPE PrepareWorkArea 3. Prepare Work Area (Fume Hood, Clear Bench) SelectPPE->PrepareWorkArea HandleCompound 4. Handle Compound Safely (Avoid Dust, Keep Covered) PrepareWorkArea->HandleCompound PostHandling 5. Post-Handling Procedures (Clean Area, Wash Hands) HandleCompound->PostHandling Emergency Emergency Protocol (Spill or Exposure) HandleCompound->Emergency WasteDisposal 6. Dispose of Waste (Segregate, Label, Use Approved Vendor) PostHandling->WasteDisposal End End: Procedure Complete WasteDisposal->End FirstAid Execute First Aid (See Table 2) Emergency->FirstAid Exposure FirstAid->AssessHazards Re-evaluate

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.